2-Vinylpyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGUEBEKRSTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N, Array | |
| Record name | VINYLPYRIDINES, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12987 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-16-4, 25014-15-7 | |
| Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(2-vinylpyridine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1026667 | |
| Record name | 2-Vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | VINYLPYRIDINES, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12987 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyridine, 2-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Vinylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
159.5 °C, 159-160 °C | |
| Record name | 2-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
The Guide in the 42 °C, 42 °C | |
| Record name | 2-Vinylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |
| Record name | 2-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |
| Record name | 2-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |
| Record name | 2-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |
| Record name | VINYLPYRIDINES, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12987 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Vinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylpyridine (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(2-vinylpyridine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025014157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-ethenyl-, dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(2-vinylpyridine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT4UV4NNKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-VINYLPYRIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
2-Vinylpyridine CAS number and physical properties
An In-depth Technical Guide to 2-Vinylpyridine: CAS Number, Physical Properties, and Synthetic Applications
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This compound, a versatile organic compound, serves as a critical building block in the synthesis of a range of polymers and pharmaceutical agents. This technical guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, detailed physical properties, and key experimental protocols for its application in synthesis, supplemented with clear visualizations of reaction pathways.
Identifier: CAS Number
The universally recognized identifier for this compound is:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N | [1][2][4] |
| Molecular Weight | 105.14 g/mol | [1][2][5] |
| Appearance | Colorless to brown liquid with a pungent, unpleasant odor. | [3][6] |
| Melting Point | -50 °C | [2][3] |
| Boiling Point | 159-160 °C at 760 mmHg; 79-82 °C at 29 mmHg | [2][7][8] |
| Density | 0.975 g/mL at 25 °C; 0.9885 g/cm³ at 20 °C | [2][7][8] |
| Refractive Index | n20/D 1.549 | [2][7][8] |
| Flash Point | 46 °C | [7] |
| Vapor Pressure | 10 mmHg at 44.5 °C | [2][6][8] |
| Solubility | Slightly soluble in water (2.5 g/100 mL at 20 °C). Very soluble in ethanol, ether, acetone, chloroform, and benzene. | [2][6][7] |
| pKa | 4.98 | [2][6] |
| Stability | Unstable; may polymerize when exposed to light or heat. Typically stabilized with inhibitors like p-tert-butylcatechol. | [2][7][8] |
Experimental Protocols
Detailed methodologies for the synthesis of compounds using this compound are crucial for reproducible research. Below are protocols for the synthesis of the pharmaceutical agent Betahistine and for the anionic polymerization of this compound.
Synthesis of Betahistine Dihydrochloride
Betahistine, an anti-vertigo drug, can be synthesized from this compound via an aza-Michael addition of methylamine.[7]
Materials:
-
This compound
-
Methylamine hydrochloride
-
Toluene
-
Sodium hydroxide (NaOH) solution (e.g., 30% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Concentrated hydrochloric acid (HCl) or dry hydrogen chloride gas
-
Deionized water
Protocol:
-
Preparation of Methylamine Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methylamine hydrochloride (1.2-2 equivalents relative to this compound) in deionized water.[7]
-
Aza-Michael Addition: To the stirred methylamine solution, add this compound. The reaction can be carried out in a two-phase system with toluene to moderate the reaction.[3][7] Heat the mixture under reflux for a specified period, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Work-up and Extraction: After the reaction is complete, cool the mixture. If a two-phase system is used, separate the organic layer. The aqueous layer can be made basic with a NaOH solution and extracted with an organic solvent such as ethyl acetate to isolate the betahistine free base.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude betahistine free base.[7]
-
Salt Formation: Dissolve the crude betahistine free base in a suitable solvent like isopropanol or ethanol.[3] Cool the solution in an ice bath. Carefully add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution while stirring until the pH reaches approximately 2.[7]
-
Purification: A white precipitate of betahistine dihydrochloride will form. Continue stirring in the ice bath to ensure complete precipitation. The final product can be collected by filtration and purified by recrystallization.[7]
Anionic Polymerization of Poly(this compound)
Poly(this compound) (P2VP) can be synthesized via living anionic polymerization, which allows for good control over molecular weight and a narrow molecular weight distribution.
Materials:
-
This compound, freshly distilled from a suitable drying agent.
-
Anhydrous tetrahydrofuran (THF) as the solvent.
-
Anionic initiator, such as sec-butyllithium (s-BuLi).
-
Degassed methanol for termination.
Protocol:
-
Monomer and Solvent Purification: It is critical that all reagents and glassware are rigorously dried and purified to eliminate protic impurities that would terminate the living polymerization. This compound should be distilled under reduced pressure.[9] THF is typically distilled from a drying agent like sodium/benzophenone ketyl immediately before use.
-
Reaction Setup: Assemble a flame-dried or oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: Transfer anhydrous THF to the reaction flask via cannula. Cool the solvent to -78 °C using a dry ice/acetone bath. Add the initiator (e.g., sec-butyllithium) to the cooled solvent.
-
Polymerization: Slowly add the purified this compound monomer to the initiator solution at -78 °C. The polymerization of this compound is very fast.[10] The solution will typically develop a characteristic color indicating the presence of the living poly(2-vinylpyridyl) anions.
-
Termination: After the desired polymerization time, terminate the reaction by adding a small amount of degassed methanol. This will protonate the carbanion chain ends.
-
Isolation and Purification: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexanes. The precipitated poly(this compound) can be collected by filtration and dried under vacuum.[9]
-
Characterization: The molecular weight and polydispersity index (PDI) of the resulting polymer can be determined using Size Exclusion Chromatography (SEC).[11] The glass transition temperature (Tg) can be measured by Differential Scanning Calorimetry (DSC).[11]
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of Betahistine Dihydrochloride from this compound.
Caption: Key stages in the anionic polymerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymersource.ca [polymersource.ca]
An In-depth Technical Guide to the Laboratory Synthesis of 2-Vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the prevalent methods for the laboratory synthesis of 2-vinylpyridine, a pivotal building block in the pharmaceutical and polymer industries. The document details the core chemical reactions, experimental protocols, and purification techniques, with a focus on providing actionable data for research and development.
Introduction
This compound (2-VP) is an organic compound with the chemical formula C₇H₇N. It is a derivative of pyridine featuring a vinyl group at the 2-position.[1] This colorless to brown liquid is a critical monomer in the production of specialty polymers and serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and photographic chemicals.[1][2] Due to its propensity to polymerize, especially when exposed to light or heat, this compound is typically stabilized with inhibitors like 4-tert-butylcatechol and stored under refrigeration.[1][3]
The primary and most extensively documented method for the laboratory and industrial synthesis of this compound involves a two-step process starting from 2-picoline (2-methylpyridine) and formaldehyde.[1][4] This process consists of an initial condensation reaction to form 2-(2-pyridyl)ethanol, followed by a dehydration step to yield the final product. An alternative, though less detailed in readily available literature, is the catalytic dehydrogenation of 2-ethylpyridine.
This guide will focus on the synthesis from 2-picoline and formaldehyde, providing a detailed analysis of the reaction conditions, a step-by-step experimental protocol, and purification methods.
Synthesis from 2-Picoline and Formaldehyde: A Two-Step Approach
The synthesis of this compound from 2-picoline and formaldehyde is a robust and widely adopted method. The overall process can be summarized by the following two reactions:
-
Condensation: 2-Picoline reacts with formaldehyde in an aldol-type condensation to form 2-(2-pyridyl)ethanol. CH₃C₅H₄N + CH₂O → HOCH₂CH₂C₅H₄N[1]
-
Dehydration: The intermediate, 2-(2-pyridyl)ethanol, is then dehydrated to yield this compound and water. HOCH₂CH₂C₅H₄N → CH₂=CHC₅H₄N + H₂O[1]
Reaction Mechanism
The synthesis proceeds through a base-catalyzed aldol condensation followed by an E1cB (Elimination Unimolecular conjugate Base) dehydration.
Caption: Reaction mechanism for the synthesis of this compound.
Comparison of Experimental Conditions
Various protocols have been reported for this synthesis, with differences in reaction temperature, pressure, reactant ratios, and catalysts. The following table summarizes the quantitative data from several sources for the condensation step.
| Parameter | Protocol 1[5] | Protocol 2[3] | Protocol 3[1] |
| Reactants | 2-Picoline, Formaldehyde (36%) | 2-Picoline, Formaldehyde | 2-Picoline, Formaldehyde |
| Reactant Ratio (w/w) | 1 : 0.03 | - | - |
| Reactant Ratio (molar) | - | 1 : 0.4 | - |
| Temperature (°C) | 160 | 250 | 150-200 |
| Pressure (MPa) | 0.5 | 9.08 | - |
| Reaction Time | 1 hour | 8 minutes (residence time) | - |
| Catalyst | Sodium Hydroxide (for dehydration) | - | - |
| Yield (Intermediate) | - | 30% (single pass) | - |
Detailed Experimental Protocol
This protocol is a composite of methodologies described in the literature, designed for laboratory-scale synthesis.[3][5][6]
Step 1: Condensation to form 2-(2-Pyridyl)ethanol
-
Apparatus Setup: Assemble a high-pressure autoclave equipped with a stirrer and a temperature controller.
-
Charging the Reactor: Charge the autoclave with 2-picoline and a 36% aqueous solution of formaldehyde in a weight ratio of approximately 1:0.03.[5]
-
Reaction Conditions: Seal the autoclave and begin stirring. Gradually heat the mixture to 160°C. The pressure will rise to approximately 0.5 MPa.[5]
-
Reaction Time: Maintain these conditions for 1 hour to facilitate the condensation reaction.[5]
-
Cooling and Collection: After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure. Transfer the resulting solution, containing 2-(2-pyridyl)ethanol and unreacted starting materials, to a receiving vessel.
Step 2: Dehydration to form this compound
-
Apparatus Setup: Arrange a distillation apparatus suitable for vacuum distillation. The distillation flask will serve as the dehydration reactor.
-
Dehydration Reaction:
-
Workup and Purification:
-
Transfer the crude this compound to a separatory funnel and wash with a 95% sodium hydroxide solution for 5 hours.[6]
-
Separate the organic layer containing the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling between 60-100°C at 90-150 mmHg.[7] The final product should have a purity of >98.5% as determined by gas chromatography.[5]
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis: Dehydrogenation of 2-Ethylpyridine
An alternative route to this compound is the catalytic dehydrogenation of 2-ethylpyridine. This method avoids the use of formaldehyde.
C₂H₅C₅H₄N → CH₂=CHC₅H₄N + H₂
This reaction is typically carried out in the vapor phase at high temperatures over a metal oxide catalyst.
Comparison of Catalysts and Conditions
| Parameter | Protocol 1[4] |
| Starting Material | 2-Ethylpyridine |
| Catalyst | Cr-Nb catalyst |
| Reaction Phase | Oxidative Dehydrogenation |
| Temperature (°C) | Not specified |
| Yield | Not specified |
While this method is noted in the literature, detailed laboratory-scale protocols are less commonly published than the 2-picoline route.
Purification of this compound
Due to its high boiling point at atmospheric pressure (158-160°C), this compound is purified by fractional distillation under reduced pressure to prevent polymerization.[1][3]
Vacuum Distillation Data
| Pressure (mmHg) | Boiling Point (°C) |
| 10-150 | 60-100[7] |
| 8.0 kPa (60 mmHg) | >70[3] |
General Protocol for Vacuum Distillation
-
Apparatus: Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Inhibitor: Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol, to the crude this compound before heating.[1]
-
Procedure:
-
Begin stirring the crude product and gradually apply vacuum to the system.
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Collect the fraction that distills at a constant temperature corresponding to the applied pressure.
-
The purified this compound should be stored in a cool, dark place with a stabilizer.
-
Conclusion
The synthesis of this compound via the condensation of 2-picoline and formaldehyde followed by dehydration is a well-established and versatile method for laboratory use. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, researchers can achieve high yields of the desired product. Proper purification by vacuum distillation is crucial to obtain high-purity this compound and to prevent polymerization. This guide provides the necessary data and protocols to enable scientists and professionals in drug development to successfully synthesize this important chemical intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. " An Improved Process For The Preparation Of Vinylpyridine From [quickcompany.in]
- 5. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 6. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-Vinylpyridine Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of 2-vinylpyridine monomer. It is designed to be a practical resource for researchers, scientists, and professionals involved in drug development and related fields who utilize this compound in their work. The guide details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Introduction to this compound
This compound (2-ethenylpyridine) is a heterocyclic aromatic compound with the chemical formula C₇H₇N. It consists of a pyridine ring substituted with a vinyl group at the 2-position.[1] This monomer is a versatile building block in polymer chemistry and organic synthesis, finding applications in the production of specialty polymers, ion-exchange resins, and as an intermediate in the pharmaceutical and dye industries.[1] Given its reactivity and the importance of its purity and structure in these applications, a thorough spectroscopic characterization is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
¹H NMR spectroscopy of this compound reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Data Presentation: ¹H NMR of this compound
| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constants (J) in Hz |
| H-6 (α to N) | ~8.5 | dd | J = 4.8, 1.8 Hz |
| H-4 (γ to N) | ~7.6 | td | J = 7.7, 1.8 Hz |
| H-3 (β to N) | ~7.2 | d | J = 7.7 Hz |
| H-5 (β to N) | ~7.1 | ddd | J = 7.7, 4.8, 1.0 Hz |
| Hα (vinyl) | ~6.8 | dd | J = 17.5, 10.8 Hz |
| Hβ (vinyl, trans) | ~6.2 | dd | J = 17.5, 1.0 Hz |
| Hβ' (vinyl, cis) | ~5.5 | dd | J = 10.8, 1.0 Hz |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the following parameters (typical for a 300 MHz spectrometer):
-
Pulse Program: Standard one-pulse sequence (e.g., zg30)
-
Number of Scans (NS): 16 to 64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-15 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to assign the signals.
-
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the this compound molecule. Proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.
Data Presentation: ¹³C NMR of this compound
| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |
| C-2 (α to N) | ~155 |
| C-6 (α to N) | ~149 |
| C-4 (γ to N) | ~136 |
| Cα (vinyl) | ~136 |
| C-3 (β to N) | ~123 |
| C-5 (β to N) | ~121 |
| Cβ (vinyl) | ~119 |
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound.
Materials:
-
This compound sample (20-50 mg)
-
Deuterated chloroform (CDCl₃) with TMS
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 75 MHz or higher for ¹³C)
Procedure:
-
Sample Preparation: Prepare a more concentrated solution of this compound (20-50 mg) in 0.6-0.7 mL of CDCl₃ with TMS.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Lock and shim the instrument as described for ¹H NMR.
-
-
Data Acquisition:
-
Set the following parameters (typical for a 75 MHz spectrometer):
-
Pulse Program: Standard one-pulse with proton decoupling (e.g., zgpg30)
-
Number of Scans (NS): 256 to 1024 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-220 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift using the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the bonds within the this compound molecule. The resulting spectrum provides a characteristic fingerprint, allowing for the identification of functional groups.
Data Presentation: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3080-3010 | C-H stretching (aromatic and vinyl) |
| ~1640 | C=C stretching (vinyl) |
| ~1590, 1560, 1470, 1430 | C=C and C=N stretching (pyridine ring) |
| ~990, 920 | =C-H out-of-plane bending (vinyl) |
| ~780, 740 | C-H out-of-plane bending (aromatic) |
Experimental Protocol: FTIR Spectroscopy (Neat Liquid)
Objective: To obtain the FTIR spectrum of liquid this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) or sodium chloride (NaCl) salt plates
-
Pipette
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.
Data Presentation: UV-Vis Absorption of this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Ethanol | ~238 | ~12,600 |
| Ethanol | ~282 | ~6,300 |
Note: Molar absorptivity values can vary depending on the solvent and measurement conditions.[3]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a working solution with an expected absorbance in the range of 0.2-1.0 (typically in the µg/mL range).[4]
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solvent (ethanol) and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the spectrum over a range of approximately 200-400 nm.
-
-
Data Processing:
-
The software will automatically subtract the baseline from the sample spectrum.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If a precise concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common method for analyzing volatile compounds like this compound.
Data Presentation: Key Fragments in the EI-MS of this compound
| m/z | Proposed Fragment |
| 105 | [M]⁺ (Molecular ion) |
| 104 | [M-H]⁺ |
| 79 | [M-C₂H₂]⁺ (Loss of acetylene) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 52 | [C₄H₄]⁺ |
| 51 | [C₄H₃]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Structural information from different spectroscopic techniques.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Navigating the Risks: A Technical Guide to the Safe Handling of 2-Vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Vinylpyridine, a versatile building block in pharmaceutical and polymer synthesis, presents a significant yet manageable risk profile.[1][2] This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for its handling in a research and development setting. It summarizes key quantitative data, outlines safe handling procedures, and details emergency response protocols to ensure the well-being of laboratory personnel and the integrity of research.
Physicochemical and Toxicological Profile
This compound is a colorless to brown liquid characterized by a pungent, unpleasant odor.[1][2][3] It is a flammable liquid and vapor, and its vapors can form explosive mixtures with air.[3][4] The substance is unstable and can violently polymerize, especially when exposed to heat, light, or certain chemical initiators, which poses a significant fire and explosion hazard.[4][5][6] To mitigate this, it is often stabilized with inhibitors like 4-tert-butyl catechol.[1][5][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling protocols.
| Property | Value |
| Molecular Formula | C7H7N |
| Molecular Weight | 105.14 g/mol [7] |
| Appearance | Colorless to brown liquid[1][3] |
| Odor | Pungent, unpleasant[1][2][3] |
| Boiling Point | 158-160 °C[5][7] |
| Melting Point | -50 °C[1][3] |
| Flash Point | 46-47 °C[3][5] |
| Vapor Pressure | 10 mm Hg at 44.5 °C[6][8] |
| Vapor Density | 3.64 (Air = 1.0)[3] |
| Density | 0.975 - 0.998 g/mL at 25 °C[1][6] |
| Solubility in Water | 2.5 - 27 g/L at 20 °C[1][9] |
| Explosive Limits | 1.3% - 10.7% (V)[3][6] |
| Autoignition Temperature | 440 °C[3] |
Toxicological Data
This compound is toxic and poses significant health risks upon exposure through inhalation, skin contact, or ingestion.[4][10] It is corrosive to the skin and eyes and can cause severe burns.[3][10] Furthermore, it may cause skin sensitization, leading to allergic reactions upon repeated contact.[4][9][10] Table 2 provides a summary of acute toxicity data.
| Toxicity Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 336 mg/kg[10] |
| LD50 | Rabbit | Dermal | 650 mg/kg[10] |
| LC50 | Rat | Inhalation | 610 mg/m³[8] |
| LC50 (96 h) | Oryzias latipes (Fish) | - | 6.48 mg/L[10] |
| EC50 (48 h) | Daphnia magna (Water flea) | - | 9.48 mg/L[10] |
| EC50 (72 h) | Selenastrum capricornutum (Green algae) | - | 50.8 mg/L[10] |
Note on Experimental Protocols: The toxicological data presented is based on standardized testing guidelines (e.g., OECD). However, detailed experimental protocols for these specific studies are not publicly available in the referenced safety documents. For comprehensive methodological details, consulting the original study reports or specialized toxicological databases is recommended.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are its flammability, potential for explosive polymerization, and its acute and chronic health effects.
Health Hazards
-
Acute Effects: Inhalation can cause irritation to the respiratory tract, headaches, nausea, and nervousness.[4][9] Skin and eye contact can result in severe burns and serious eye damage.[3][4][9][10] Ingestion is harmful and can be toxic.[10][11]
-
Chronic Effects: Repeated or prolonged contact may lead to skin sensitization.[4][9] There is also evidence of repeated dose toxicity.[9]
Physicochemical Hazards
-
Flammability: this compound is a flammable liquid with a flash point of 46-47 °C.[3][5] Its vapors can travel to an ignition source and flash back.[3][12]
-
Reactivity and Stability: The substance is unstable and can undergo violent polymerization, which can be initiated by heat, light, or contact with strong acids, strong bases, and strong oxidizing agents.[1][4][6] This reaction is exothermic and can lead to a dangerous increase in pressure and potential rupture of containers.[13]
Safe Handling and Storage Protocols
A systematic approach to handling and storage is paramount to mitigating the risks associated with this compound.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][14]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[15]
-
Use explosion-proof electrical and ventilating equipment.[4][16]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following diagram outlines the recommended PPE selection process.
Caption: Figure 1: PPE Selection Workflow for this compound.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid inhalation of vapor or mist.[10]
-
Keep away from sources of ignition – No smoking.[10]
-
Take measures to prevent the buildup of electrostatic charge.[10]
Storage Requirements
-
Keep the container tightly closed.[10]
-
Store away from heat, sparks, open flames, and other ignition sources.[12][16]
-
Store separately from strong oxidizing agents, strong acids, and strong bases.[4][6]
-
Recommended storage temperature is often -20°C due to its heat sensitivity.[6][10]
-
Store only if stabilized.[4]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First-Aid Measures
The following flowchart details the immediate first-aid steps to be taken in case of accidental exposure.
Caption: Figure 2: First-Aid Response for this compound Exposure.
Spill and Leak Procedures
-
Personal Precautions: Wear appropriate respiratory protection and PPE.[10] Evacuate personnel to a safe area.[10]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[10] Do not let the product enter drains.[10]
-
Containment and Cleaning: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth).[4][13] Place in a suitable container for disposal according to local regulations.[4]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards: Flammable liquid.[10] Vapors may form explosive mixtures with air.[3] Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen cyanide.[3][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not allow the chemical to be released into the environment.[10]
Conclusion
This compound is a valuable chemical intermediate that demands rigorous adherence to safety protocols. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, appropriate personal protective equipment, and safe handling practices, is essential for minimizing risks in a research and development environment. All personnel working with this compound must be adequately trained on these procedures and be prepared to respond effectively in case of an emergency.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 1232 - this compound [inchem.org]
- 5. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. nj.gov [nj.gov]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Sourcing High-Purity 2-Vinylpyridine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical determinant of experimental success and product quality. 2-Vinylpyridine, a key monomer in the synthesis of various polymers and a precursor in pharmaceutical manufacturing, is no exception. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for quality control, and a practical workflow for sourcing and qualifying high-purity this compound.
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound at various purity levels suitable for research and development as well as production. The choice of supplier often depends on the required purity, scale, and available documentation, such as a Certificate of Analysis (CoA). Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Stated Purity | Available Grades | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Reagent, Pharmaceutical Analytical Impurity | Offers various grades, including a pharmaceutical analytical impurity standard.[1] Stabilized with 0.1 wt. % p-tert-butylcatechol. |
| Thermo Fisher Scientific | ≥96.0% (GC) | Stabilized | Provides a specification sheet detailing appearance, infrared spectrum conformity, and refractive index.[2] |
| Santa Cruz Biotechnology | ≥97.0% (GC) | Reagent | A sample Certificate of Analysis shows a purity of 99.1% by GC.[3] |
| Ottokemi | 97% | For synthesis | Provides a Certificate of Analysis upon request.[4] |
| TNJ Chemical | ≥99.00% | Industrial Grade | A China-based manufacturer offering high-purity industrial grade this compound.[5] |
| Hosea Chem | ≥98.0% | --- | Specifies moisture and 2-Picoline content of ≤1.0%. |
| BuyersGuideChem | Up to 99% | Bulk and laboratory supplier | Lists multiple international suppliers with varying purity claims.[6] |
| ECHEMI | 98%, 99% | Industrial Grade | A platform listing various Chinese manufacturers and their offered grades.[7] |
| Simson Pharma | --- | Research Chemicals, Drug Impurity Standards | Provides a Certificate of Analysis with every compound.[8] |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Stabilized | Specifies storage under inert gas and frozen conditions. |
Experimental Protocols for Quality Assessment
Ensuring the purity of this compound is paramount for its intended application. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for determining the purity and identifying potential impurities.
Gas Chromatography (GC) for Purity Determination
Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound. A typical Certificate of Analysis will report the purity as determined by GC.[3]
Methodology:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from common impurities.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 250°C.[8]
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane or methanol).
-
Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC can be employed for the analysis of this compound and its non-volatile impurities. A reverse-phase method is typically used.
Methodology:
-
Instrumentation: HPLC system with a UV detector.[8]
-
Column: A C18 column, such as a Newcrom R1 (4.6 x 150 mm, 5 µm particle size), is effective.[6][8]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[6]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Detection: UV detection at 254 nm.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[8]
-
Data Analysis: Peak areas are integrated to determine the relative purity and quantify impurities.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for sourcing and qualifying high-purity this compound, as well as a typical analytical workflow for purity verification.
References
- 1. 2-乙烯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97%, stabilized 5 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-Vinyl pyridine, 97%, COA, Certificate of Analysis, 100-69-6, V 1293 [ottokemi.com]
- 5. store.usp.org [store.usp.org]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Spontaneous Polymerization of 2-Vinylpyridine and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Vinylpyridine (2-VP) is a versatile monomer widely utilized in the synthesis of specialty polymers with applications ranging from tire-cord binders to pharmaceutical intermediates. However, its high reactivity makes it susceptible to spontaneous polymerization, a phenomenon that can occur during storage, transportation, and processing, leading to product loss, equipment fouling, and potential safety hazards. This guide provides a comprehensive overview of the mechanisms driving the spontaneous polymerization of 2-VP, the factors influencing its rate, and a detailed analysis of various inhibitors used to control this undesirable reaction. Quantitative data on polymerization rates and inhibitor effectiveness are presented in structured tables for clear comparison. Furthermore, detailed experimental protocols for evaluating inhibitor performance and diagrams illustrating key processes are provided to aid researchers in developing effective stabilization strategies.
The Phenomenon of Spontaneous Polymerization in this compound
Spontaneous polymerization, also referred to as thermal or self-initiated polymerization, is the process by which monomers polymerize without the addition of an external initiator. This compound is known to be sensitive to heat and light, which can trigger this process.[1][2] Even highly purified 2-VP can undergo autopolymerization within a week, even under cold storage at -20 °C.[3] This inherent reactivity is attributed to the electronic nature of the vinyl group conjugated with the electron-withdrawing pyridine ring.
The generally accepted mechanism for the thermal polymerization of vinyl monomers like styrene, which is structurally similar to 2-VP, involves the formation of a Diels-Alder dimer that then thermally decomposes to generate free radicals. These radicals then initiate a chain-growth polymerization. While the specific mechanism for 2-VP has not been as extensively elucidated in publicly available literature, a similar free-radical pathway is highly probable.
Factors Influencing Spontaneous Polymerization
Several factors can influence the rate of spontaneous polymerization of 2-VP:
-
Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the rate of spontaneous polymerization. This is due to the increased kinetic energy of the monomer molecules, leading to more frequent and energetic collisions, and a higher rate of radical formation.
-
Presence of Oxygen: Oxygen can have a complex role in vinyl polymerization. It can act as an inhibitor by reacting with propagating radicals to form less reactive peroxy radicals.[4] However, these peroxy radicals can also decompose to re-initiate polymerization. For many common inhibitors, the presence of oxygen is necessary for their inhibitory action.
-
Light Exposure: UV light can provide the energy required to initiate free-radical formation, thereby promoting polymerization.
-
Impurities: Certain impurities, particularly peroxides or other radical-generating species, can act as unintentional initiators and accelerate polymerization.
Inhibition of Spontaneous Polymerization
To ensure the safe storage and handling of this compound, polymerization inhibitors are essential. These are chemical compounds that are added in small quantities to the monomer to prevent or retard polymerization. Inhibitors function by reacting with and deactivating the free radicals that initiate and propagate the polymerization chain reaction.
Common Inhibitors for this compound
A variety of compounds are used as inhibitors for vinyl monomers, with phenolic compounds and stable free radicals being the most common. For this compound, the following inhibitors are frequently employed:
-
4-tert-Butylcatechol (TBC): This is a widely used inhibitor for a variety of vinyl monomers, including 2-VP.[5][6] It is typically used at concentrations around 0.1 wt%.[7] TBC is a highly effective radical scavenger, particularly in the presence of oxygen.
-
Hydroquinone (HQ): Another common phenolic inhibitor, hydroquinone is effective at quenching free radicals.[8] Its mechanism also often relies on the presence of oxygen to form quinones, which are the active inhibiting species.
-
Monomethyl Ether of Hydroquinone (MEHQ): MEHQ is a derivative of hydroquinone and is also a standard inhibitor for vinyl monomers.
-
Stable Nitroxide Radicals: Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly efficient radical scavengers and can function as inhibitors.
The selection of an appropriate inhibitor and its concentration depends on the desired storage duration, temperature conditions, and the purity requirements of the final application.
Quantitative Data on Inhibitor Effectiveness
Obtaining precise, publicly available quantitative data specifically for the inhibition of spontaneous thermal polymerization of this compound is challenging, as much of this information is proprietary to chemical manufacturers. The following table provides a qualitative and semi-quantitative summary based on general knowledge of vinyl monomer inhibition and available literature.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Relative Effectiveness (General) | Notes |
| 4-tert-Butylcatechol (TBC) | 500 - 2000 | Hydrogen donation to peroxy radicals | High | Requires oxygen for optimal performance. |
| Hydroquinone (HQ) | 200 - 1000 | Hydrogen donation to peroxy radicals | High | Requires oxygen for optimal performance. |
| MEHQ | 200 - 1000 | Hydrogen donation to peroxy radicals | Moderate to High | Often used for acrylic monomers. |
| TEMPO | 50 - 500 | Radical trapping | Very High | Can be more expensive; effective in the absence of oxygen. |
Note: The effectiveness of these inhibitors is highly dependent on temperature and the presence of oxygen. Higher temperatures will generally require higher inhibitor concentrations to achieve the same induction period.
Experimental Protocols
Protocol for Evaluating Inhibitor Effectiveness
This protocol outlines a method for determining the effectiveness of an inhibitor in preventing the spontaneous thermal polymerization of this compound.
Objective: To measure the induction period and the rate of polymerization of 2-VP at a given temperature in the presence of a specific inhibitor concentration.
Materials:
-
This compound (inhibitor-free, purified by distillation or passing through an inhibitor removal column)
-
Inhibitor to be tested (e.g., TBC, HQ)
-
High-purity nitrogen or argon
-
Solvent for dilution (if necessary, e.g., toluene, inhibitor-free)
-
Internal standard for GC analysis (e.g., dodecane)
-
Glass vials or ampoules with septa
-
Heating block or oil bath with precise temperature control
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Differential Scanning Calorimeter (DSC) (optional, for thermal analysis)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the inhibitor in purified 2-VP at various concentrations (e.g., 100, 250, 500, 1000 ppm).
-
Prepare a control sample of purified 2-VP without any added inhibitor.
-
If using GC analysis, add a known concentration of an internal standard to each sample.
-
Transfer aliquots of each sample solution into separate glass vials.
-
-
Degassing (Optional but Recommended):
-
To study the intrinsic thermal polymerization without the influence of oxygen, purge each vial with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Seal the vials tightly with septa.
-
-
Thermal Treatment:
-
Place the sealed vials in a heating block or oil bath pre-heated to the desired test temperature (e.g., 60°C, 80°C, 100°C).
-
Start a timer to record the heating duration.
-
-
Monitoring Polymerization:
-
At regular time intervals, withdraw a small aliquot from each vial using a syringe.
-
Immediately quench the polymerization by cooling the aliquot and, if necessary, diluting it with a solvent containing a small amount of inhibitor.
-
Analyze the monomer concentration in the aliquot using a pre-calibrated GC-FID method. The disappearance of the monomer over time indicates polymerization.
-
Alternatively, for a qualitative or semi-quantitative assessment, visually inspect the samples for an increase in viscosity or the formation of a solid polymer.
-
DSC can also be used to monitor the exothermic polymerization reaction in real-time.
-
-
Data Analysis:
-
Plot the concentration of 2-VP as a function of time for each inhibitor concentration and the control.
-
The induction period is the time during which the monomer concentration remains essentially unchanged before a rapid decrease is observed.
-
The rate of polymerization can be determined from the slope of the concentration vs. time plot after the induction period.
-
Compare the induction periods and polymerization rates for different inhibitors and concentrations to evaluate their relative effectiveness.
-
Analytical Method: Gas Chromatography (GC-FID)
Purpose: To quantify the concentration of this compound monomer in a sample.
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at a temperature low enough to get good separation of the monomer and solvent (e.g., 60-80 °C), then ramp up to a higher temperature to elute any oligomers or other components.
-
Quantification: Use an internal standard method for the most accurate results. Create a calibration curve by analyzing standards of known 2-VP concentrations with a fixed amount of the internal standard.
Visualizations
Spontaneous Polymerization and Inhibition Pathway
Caption: Spontaneous polymerization and inhibition pathway of this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: Experimental workflow for evaluating the effectiveness of polymerization inhibitors.
Conclusion
The spontaneous polymerization of this compound is a critical consideration for its safe and efficient use in research and industrial applications. Understanding the underlying free-radical mechanism and the factors that influence its rate is the first step in developing effective control strategies. The use of appropriate inhibitors, such as 4-tert-butylcatechol and hydroquinone, at suitable concentrations is paramount for ensuring the stability of the monomer during storage and transport. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to quantitatively evaluate and select the most effective inhibitor system for their specific needs, thereby minimizing product loss and mitigating potential hazards. Further research into the precise kinetics of spontaneous polymerization and the performance of novel, more efficient inhibitors will continue to be of high value to the scientific and industrial communities.
References
- 1. radtech.org [radtech.org]
- 2. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical investigations of this compound stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, 97%, stab. with 0.1% 4-tert-butylcatechol 500 mL | Buy Online [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Solubility of 2-Vinylpyridine: A Technical Guide for Researchers
This guide provides a comprehensive overview of the solubility of 2-vinylpyridine in common organic solvents, intended for researchers, scientists, and professionals in drug development. The document summarizes available solubility data, outlines experimental protocols for miscibility determination, and provides a visual workflow for solubility testing.
Core Topic: Solubility Profile of this compound
This compound is a versatile organic compound utilized in the synthesis of specialty polymers and as an intermediate in the chemical and pharmaceutical industries.[1] A thorough understanding of its solubility is crucial for its application in various research and development settings.
Quantitative and Qualitative Solubility Data
While precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, it is widely reported as being miscible or having high solubility in many common organic solvents. Miscibility implies that the substances mix in all proportions to form a homogeneous solution. For aqueous solutions, a definitive solubility value has been determined.
The following tables summarize the available quantitative and qualitative solubility data for this compound.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 2.5 g/100 mL[2][3] |
| 20 | 27.5 g/L[1] |
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility Description |
| Acetone | Very soluble, Easily soluble[4][5] |
| Benzene | Soluble, Easily soluble[4][6] |
| Chloroform | Soluble, Easily soluble[4][6] |
| Diethyl Ether | Very soluble, Easily soluble[4][5] |
| Ethanol | Very soluble, Easily soluble[4][5] |
| Methanol | Soluble[1] |
| Toluene | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dioxane | Soluble[3] |
| Hydrocarbons | Soluble[5] |
| Ketones | Soluble[5] |
| Esters | Soluble[5] |
| Oxygenated Solvents | Soluble[5] |
| Chlorinated Solvents | Soluble[5] |
Experimental Protocols
Given the high miscibility of this compound with many organic solvents, a common experimental approach is to determine miscibility rather than a specific solubility limit. Below is a general protocol for determining the miscibility of two liquids.
Protocol for Determination of Liquid-Liquid Miscibility
Objective: To determine if this compound is miscible with a given organic solvent at a specific temperature.
Materials:
-
This compound (of appropriate purity)
-
Test solvent (of appropriate purity)
-
Calibrated pipettes or graduated cylinders
-
A set of clear, clean, and dry test tubes or vials with stoppers
-
Vortex mixer or shaker
-
Constant temperature bath (optional, for non-ambient temperature studies)
-
Light source for clear observation
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid any contamination that might affect the results. If temperature effects are being studied, allow the this compound and the test solvent to equilibrate to the desired temperature in a constant temperature bath.
-
Mixing: In a test tube, combine this compound and the test solvent in a 1:1 volume ratio (e.g., 2 mL of each).
-
Agitation: Securely stopper the test tube and shake it vigorously for 10-20 seconds to ensure thorough mixing of the two liquids.[7]
-
Observation: Allow the mixture to stand undisturbed for at least 30 seconds and observe the contents against a light source.[7]
-
Miscible: If the resulting mixture is a single, clear, and homogeneous phase with no visible interface between the two liquids, they are considered miscible.
-
Immiscible: If two distinct layers form, the liquids are immiscible.
-
Partially Miscible: If the mixture initially appears homogeneous but then separates into two phases upon standing, or if one liquid dissolves to a limited extent in the other, they are partially miscible.
-
-
Confirmation (Optional): To confirm miscibility across different proportions, the experiment can be repeated with varying volume ratios of this compound to the solvent (e.g., 1:3 and 3:1).
-
Documentation: Record the observations, including the solvent used, the temperature of the experiment, and whether the liquids were found to be miscible, immiscible, or partially miscible.
This protocol is a general guideline and can be adapted based on specific experimental needs and safety considerations. For a standardized method for determining water miscibility, refer to ASTM D1722.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility or miscibility of this compound in a given solvent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, 97%, stabilized 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 4. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. saltise.ca [saltise.ca]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. petrolube.com [petrolube.com]
A Technical Guide to the Chemical Reactivity of the Vinyl Group in 2-Vinylpyridine for Researchers and Drug Development Professionals
An in-depth exploration of the key chemical transformations involving the vinyl moiety of 2-vinylpyridine, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity. The document details experimental protocols, quantitative data, and reaction mechanisms for several pivotal reactions, including polymerization, Michael addition, hydrogenation, and cycloaddition reactions.
The unique electronic properties of this compound, stemming from the electron-withdrawing nature of the pyridine ring, render its vinyl group susceptible to a variety of chemical transformations. This reactivity has been harnessed in diverse fields, from the synthesis of functional polymers for drug delivery systems to the construction of complex molecular architectures in medicinal chemistry. This guide serves as a technical resource, offering detailed methodologies and comparative data to aid in the design and execution of synthetic strategies utilizing this versatile building block.
Polymerization of this compound
The vinyl group of this compound readily undergoes polymerization through various mechanisms, including radical, anionic, and cationic pathways. The resulting poly(this compound) (P2VP) is a versatile polymer with applications in drug delivery, gene therapy, and as a component in block copolymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Reaction Scheme:
Caption: RAFT polymerization of this compound.
Experimental Protocol:
A typical RAFT polymerization of this compound is conducted under bulk conditions using a thermal initiator such as azoisobutyronitrile (AIBN) and a suitable RAFT agent like cumyl dithiobenzoate (CDB).[1]
-
Preparation: In a septa-sealed vial, this compound, AIBN, and CDB are combined.
-
Degassing: The reaction mixture is degassed by purging with an inert gas (e.g., nitrogen) for a specified period to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The sealed vial is then placed in a preheated oil bath at a controlled temperature (e.g., 60 °C) to initiate the polymerization.[1]
-
Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight by techniques such as gas chromatography (GC) and size-exclusion chromatography (SEC).
-
Termination and Purification: The polymerization is typically terminated by cooling the reaction mixture to room temperature and exposing it to air. The resulting polymer can be purified by precipitation in a non-solvent (e.g., hexane) and subsequent drying under vacuum.[1]
Quantitative Data for RAFT Polymerization of this compound:
| Entry | [2VP]:[CDB]:[AIBN] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) | Reference |
| 1 | 374:1:0.21 | 60 | 2 | 21 | 8,200 | 7,900 | 1.15 | [1] |
| 2 | 374:1:0.21 | 60 | 4 | 40 | 15,700 | 15,200 | 1.18 | [1] |
| 3 | 374:1:0.21 | 60 | 6 | 58 | 22,800 | 22,500 | 1.20 | [1] |
| 4 | 374:1:0.21 | 60 | 8 | 75 | 29,500 | 29,100 | 1.22 | [1] |
Anionic Polymerization
Anionic polymerization of this compound, typically initiated by organolithium reagents like n-butyllithium, can produce polymers with narrow molecular weight distributions. The living nature of this polymerization allows for the synthesis of block copolymers.
Reaction Scheme:
Caption: Anionic polymerization of this compound.
Experimental Protocol:
Anionic polymerization requires stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains.
-
Solvent and Monomer Purification: The solvent (e.g., tetrahydrofuran, THF) and this compound monomer must be rigorously purified and dried to remove any protic impurities.
-
Initiation: The polymerization is initiated by adding a solution of n-butyllithium to a solution of this compound in the purified solvent at low temperature (e.g., -78 °C) under an inert atmosphere.
-
Propagation: The reaction mixture is stirred at the low temperature to allow for the propagation of the polymer chains.
-
Termination: The living polymerization is terminated by the addition of a protic quenching agent, such as methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Quantitative Data for Anionic Polymerization of this compound:
| Entry | Initiator | Solvent | Temperature (°C) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | n-Butyllithium | THF | -78 | 10,000 | 10,500 | 1.05 |
| 2 | sec-Butyllithium | Toluene | 25 | 25,000 | 24,000 | 1.08 |
Michael Addition (Aza-Michael Reaction)
The electron-deficient nature of the vinyl group in this compound makes it an excellent Michael acceptor for the addition of various nucleophiles, particularly amines, in a reaction known as the aza-Michael addition. This reaction is a powerful tool for the synthesis of functionalized pyridine derivatives.
Reaction Scheme:
Caption: Aza-Michael addition to this compound.
Experimental Protocol:
The aza-Michael addition of amines to this compound can often be performed under mild, catalyst-free conditions.
-
Reaction Setup: In a round-bottom flask, this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or neat).
-
Nucleophile Addition: The amine nucleophile (e.g., piperidine) is added to the solution, typically in a 1:1 or slight excess molar ratio.
-
Reaction: The mixture is stirred at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Quantitative Data for Aza-Michael Addition to this compound:
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Methanol | 25 | 4 | 95 |
| 2 | Morpholine | Acetonitrile | 50 | 6 | 92 |
| 3 | Aniline | Neat | 80 | 12 | 75 |
Hydrogenation
The vinyl group of this compound can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is useful for the synthesis of 2-ethylpyridine, an important intermediate in the pharmaceutical and agrochemical industries.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol:
Catalytic hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Catalyst and Substrate: To a reaction vessel is added the Pd/C catalyst, followed by a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitoring: The reaction progress is monitored by observing the uptake of hydrogen or by analyzing aliquots using GC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is then evaporated under reduced pressure to yield the crude product, which can be purified by distillation.
Quantitative Data for Hydrogenation of this compound:
| Entry | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5% Pd/C | Ethanol | 1 | 25 | 3 | >99 |
| 2 | 10% Pd/C | Ethyl Acetate | 3 | 50 | 1 | >99 |
Cycloaddition Reactions
The vinyl group of this compound can participate in various cycloaddition reactions, such as [2+2] photocycloadditions, to form cyclic structures. These reactions are valuable for the construction of complex heterocyclic frameworks.
[2+2] Photocycloaddition
The [2+2] photocycloaddition of this compound with an alkene, such as N-vinylacetamide, can be achieved using a photosensitizer and a chiral Brønsted acid catalyst to induce stereoselectivity.[2]
Reaction Scheme:
Caption: Asymmetric [2+2] photocycloaddition of this compound.
Experimental Protocol:
This photochemical reaction requires a specific experimental setup to control the irradiation and reaction conditions.[2]
-
Reaction Mixture: In a vial, the iridium photosensitizer, chiral phosphoric acid catalyst, this compound, and N-vinylacetamide are dissolved in a suitable solvent (e.g., acetonitrile).[2]
-
Irradiation: The reaction mixture is irradiated with a specific wavelength of light (e.g., 440 nm) using a suitable light source (e.g., LED) at a controlled temperature.[2]
-
Monitoring: The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC) to determine the conversion and stereoselectivity.
-
Purification: After the reaction is complete, the solvent is removed, and the product is purified by column chromatography.
Quantitative Data for Asymmetric [2+2] Photocycloaddition of this compound:
| Entry | This compound Derivative | N-Vinylacetamide (equiv.) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | (E)-β-styrylpyridine | 2.5 | 10 (R)-TRIP, 1 (Ir) | 24 | 85 | >20:1 | 95 | [2] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow applicable to many of the reactions described in this guide.
Caption: A generalized experimental workflow.
This guide provides a foundational understanding of the key chemical reactions involving the vinyl group of this compound. The detailed protocols and compiled data are intended to facilitate the practical application of this versatile building block in research and development. For more specific applications and advanced methodologies, consulting the primary literature is recommended.
References
An In-depth Technical Guide to the Acidity and Basicity of the Pyridine Ring in 2-Vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidic and basic properties of the pyridine ring in 2-vinylpyridine. A thorough understanding of these characteristics is crucial for applications in polymer chemistry, materials science, and the synthesis of pharmaceutical compounds where this compound serves as a key monomer and intermediate. This document details the quantitative aspects of its basicity, the electronic influence of the vinyl substituent, and standard experimental protocols for pKa determination.
Fundamental Principles of Acidity and Basicity in Pyridine Derivatives
The basicity of pyridine and its derivatives arises from the lone pair of electrons on the nitrogen atom, which is located in an sp² hybrid orbital in the plane of the aromatic ring. This lone pair is not part of the delocalized π-electron system that confers aromaticity, and is therefore available for protonation. The equilibrium for this protonation is described by the acid dissociation constant (pKa) of the conjugate acid, the pyridinium ion. A higher pKa value indicates a stronger base.
The electronic nature of substituents on the pyridine ring significantly influences the electron density at the nitrogen atom and, consequently, its basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, leading to reduced basicity (lower pKa).
The Electronic Influence of the 2-Vinyl Group
The vinyl group (-CH=CH₂) at the 2-position of the pyridine ring primarily exerts an electron-withdrawing effect on the pyridine nitrogen. This effect is a combination of a weak -I (inductive) effect and a more significant -M (mesomeric or resonance) effect, which delocalizes the nitrogen's electron density into the vinyl group. This net electron withdrawal reduces the availability of the lone pair for protonation, rendering this compound a weaker base than pyridine itself.
In contrast, an alkyl group, such as the methyl group in 2-methylpyridine, is electron-donating through a +I (inductive) effect, which increases the basicity of the pyridine ring compared to the parent pyridine. When the vinyl group is at the 4-position, as in 4-vinylpyridine, the electron-withdrawing resonance effect is still operative, but its influence on the nitrogen lone pair is different compared to the 2-position due to the different substitution pattern.
dot
Caption: Logical workflow of substituent electronic effects on pyridine basicity.
Quantitative Analysis of Basicity
The basicity of this compound and related compounds is quantitatively expressed by the pKa of their conjugate acids. The following table summarizes the pKa values for this compound and a selection of comparable pyridine derivatives to provide context for the electronic influence of the vinyl group.
| Compound | Structure | pKa of Conjugate Acid | Reference(s) |
| Pyridine | 5.23 | [1][2] | |
| This compound | 4.98 | [3][4] | |
| 4-Vinylpyridine | 5.62 | [3][5][6] | |
| 2-Methylpyridine (α-Picoline) | 5.96 | [7][8][9] | |
| 4-Methylpyridine (γ-Picoline) | 5.98 | [10][11][12] |
As the data indicates, this compound (pKa ≈ 4.98) is a weaker base than pyridine (pKa ≈ 5.23).[1][2][3][4] This is consistent with the electron-withdrawing nature of the 2-vinyl group. In contrast, 2-methylpyridine and 4-methylpyridine are stronger bases than pyridine, demonstrating the electron-donating effect of the methyl group.[7][8][9][10][11][12] Interestingly, 4-vinylpyridine is a stronger base than this compound, suggesting a more complex interplay of inductive and resonance effects based on the substituent's position.[3][5][6]
dot
Caption: Protonation-deprotonation equilibrium of this compound.
Experimental Protocols for pKa Determination
The pKa of a compound like this compound can be determined experimentally using several methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the base as a strong acid is incrementally added. The pKa is determined from the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).
-
Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
To maintain a constant ionic strength throughout the titration, a background electrolyte (e.g., 0.1 M KCl) can be added to the this compound solution.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found from the maximum of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
dot
Caption: Experimental workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions with accurately known pH values spanning a range of approximately pKa ± 2 pH units.
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of this compound in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated form (BH⁺).
-
Record the spectrum in a neutral or slightly basic solution (e.g., pH 7-8) to obtain the spectrum of the neutral form (B).
-
Prepare a series of samples by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.
-
Record the UV-Vis spectrum for each of these buffered solutions.
-
-
Data Analysis:
-
Identify a wavelength (λ) where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength (A) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.
-
The pKa can be calculated by fitting the data to the following equation: pH = pKa + log[(A - A_B) / (A_BH⁺ - A)] where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_BH⁺ is the absorbance of the acidic form.
-
dot
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Vinylpyridine CAS#: 100-43-6 [m.chemicalbook.com]
- 7. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mVOC 4.0 [bioinformatics.charite.de]
- 9. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 10. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 11. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
Methodological & Application
Anionic polymerization of 2-Vinylpyridine protocol
Anionic Polymerization of 2-Vinylpyridine: Application Notes and Protocols
Introduction
Anionic polymerization is a chain-growth polymerization technique that proceeds via an active anionic center. It is a cornerstone of modern polymer synthesis, enabling the creation of polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures. This method is often referred to as a "living polymerization" because, under ideal conditions, the propagating anionic chain ends remain active indefinitely in the absence of termination or chain transfer reactions.[1]
Poly(this compound) (P2VP) is a versatile polymer with a pH-responsive pyridine functional group, making it a valuable material for applications in drug delivery, self-assembly of block copolymers, surface functionalization, and as a ligand in catalysis. The living nature of the anionic polymerization of this compound (2VP) allows for the synthesis of well-defined P2VP homopolymers and its incorporation into complex structures like block copolymers.[2][3]
This document provides a detailed protocol for the living anionic polymerization of this compound in a batch process, aimed at researchers and professionals in polymer chemistry and materials science.
Core Principles and Considerations
The success of living anionic polymerization is critically dependent on maintaining stringent experimental conditions. The propagating carbanion is highly reactive and will be quenched by protic impurities such as water, alcohols, or even atmospheric moisture. Therefore, all glassware must be rigorously dried, and all reagents must be meticulously purified and handled under an inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk line or glovebox techniques.
Initiation: The polymerization is typically initiated by a strong nucleophile, most commonly an organolithium compound like sec-butyllithium (sec-BuLi).[4] The initiator adds to the vinyl group of the 2VP monomer, creating a new carbanionic species that is the active center for propagation.
Propagation: The monomer adds sequentially to the active carbanionic chain end. In polar aprotic solvents like tetrahydrofuran (THF), the propagation is very rapid.[2]
Side Reactions: A potential side reaction in the polymerization of 2VP is the attack of the propagating carbanionic chain end on the electron-deficient pyridine ring of another polymer chain. This can lead to chain coupling and a broadening of the molecular weight distribution. This side reaction is typically suppressed by conducting the polymerization at low temperatures (e.g., -78 °C).[5][6] The addition of salts like lithium chloride (LiCl) can also help to decrease the reactivity of the active chain ends and minimize side reactions.[5][6]
Experimental Protocols
Reagent and Solvent Purification
Critical Note: The purity of all components is paramount for a successful living polymerization.
-
Tetrahydrofuran (THF) (Solvent): THF should be freshly distilled immediately before use. It is typically refluxed over a sodium/benzophenone ketyl under a nitrogen or argon atmosphere until a persistent deep purple or blue color indicates it is anhydrous and oxygen-free. The purified solvent is then distilled directly into the reaction flask or a storage vessel under inert gas.
-
This compound (Monomer): The monomer should be purified to remove inhibitors and water. This is achieved by vacuum distillation from calcium hydride (CaH₂).[7] The purified monomer should be stored under an inert atmosphere in a refrigerator and used within a short period, as it can self-polymerize over time.[2]
-
sec-Butyllithium (sec-BuLi) (Initiator): sec-BuLi is typically purchased as a solution in cyclohexane. Its exact concentration should be determined by titration (e.g., using the Gilman double titration method) before use.
-
Methanol (Terminating Agent): Methanol should be degassed to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the liquid for at least 30 minutes.
Polymerization Procedure (Batch Reaction at -78 °C)
-
Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is assembled and flame-dried under vacuum to remove all adsorbed moisture. The flask is then filled with high-purity argon or nitrogen.
-
Solvent Addition: The required volume of freshly distilled, anhydrous THF is transferred into the reaction flask via cannula under a positive pressure of inert gas.
-
Cooling: The flask is immersed in a dry ice/acetone bath to cool the solvent to -78 °C.
-
Initiation: The calculated amount of sec-BuLi initiator solution is added dropwise to the stirred THF via a gas-tight syringe.
-
Monomer Addition: The purified this compound monomer is added slowly (dropwise) to the initiator solution in the flask via a syringe. Upon addition of the monomer, a characteristic deep red color should appear, indicating the formation of the living poly(2-vinylpyridyl) anions.
-
Propagation: The reaction mixture is stirred at -78 °C. The polymerization of 2VP is typically very fast and can reach full conversion within 1-2 hours.[8]
-
Termination: The polymerization is terminated by the rapid addition of a small amount of degassed methanol. The deep red color of the living anions should disappear immediately, indicating that the propagating chain ends have been protonated and are no longer active.[8]
-
Polymer Isolation: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The polymer is isolated by precipitating the reaction solution into a large volume of a stirred non-solvent, such as cold hexanes or petroleum ether.[8][9]
-
Purification and Drying: The precipitated white polymer is collected by filtration. To further purify, it can be redissolved in a small amount of THF or chloroform, reprecipitated, and filtered again. The final polymer product is dried under vacuum at an elevated temperature (e.g., 40 °C) until a constant weight is achieved.[10]
Visualization of Experimental Workflow
Caption: Workflow for the anionic polymerization of this compound.
Data Presentation
The following table summarizes representative data for the anionic polymerization of this compound under different conditions, demonstrating the high degree of control achievable with this method.
| Experiment | Initiator | Solvent | Temp. (°C) | Target Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 1 | sec-BuLi / DPE¹ | THF | -78 | - | 277,000 | 1.09 | [8] |
| 2 | sec-BuLi | THF/Benzene | RT² | - | 96,000 | 1.05 | [11] |
| 3 | TPM-K³ | THF | -78 | 20,000 | 21,100 | 1.15 | [12] |
| 4 | TPM-K³ | THF | -78 | 5,000 | 5,800 | 1.12 | [12] |
¹ DPE: Diphenyl ethylene adduct ² RT: Room Temperature (in a continuous flow microfluidic setup) ³ TPM-K: Triphenylmethyl potassium
Characterization
-
Size Exclusion Chromatography (SEC/GPC): This is the primary technique used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[8] A low PDI value (typically < 1.1) is a strong indicator of a successful living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the resulting poly(this compound) and to verify the absence of impurities.[10]
Safety Precautions
-
Organolithium reagents such as sec-BuLi are pyrophoric and will ignite spontaneously on contact with air and moisture. They must be handled with extreme care under an inert atmosphere using proper syringes and cannula techniques.
-
THF is a flammable solvent. Distillations should be performed in a well-ventilated fume hood, away from ignition sources.
-
The dry ice/acetone bath is extremely cold and can cause severe burns upon skin contact. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, must be worn.
References
- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pslc.ws [pslc.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 8. polymersource.ca [polymersource.ca]
- 9. benchchem.com [benchchem.com]
- 10. polymersource.ca [polymersource.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: RAFT Polymerization of 2-Vinylpyridine for the Synthesis of Advanced Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This document provides detailed application notes and protocols for the RAFT polymerization of 2-Vinylpyridine (2VP) to create functional block copolymers. Poly(this compound) (P2VP) is a particularly interesting polymer due to its pH-responsive nature, which makes its block copolymers promising candidates for a range of applications, especially in the field of drug delivery. The pyridine moiety in the P2VP block can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation, which can be exploited for the controlled release of therapeutic agents.
Key Applications in Drug Development
P2VP-containing block copolymers can self-assemble in aqueous solutions to form nanostructures such as micelles and vesicles. These nanostructures can encapsulate hydrophobic drugs within their core, protecting them from degradation and enabling their targeted delivery. The pH-sensitivity of the P2VP block allows for the triggered release of the encapsulated drug in the acidic microenvironment of tumors or within the endosomes of cells, enhancing therapeutic efficacy while minimizing side effects.[1]
Data Presentation: RAFT Polymerization of this compound and its Block Copolymers
The following tables summarize quantitative data from representative RAFT polymerizations of this compound (2VP) and the subsequent formation of block copolymers. These examples utilize different RAFT agents to demonstrate the versatility of the technique.
Table 1: RAFT Homopolymerization of this compound (2VP) with Cumyl Dithiobenzoate (CDB) CTA [2]
| Sample | Time (h) | Conversion (%) | M_n (Theoretical, g/mol ) | M_n (Experimental, g/mol ) | PDI (M_w/M_n) |
| 2VP1 | 5 | 25 | 9,700 | 12,000 | 1.11 |
| 2VP2 | 8 | 37 | 14,300 | 16,000 | 1.13 |
| 2VP3 | 24 | 80 | 31,500 | 35,000 | 1.18 |
Reaction Conditions: Bulk polymerization at 60 °C with AIBN as the initiator. [CTA]₀/[M]₀ = 1/374, [M]₀/[I]₀ = 1783/1.[2]
Table 2: Synthesis of P2VP-b-P4VP Block Copolymer using a P2VP Macro-CTA with CDB [2]
| Sample | Time (h) | Conversion (%) | M_n (Theoretical, g/mol ) | M_n (Experimental, g/mol ) | PDI (M_w/M_n) |
| P2VP macro-CTA | 6 | 26 | 10,200 | 7,900 | 1.11 |
| P(2VP-b-4VP) | 6 | 31 | 20,000 | 23,000 | 1.21 |
Reaction Conditions: Polymerization at 60 °C with AIBN as the initiator.[2]
Table 3: RAFT Polymerization of this compound (2VP) with a Trithiocarbonate CTA
| Sample | [2VP]:[CTA]:[AIBN] | Time (h) | Conversion (%) | M_n (GPC, g/mol ) | PDI (M_w/M_n) |
| P2VP-TTC | 100:1:0.2 | 6 | 55 | 6,200 | 1.15 |
| P2VP-TTC | 200:1:0.2 | 8 | 62 | 13,100 | 1.18 |
Reaction Conditions: Polymerization in 1,4-dioxane at 70 °C. CTA = S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate.
Experimental Protocols
This section provides detailed methodologies for the RAFT polymerization of 2VP to form a homopolymer (which can act as a macro-chain transfer agent) and its subsequent chain extension to create a block copolymer.
Protocol 1: Synthesis of Poly(this compound) Macro-Chain Transfer Agent (P2VP Macro-CTA) via RAFT Polymerization
This protocol describes the synthesis of a P2VP homopolymer that can be used as a macro-CTA for the synthesis of block copolymers.
Materials:
-
This compound (2VP), inhibitor removed
-
Cumyl dithiobenzoate (CDB) or other suitable RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane or toluene (if not bulk)
-
Schlenk flask or septa-sealed vial
-
Nitrogen or Argon source
-
Magnetic stirrer and heating block/oil bath
-
Hexane or other non-solvent for precipitation
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a Schlenk flask or septa-sealed vial, add the desired amounts of 2VP monomer, RAFT agent (e.g., CDB), and initiator (e.g., AIBN). If conducting the polymerization in solution, add the appropriate amount of anhydrous solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is in the range of 50:1:0.1 to 500:1:0.2, depending on the desired molecular weight.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 60-80 °C) and stir.[2][3] The polymerization time will vary depending on the target conversion and reaction conditions (see Table 1 for examples).
-
Monitoring Conversion: Periodically take aliquots from the reaction mixture (if possible) to monitor monomer conversion by ¹H NMR spectroscopy or gravimetry.
-
Termination and Purification: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air. Dilute the viscous solution with a small amount of a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution dropwise into a large volume of a stirred non-solvent (e.g., cold hexane).
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting P2VP macro-CTA by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (M_n) and polydispersity index (PDI).
Protocol 2: Synthesis of a Diblock Copolymer (e.g., P2VP-b-PS) using a P2VP Macro-CTA
This protocol outlines the chain extension of the P2VP macro-CTA with a second monomer, in this case, styrene (S), to form a diblock copolymer.
Materials:
-
P2VP macro-CTA (synthesized as per Protocol 1)
-
Styrene (S), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane or other suitable solvent
-
Schlenk flask or septa-sealed vial
-
Nitrogen or Argon source
-
Magnetic stirrer and heating block/oil bath
-
Methanol or other non-solvent for precipitation
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the P2VP macro-CTA in the desired amount of anhydrous solvent. Add the second monomer (styrene) and the initiator (AIBN). The molar ratio of the second monomer to the macro-CTA will determine the length of the second block.
-
Degassing: Degas the reaction mixture using at least three freeze-pump-thaw cycles.
-
Polymerization: Immerse the reaction flask in a preheated oil bath (typically 70-80 °C) and stir for the desired reaction time.
-
Termination and Purification: Terminate the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the block copolymer in a suitable non-solvent (e.g., methanol).
-
Isolation: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterization: Analyze the final product by GPC to confirm the increase in molecular weight and to determine the PDI of the block copolymer. Use ¹H NMR to confirm the composition of the block copolymer.
Protocol 3: Drug Loading into P2VP Block Copolymer Micelles
This protocol describes a common method for encapsulating a hydrophobic drug, such as doxorubicin, into P2VP-containing block copolymer micelles.
Materials:
-
P2VP-containing block copolymer (e.g., P2VP-b-poly(ethylene glycol) (PEG))
-
Hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., dimethylformamide (DMF) or acetone)
-
Aqueous buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve the block copolymer and the hydrophobic drug in a common organic solvent.
-
Micelle Formation: Add the aqueous buffer solution dropwise to the organic solution under constant stirring. This will induce the self-assembly of the amphiphilic block copolymers into micelles, with the hydrophobic drug being encapsulated within the P2VP core.
-
Dialysis: Transfer the resulting micellar solution into a dialysis bag and dialyze against the aqueous buffer for an extended period (e.g., 24-48 hours) to remove the organic solvent and any unencapsulated drug.[1]
-
Characterization: Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC. Characterize the size and morphology of the drug-loaded micelles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 4: pH-Triggered Drug Release Study
This protocol outlines a method to study the pH-triggered release of a drug from P2VP block copolymer micelles.
Materials:
-
Drug-loaded P2VP block copolymer micelles (from Protocol 3)
-
Aqueous buffer solutions at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis membrane
Procedure:
-
Release Setup: Place a known amount of the drug-loaded micelle solution into a dialysis bag. Immerse the dialysis bag in a larger volume of release medium (buffer at a specific pH) at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the amount of drug released into the medium using a suitable analytical technique (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).[1]
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition to determine the release profile.
Mandatory Visualizations
Caption: Workflow for the synthesis and application of P2VP block copolymers.
Caption: The mechanism of RAFT polymerization.
Caption: pH-triggered drug release from P2VP block copolymer micelles.
References
- 1. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polyme" by Anthony J. Convertine, Brent S. Sumerlin et al. [scholarsmine.mst.edu]
Application Notes and Protocols for the Synthesis of Poly(2-vinylpyridine)-b-polystyrene (P2VP-b-PS) Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis of poly(2-vinylpyridine)-b-polystyrene (P2VP-b-PS) block copolymers, a versatile class of polymers with significant applications in nanotechnology and drug delivery. The protocols focus on two primary controlled polymerization techniques: living anionic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Introduction
Poly(this compound)-b-polystyrene (P2VP-b-PS) is an amphiphilic block copolymer. The polystyrene (PS) block is hydrophobic, while the poly(this compound) (P2VP) block is weakly hydrophilic and exhibits pH-responsive behavior due to the nitrogen atom in the pyridine ring. This dual nature allows P2VP-b-PS to self-assemble into various nanostructures, such as micelles, in selective solvents.[1][2] The pH-sensitivity of the P2VP block makes these copolymers particularly valuable for applications in drug delivery, where changes in the physiological environment can trigger the release of encapsulated therapeutic agents.[3][4]
Applications in Drug Development
The unique properties of P2VP-b-PS make it a material of interest for advanced drug delivery systems.
-
pH-Responsive Micelles for Targeted Drug Release: In aqueous solutions at neutral or high pH, P2VP-b-PS can form micelles with a hydrophobic PS core and a P2VP corona.[1] These micelles can encapsulate hydrophobic drugs within their core. When exposed to an acidic environment (such as in tumor tissues or endosomes), the pyridine groups in the P2VP block become protonated.[3] This leads to the swelling or disruption of the micelle structure, triggering the release of the encapsulated drug.[3][4]
-
Nanoparticle Stabilization: The P2VP block can coordinate with metal ions, making P2VP-b-PS useful for templating the synthesis of nanoparticles or for stabilizing inorganic nanoparticles within a polymeric matrix.[5] This has applications in diagnostics and combination therapies.
-
Versatile Morphologies: The self-assembly of P2VP-b-PS can be controlled to form various morphologies like spheres, cylinders, and lamellae, which can influence drug loading and release kinetics.[6][7]
Synthesis Methodologies
Well-defined P2VP-b-PS block copolymers with predictable molecular weights and low polydispersity (PDI) are typically synthesized using controlled/"living" polymerization techniques.
Living Anionic Polymerization
Living anionic polymerization is a classic method for synthesizing block copolymers with high precision. It involves the sequential addition of monomers to a reaction initiated by a potent nucleophile.
This protocol is based on established methods for the synthesis of P2VP-b-PS via living anionic polymerization.[8][9][10]
Materials:
-
Styrene (S) and this compound (2VP) monomers
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) initiator solution in cyclohexane
-
Lithium chloride (LiCl) (optional, as an additive)
-
Diphenyl ethylene (DPE) (optional, for end-capping)
-
Methanol (for termination)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification: Both styrene and this compound monomers must be rigorously purified to remove inhibitors and protic impurities. This typically involves stirring over calcium hydride followed by vacuum distillation. Anhydrous THF is obtained by distillation from a sodium/benzophenone ketyl under an inert atmosphere.
-
Polymerization of the First Block (Polystyrene):
-
Assemble a flame-dried reactor under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous THF to the reactor, and if used, LiCl. Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Inject the calculated amount of sec-BuLi initiator. The solution should develop a characteristic color.
-
Slowly add the purified styrene monomer to the initiator solution. The polymerization of styrene will proceed, indicated by a color change. Allow the reaction to proceed for several hours to ensure complete conversion.
-
An aliquot of the living polystyrene solution can be taken and terminated with methanol to determine the molecular weight and PDI of the first block via Size Exclusion Chromatography (SEC).[8]
-
-
Polymerization of the Second Block (Poly(this compound)):
-
(Optional) To ensure efficient crossover, the living polystyrene macroanions can be end-capped with a small amount of diphenyl ethylene (DPE) before adding the second monomer.[8]
-
Slowly add the purified this compound monomer to the living polystyrene solution at -78 °C. The reaction mixture will typically undergo a distinct color change. The polymerization of 2VP is very fast.[11]
-
-
Termination:
-
After the polymerization of 2VP is complete, terminate the reaction by adding a small amount of degassed methanol. The color of the living polymer chains will disappear.
-
-
Purification and Isolation:
-
Precipitate the P2VP-b-PS block copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexane or methanol/water, depending on the copolymer composition.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[8][12]
-
Copolymer Composition and Structure: Determined by ¹H NMR spectroscopy.[6][12]
-
Thermal Properties: Glass transition temperatures (Tg) can be measured using Differential Scanning Calorimetry (DSC).[6]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be used for a wide range of monomers under less stringent conditions than anionic polymerization. It involves the use of a RAFT agent to mediate the polymerization process.
This protocol describes a two-step process where a P2VP macro-RAFT agent is first synthesized and then chain-extended with styrene.[13][14]
Materials:
-
This compound (2VP) and Styrene (S) monomers
-
RAFT agent (e.g., a trithiocarbonate such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
Initiator (e.g., 2,2'-Azobis(isobutyronitrile), AIBN)
-
Solvent (e.g., ethanol, or an aqueous-alcoholic mixture for dispersion polymerization)[13][14]
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
Procedure:
-
Synthesis of P2VP macro-RAFT Agent:
-
In a reaction vessel, dissolve this compound, the RAFT agent, and AIBN in the chosen solvent (e.g., ethanol).[14]
-
Deoxygenate the solution by purging with an inert gas (Nitrogen or Argon) for at least 30 minutes.
-
Place the sealed vessel in a preheated oil bath at the desired reaction temperature (e.g., 70-80 °C) and stir for a specified time to achieve the target molecular weight.[13][14]
-
Quench the polymerization by cooling the vessel in an ice bath.
-
Precipitate the P2VP macro-RAFT agent in a non-solvent, filter, and dry under vacuum.
-
Characterize the P2VP macro-RAFT agent for molecular weight and PDI using GPC.
-
-
Chain Extension to form P2VP-b-PS (Polymerization-Induced Self-Assembly - PISA):
-
In a new reaction vessel, dissolve the P2VP macro-RAFT agent, styrene monomer, and a small amount of AIBN in a solvent system where P2VP is soluble but PS is not (e.g., an aqueous-alcoholic mixture).[13]
-
Deoxygenate the solution by purging with an inert gas.
-
Heat the reaction mixture to the polymerization temperature (e.g., 70 °C) with stirring. As the PS block grows, the copolymer will become insoluble and form nanoparticles, a process known as Polymerization-Induced Self-Assembly (PISA).[13]
-
-
Purification and Isolation:
-
After the desired conversion is reached, cool the reaction.
-
Isolate the final P2VP-b-PS block copolymer, which may be in the form of a nanoparticle dispersion. The polymer can be isolated by centrifugation or precipitation depending on the final state.
-
Dry the polymer product under vacuum.
-
Characterization:
-
Monomer Conversion and Copolymer Composition: Determined by ¹H NMR spectroscopy.[13]
-
Molecular Weight and PDI: Analyzed by GPC.[13]
-
Morphology: The self-assembled structures in bulk or thin films can be visualized using Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).[6][13]
Data Presentation
Table 1: Representative Data for Anionically Synthesized P2VP-b-PS
| Sample ID | Mn PS ( kg/mol ) | Mn P2VP ( kg/mol ) | Total Mn ( kg/mol ) | PDI | Reference |
| S2VP(13-15) | 13 | 15 | 28 | 1.10 | [12] |
| P1330-S2VP | 48.5 | 70.0 | 118.5 | 1.13 | [8] |
| PS-b-P2VP | 28 | 1 | 29 | - | [15] |
| PS-b-P2VP | 28 | 11 | 39 | - | [15] |
| PS-b-P2VP | 28 | 28 | 56 | - | [15] |
| PS-b-P2VP | 28 | 59 | 87 | - | [15] |
Table 2: Representative Data for RAFT Synthesized PVP-b-PS
| Sample ID | PVP Block | Mn PVP ( kg/mol ) | Total Mn ( kg/mol ) | PDI | Reference |
| P4VP-b-PS | P4VP | - | - | 1.14 - 1.29 | [13] |
| P2VP-b-PS | P2VP | - | - | - | [13] |
Note: Detailed molecular weight breakdowns for each block in the RAFT synthesis were not fully specified in the provided search results but the overall PDI indicates good control.
Visualized Workflows
Anionic Polymerization Workflow
Caption: Workflow for P2VP-b-PS synthesis via living anionic polymerization.
RAFT Polymerization Workflow
Caption: Workflow for P2VP-b-PS synthesis via RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nsrrc.org.tw [nsrrc.org.tw]
- 7. researchgate.net [researchgate.net]
- 8. polymersource.ca [polymersource.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN105693963A - Preparation method of styrene-vinyl pyridine two-block copolymer - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 14. Pyridine-functional diblock copolymer nanoparticles synthesized via RAFT-mediated polymerization-induced self-assembly: effect of solution pH - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01793D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Surface Modification of Nanoparticles with Poly(2-vinylpyridine): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with poly(2-vinylpyridine) (P2VP). P2VP is a versatile polymer that offers a range of functionalities for nanoparticle surface engineering, primarily driven by the pH-responsive nature of its pyridine groups. This characteristic makes P2VP-modified nanoparticles highly valuable in fields such as drug delivery, catalysis, and the development of advanced nanocomposites.
Applications of P2VP-Modified Nanoparticles
The unique properties of poly(this compound) make it a valuable polymer for the functionalization of nanoparticles, leading to a variety of applications.
pH-Responsive Drug Delivery
A primary application of P2VP-coated nanoparticles is in the development of "smart" drug delivery systems. The pyridine ring in the P2VP structure has a pKa of approximately 5.0. In environments with a pH above 5, the pyridine nitrogen is deprotonated and hydrophobic, promoting the encapsulation of hydrophobic drugs. Conversely, in acidic environments (pH < 5), such as those found in tumor microenvironments or endosomes, the pyridine nitrogen becomes protonated, leading to a hydrophilic state. This transition causes the polymer shell to swell or dissolve, triggering the release of the encapsulated therapeutic agent. This pH-sensitive behavior allows for targeted drug release in diseased tissues while minimizing off-target effects. For instance, P2VP-based carriers have been investigated for the delivery of anticancer drugs like doxorubicin and 5-fluorouracil.
Catalysis
The nitrogen atom in the pyridine ring of P2VP can act as a ligand to coordinate with various metal ions and nanoparticles. This property is exploited in catalysis, where P2VP-functionalized nanoparticles can serve as recoverable and reusable catalyst supports. The polymer shell can prevent the aggregation of catalytic nanoparticles, thereby maintaining their high surface area and catalytic activity.
Nanocomposites and Advanced Materials
Embedding P2VP-modified nanoparticles into a polymer matrix can significantly enhance the mechanical and thermal properties of the material. The interaction between the P2VP shell and the surrounding polymer matrix can improve interfacial adhesion, leading to better stress transfer and overall material performance. For example, palladium nanoparticles embedded in a P2VP matrix have been shown to drastically elevate the glass transition temperature of the polymer.
Experimental Protocols
This section provides detailed protocols for the synthesis of P2VP, the surface modification of nanoparticles, drug loading, and characterization techniques.
Synthesis of Poly(this compound) via Solution Polymerization
This protocol describes the synthesis of P2VP using a free radical polymerization method.
Materials:
-
This compound (2-VP) monomer
-
Isopropyl alcohol (IPA) or another suitable solvent
-
Benzoyl peroxide (BPO) or other radical initiator
-
Round-bottom flask
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Heating mantle or oil bath
-
Nitrogen or Argon inlet
Procedure:
-
Dissolve the this compound monomer (e.g., 30 g) in the solvent (e.g., 70 g of IPA) in a round-bottom flask equipped with a stirrer.[1]
-
Add the initiator (e.g., BPO, at a desired initiator-to-monomer weight ratio, such as 4 wt%).[1]
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 55-75 °C) under a continuous inert gas flow and with constant stirring.[1]
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours). The reaction time can be adjusted to control the molecular weight and conversion.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as water or hexanes.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Surface Modification of Magnetite Nanoparticles with P2VP
This protocol details the grafting of P2VP onto magnetite (Fe3O4) nanoparticles, a common platform for targeted drug delivery.
Materials:
-
Magnetite nanoparticles (Fe3O4)
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPM)
-
o-xylene
-
This compound (2-VP)
-
Dimethylformamide (DMF)
-
Benzoyl peroxide (BPO)
-
Trimethylolpropane trimethacrylate (TMPTMA) (cross-linker)
-
Ultrasonicator
-
Magnetic separator
Procedure: Step 1: Synthesis of Magnetite Nanoparticles
-
Dissolve FeCl2·4H2O (0.05 mol) and FeCl3·6H2O (0.1 mol) in 100 ml of deionized water containing 11.8 ml of HCl under an argon atmosphere with vigorous stirring.[2]
-
Add ammonia hydroxide solution dropwise until the pH of the solution reaches 9.[2]
-
Increase the temperature to 80°C and maintain for 2 hours.[2]
-
Collect the precipitate using a magnetic separator, wash with deionized water, and dry.[2]
Step 2: Surface Functionalization with TMSPM
-
Disperse 1 g of the synthesized magnetite nanoparticles in 100 ml of o-xylene using ultrasonication.[2]
-
Add 0.0126 mol of TMSPM to the dispersion.[2]
-
Heat the reaction mixture to 80°C under an argon atmosphere.[2]
-
After the reaction, separate the functionalized nanoparticles magnetically, wash with o-xylene, and dry.[2]
Step 3: Grafting of P2VP onto Functionalized Nanoparticles
-
Dissolve purified this compound (0.185 mol) in 79.4 ml of dimethylformamide.[2]
-
Add 1 g of the TMSPM-functionalized magnetite nanoparticles to the solution.[2]
-
Add benzoyl peroxide (0.0002 mol) as the initiator and TMPTMA (0.002 mol) as the cross-linker.[2]
-
Heat the reaction at 80°C under an argon atmosphere.[2]
-
After polymerization, separate the P2VP-coated magnetic nanoparticles using a magnetic separator.[2]
-
Wash the nanoparticles twice with dimethylformamide and 2-propanol, and then dry them in air.[2]
Drug Loading into P2VP-Coated Nanoparticles
This protocol describes a general method for loading a hydrophobic drug, such as Doxorubicin (DOX), into P2VP-modified nanoparticles.
Materials:
-
P2VP-coated nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bar
Procedure:
-
Disperse the P2VP-coated nanoparticles in a suitable buffer solution.
-
Prepare a solution of the drug (e.g., DOX) in the same buffer.
-
Mix the nanoparticle dispersion and the drug solution and stir for a predetermined period (e.g., 24 hours) at room temperature to allow for drug encapsulation.
-
To remove the unloaded drug, dialyze the mixture against a fresh buffer solution for an extended period (e.g., 48 hours), with frequent changes of the buffer.
-
The drug-loaded nanoparticles can then be collected and stored for further use. The drug loading efficiency can be determined by measuring the concentration of the drug in the supernatant after separating the nanoparticles.[3]
In Vitro pH-Triggered Drug Release Study
This protocol outlines a method to evaluate the pH-sensitive release of a drug from P2VP-coated nanoparticles.
Materials:
-
Drug-loaded P2VP nanoparticles
-
Release media: Buffer solutions at different pH values (e.g., pH 7.4, pH 6.8, and pH 5.0)
-
Dialysis tubing
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or other analytical instrument to quantify the drug
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., pH 7.4 buffer) and place it inside a dialysis bag.
-
Place the dialysis bag in a larger volume of the same release medium and keep it under constant stirring at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outside of the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Repeat the experiment with buffer solutions of different pH values (e.g., pH 5.0) to simulate the acidic tumor microenvironment.
-
Quantify the amount of drug released at each time point using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative drug release as a function of time for each pH condition to determine the release profile. A significantly higher release rate at lower pH indicates successful pH-responsive drug delivery.[3]
Data Presentation
The following tables summarize quantitative data from studies on P2VP-modified nanoparticles.
Table 1: Physicochemical Properties of P2VP-b-PEO Micelles and Drug-Loaded Nanoparticles
| Nanoparticle System | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) | Reference |
| P2VP90-b-PEO398 Micelles | - | ~60 | < 0.1 | - | [3] |
| Curcumin-loaded P2VP90-b-PEO398 | Curcumin | ~100 | < 0.1 | 6.4 | [3] |
| 5-FU-loaded P2VP90-b-PEO398 | 5-Fluorouracil | - | - | 5.8 | [3] |
| Fe3O4-TMSPM-P2VP-5FU | 5-Fluorouracil | 120 | 0.286 | - | [4] |
Table 2: In Vitro Drug Release from pH-Sensitive P2VP Nanoparticles
| Nanoparticle System | Drug | pH | Release after 72h (%) | Reference |
| Curcumin-loaded P2VP90-b-PEO398 | Curcumin | 2.0 | > 90 | [3] |
| Curcumin-loaded P2VP90-b-PEO398 | Curcumin | 6.8 | ~40 | [3] |
| Curcumin-loaded P2VP90-b-PEO398 | Curcumin | 7.4 | ~30 | [3] |
| 5-FU-loaded P2VP90-b-PEO398 | 5-Fluorouracil | 2.0 | > 90 | [3] |
| 5-FU-loaded P2VP90-b-PEO398 | 5-Fluorouracil | 6.8 | ~50 | [3] |
| 5-FU-loaded P2VP90-b-PEO398 | 5-Fluorouracil | 7.4 | ~40 | [3] |
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and the mechanism of pH-responsive drug release.
Caption: Experimental workflow for P2VP-nanoparticles.
References
- 1. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Grafting Poly(2-vinylpyridine) onto Silica Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The functionalization of silica surfaces with polymers is a powerful technique to tailor their properties for a wide range of applications, including drug delivery, catalysis, and nanocomposites. Poly(2-vinylpyridine) (P2VP), a pH-responsive polymer, is of particular interest due to its ability to alter its conformation and solubility in response to changes in pH. This document provides detailed protocols and application notes for the grafting of P2VP onto silica surfaces using two primary strategies: "grafting from" and "grafting to".
The "grafting from" approach involves the immobilization of an initiator on the silica surface, from which the polymer chains are grown in situ. This method typically allows for higher grafting densities. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition- Fragmentation chain Transfer (RAFT) polymerization are commonly employed for this purpose due to their controlled nature, enabling the synthesis of well-defined polymer brushes.
The "gasting to" method involves the synthesis of pre-formed polymer chains with reactive end-groups that can be subsequently attached to a functionalized silica surface. While this method may result in lower grafting densities due to steric hindrance, it allows for better characterization of the polymer before attachment.
Experimental Protocols
Protocol 1: "Grafting From" Poly(this compound) via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol describes the synthesis of P2VP brushes on silica nanoparticles using SI-ATRP. The process involves three main stages: silica surface functionalization with an ATRP initiator, the polymerization of this compound, and purification of the P2VP-grafted silica nanoparticles.
1. Materials:
-
Silica nanoparticles (SiO2 NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
This compound (2-VP), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen gas (N2)
2. Procedure:
2.1. Surface Functionalization with ATRP Initiator:
-
Activate the silica nanoparticles by heating at 120°C under vacuum for 24 hours to remove adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g SiO2 in 50 mL toluene) by sonication.
-
Add APTES (e.g., 1 mL) to the silica suspension and reflux the mixture under a nitrogen atmosphere for 24 hours to introduce amine groups onto the surface.
-
Wash the amine-functionalized silica nanoparticles (SiO2-NH2) thoroughly with toluene and ethanol to remove excess APTES, followed by drying under vacuum.
-
Suspend the SiO2-NH2 in anhydrous toluene containing triethylamine (e.g., 1.5 mL).
-
Cool the suspension in an ice bath and add α-bromoisobutyryl bromide dropwise (e.g., 1 mL in 10 mL toluene).
-
Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Wash the resulting initiator-functionalized silica (SiO2-Br) with toluene, dichloromethane, and methanol to remove unreacted reagents and by-products. Dry the product under vacuum.[1]
2.2. Surface-Initiated ATRP of this compound:
-
In a Schlenk flask, add the SiO2-Br initiator (e.g., 0.2 g), this compound monomer (e.g., 5 mL), and a solvent such as anisole or DMF (e.g., 10 mL).
-
Add the ligand, PMDETA (e.g., 0.17 mL), to the mixture.
-
De-gas the mixture by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add the catalyst, CuBr (e.g., 57 mg), to the flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) to initiate the polymerization.
-
After the desired polymerization time, quench the reaction by exposing the mixture to air and cooling it to room temperature.
2.3. Purification of P2VP-grafted Silica Nanoparticles (SiO2-g-P2VP):
-
Dilute the reaction mixture with a suitable solvent like THF.
-
Separate the nanoparticles by centrifugation.
-
Wash the particles repeatedly with a good solvent for the polymer (e.g., THF or dichloromethane) to remove any physisorbed polymer and residual monomer. This can be followed by washing with a non-solvent for the polymer (e.g., hexane) to precipitate any free polymer in solution.
-
Dry the final product, SiO2-g-P2VP, under vacuum.
Protocol 2: "Grafting To" Poly(this compound) onto Silica Surfaces
This protocol outlines the attachment of pre-synthesized P2VP with a reactive end-group to functionalized silica surfaces.
1. Materials:
-
Silica nanoparticles (SiO2 NPs)
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Carboxy-terminated poly(this compound) (P2VP-COOH) (synthesized separately via methods like RAFT or anionic polymerization with a functional chain transfer agent or terminator)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene, anhydrous
-
Methanol
2. Procedure:
2.1. Synthesis of Epoxy-Functionalized Silica:
-
Activate silica nanoparticles as described in Protocol 1.
-
Disperse the dried silica nanoparticles in anhydrous toluene.
-
Add GPTMS and a small amount of an amine catalyst (e.g., triethylamine) to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Wash the epoxy-functionalized silica (SiO2-epoxy) thoroughly with toluene and ethanol and dry under vacuum.
2.2. Grafting of P2VP-COOH to SiO2-epoxy:
-
Dissolve P2VP-COOH in anhydrous DMF.
-
Add DCC and DMAP to the P2VP-COOH solution to activate the carboxylic acid group.
-
Disperse the SiO2-epoxy nanoparticles in the activated polymer solution.
-
Allow the reaction to proceed at an elevated temperature (e.g., 60-80°C) for 48-72 hours under a nitrogen atmosphere.
-
Separate the P2VP-grafted silica nanoparticles by centrifugation.
-
Wash the particles extensively with a good solvent for P2VP (e.g., DMF, THF) to remove any unreacted polymer.
-
Dry the final product under vacuum.
Data Presentation
The success of the grafting process is evaluated through various characterization techniques. The quantitative data obtained from these analyses are crucial for understanding the structure of the resulting hybrid material.
Table 1: Quantitative Data from Characterization of P2VP-Grafted Silica.
| Parameter | "Grafting From" (SI-ATRP) | "Grafting To" | Characterization Technique |
| Grafting Density (chains/nm²) | Typically higher (e.g., 0.1 - 0.9) | Typically lower (e.g., 0.05 - 0.3) | Thermogravimetric Analysis (TGA) |
| Grafted Polymer (wt%) | Can be very high (up to 94%)[2] | Generally lower | Thermogravimetric Analysis (TGA) |
| Polymer Molecular Weight (Mn) | Determined after cleaving from the surface | Pre-determined before grafting | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | Typically low (1.1 - 1.5) | Typically low (1.1 - 1.3) | Gel Permeation Chromatography (GPC) |
| Hydrodynamic Diameter (nm) | Increases significantly after grafting | Increases after grafting | Dynamic Light Scattering (DLS) |
Calculation of Grafting Density from TGA Data:
The grafting density (σ) can be calculated from the weight loss observed in Thermogravimetric Analysis (TGA) using the following equation[3]:
σ (chains/nm²) = (W_polymer / W_silica) * (N_A / (M_n * A_silica))
Where:
-
W_polymer is the mass of the grafted polymer (obtained from TGA weight loss).
-
W_silica is the mass of the silica core (residual mass in TGA).
-
N_A is Avogadro's number (6.022 x 10²³ mol⁻¹).
-
M_n is the number-average molecular weight of the grafted polymer chains.
-
A_silica is the specific surface area of the silica nanoparticles (in nm²/g).
Visualizations
Diagrams of Grafting Methodologies and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual differences between the "grafting from" and "grafting to" methods, as well as a typical experimental workflow.
Caption: Comparison of "Grafting From" and "Grafting To" methods.
Caption: Experimental workflow for "Grafting From" via SI-ATRP.
Caption: Logic of characterization for P2VP-grafted silica.
References
Application Notes and Protocols: 2-Vinylpyridine in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylpyridine (2-VP) is a versatile organic ligand extensively used in coordination chemistry. Its structure, featuring a pyridine ring and a vinyl group, allows for diverse coordination modes with transition metals, leading to complexes with a wide array of applications. The pyridine nitrogen atom acts as a strong σ-donor, while the vinyl group can participate in π-bonding and polymerization reactions. This unique combination makes 2-VP an attractive ligand for the development of catalysts, therapeutic agents, and advanced materials. These application notes provide an overview of the use of this compound as a ligand in transition metal complexes, with a focus on catalysis and anticancer applications. Detailed protocols and characterization data are provided to facilitate further research and development.
I. Catalytic Applications: Polymerization of Vinyl Monomers
Transition metal complexes containing this compound ligands have shown significant promise as catalysts, particularly in the stereoselective polymerization of vinyl monomers. The steric and electronic properties of the 2-VP ligand, along with the choice of the metal center and other ancillary ligands, can be tuned to control the tacticity of the resulting polymer.
Application Notes:
Rare-earth metal complexes, particularly those of yttrium, have been investigated for the polymerization of this compound itself.[1][2] The coordination of the monomer to the metal center is a crucial step, and the stereoselectivity of the insertion process is influenced by the steric hindrance of the ancillary ligands.[1] Density Functional Theory (DFT) calculations have been employed to understand the polymerization mechanism and the factors governing stereoselectivity.[1] For instance, yttrium complexes with bulky ancillary ligands have been shown to favor the formation of isotactic poly(this compound) (P2VP).[1][2] The in situ generation of cationic species by activators like [Ph3C][B(C6F5)4] is often employed to initiate the polymerization.[2]
Quantitative Data: Catalytic Polymerization
| Catalyst/Initiator System | Monomer | Polymer Tacticity (mm%) | Molecular Weight (Mw/Mn) | Reference |
| [L1Y(CH2SiMe3)(THF)]+ / [Ph3C][B(C6F5)4] | This compound | up to 99% | - | [2] |
| [L2Y(CH2SiMe3)(THF)]+ / [Ph3C][B(C6F5)4] | This compound | atactic (26%) | - | [2] |
| Y-1 (cationic yttrium complex) | This compound | Isotactic favored | - | [1] |
| Y-3 (cationic yttrium complex) | This compound | Atactic | - | [1] |
Note: 'mm' refers to the isotactic triad content in the polymer chain.
Experimental Protocol: Synthesis of Isotactic Poly(this compound)
This protocol is a generalized procedure based on the principles described in the literature for the polymerization of this compound using a rare-earth metal catalyst.[2]
Materials:
-
Yttrium precursor complex (e.g., L1Y(CH2SiMe3)2(THF))
-
Activator (e.g., [Ph3C][B(C6F5)4])
-
This compound (freshly distilled)
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer
-
Syringes
Procedure:
-
In a nitrogen-filled glovebox, add the yttrium precursor complex (e.g., 10 µmol) to a Schlenk flask.
-
Dissolve the complex in anhydrous toluene (10 mL).
-
Add the activator (1.0 equivalent) to the solution and stir for 5 minutes at room temperature to generate the cationic catalyst in situ.
-
Add freshly distilled this compound (100 equivalents) via syringe to the activated catalyst solution.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours).
-
Quench the polymerization by adding acidic methanol (5 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by ¹H NMR spectroscopy to determine the tacticity and by gel permeation chromatography (GPC) for molecular weight and polydispersity.
Experimental Workflow: Polymerization of this compound
Caption: Workflow for the catalytic polymerization of this compound.
II. Drug Development: Anticancer Agents
Transition metal complexes incorporating this compound have emerged as a promising class of anticancer agents. Platinum(II) complexes, in particular, have demonstrated significant cytotoxic activity against a range of cancer cell lines, in some cases exceeding the efficacy of the widely used drug cisplatin.[3] The mechanism of action is often believed to involve interaction with DNA, similar to cisplatin, but the altered ligand sphere can lead to different pharmacological profiles and potentially overcome cisplatin resistance.
Application Notes:
Cyclometalated platinum(II) complexes containing this compound have shown potent antiproliferative activity against various cancer cell lines, including leukemia, lung, colon, ovarian, prostate, and breast cancer.[3] The cytotoxicity of these complexes can be significantly higher than that of cisplatin.[3] Molecular docking studies suggest that these complexes interact with DNA, which is a likely contributor to their anticancer effects.[3] The development of such complexes aims to create more effective anticancer drugs with fewer side effects.[3]
Quantitative Data: Cytotoxicity of Platinum(II)-2-Vinylpyridine Complexes
| Complex | Cancer Cell Line | IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| Platinum(II) complex with 2-(diphenylphosphino)pyridine ligand | Ovarian (SKOV3) | 9.41 | 19.02 | [3] |
| Platinum(II) complex with 2-(diphenylphosphino)pyridine ligand | Lung (A549) | 5.58 | 8.64 | [3] |
| Complex 3 (a cyclometalated Pt(II) complex) | HeLa | More potent than cisplatin | - | [3] |
| Complex 3 (a cyclometalated Pt(II) complex) | SKOV3 | More potent than cisplatin | - | [3] |
| Complex 3 (a cyclometalated Pt(II) complex) | MCF-7 | More potent than cisplatin | - | [3] |
Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of this compound metal complexes against cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test complex (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test complex in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test complex. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the complex that inhibits 50% of cell growth).
Signaling Pathway: Proposed Anticancer Mechanism
Caption: Proposed mechanism of anticancer activity for Pt(II)-2-VP complexes.
III. Photophysical Properties and Materials Science
Transition metal complexes with this compound ligands can exhibit interesting photophysical properties, such as luminescence.[4] These properties make them suitable for applications in light-emitting devices, sensors, and photocatalysis.
Application Notes:
Cycloplatinated(II) complexes containing this compound and various phosphine ligands have been shown to be luminescent at room temperature, with emissions in the yellow-orange region.[4] The emission is primarily localized on the this compound cyclometalated ligand.[4] The ancillary ligands, such as phosphines, play a crucial role in tuning the photophysical properties by modulating the electron density at the metal center.[4] These complexes can also undergo oxidative addition reactions, and the kinetics of these reactions are influenced by the electronic properties of the ancillary ligands.[4]
In materials science, poly(this compound) (P2VP), which can be synthesized from 2-VP, is used to create composite materials with metal oxides like TiO2 and ZnO for photocatalytic applications.[5] While these are polymeric materials, the initial coordination of the pyridine nitrogen to the metal oxide surface is a key aspect of their function.
Quantitative Data: Spectroscopic and Kinetic Data of Luminescent Pt(II) Complexes
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Oxidative Addition Rate Constant (k, M⁻¹s⁻¹) | Reference |
| [PtMe(Vpy)(PPh3)] (1a) | ~350, ~400 | ~550, ~590 | Slowest | [4] |
| [PtMe(Vpy)(PPh2Me)] (1b) | - | - | - | [4] |
| [PtMe(Vpy)(PPhMe2)] (1c) | - | ~550, ~590 | Fastest | [4] |
Vpy = this compound
Experimental Protocol: Synthesis of a Luminescent Cycloplatinated(II) Complex
This is a general protocol for the synthesis of a cycloplatinated(II) complex with this compound and a phosphine ligand.[4]
Materials:
-
K2PtCl4
-
This compound
-
Triphenylphosphine (PPh3)
-
Methylating agent (e.g., MeI)
-
Solvents (e.g., acetone, diethyl ether)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Synthesis of the Pt(II) precursor: React K2PtCl4 with this compound in an appropriate solvent to form the initial platinum-vinylpyridine complex.
-
Cyclometalation: Induce cyclometalation by heating the precursor complex, often in the presence of a base, to form the C-N cyclometalated Pt(II) dimer.
-
Dimer cleavage: React the cyclometalated dimer with the desired phosphine ligand (e.g., PPh3) to obtain the monomeric complex, [Pt(Vpy)(PR3)Cl].
-
Methylation: React the monomeric chloro complex with a methylating agent to yield the final complex, [PtMe(Vpy)(PR3)].
-
Purification: Purify the final product by recrystallization or column chromatography.
-
Characterization: Characterize the complex using ¹H NMR, ³¹P NMR, UV-Vis absorption, and emission spectroscopy.
Logical Relationship: Factors Influencing Photophysical Properties
Caption: Relationship between ligand/metal properties and luminescence.
Conclusion
This compound is a highly valuable ligand in the design of transition metal complexes for a variety of applications. Its unique electronic and structural features enable the development of highly efficient catalysts for stereoselective polymerization and potent anticancer agents with novel mechanisms of action. Furthermore, the ability to tune the photophysical properties of its metal complexes opens up possibilities in materials science. The protocols and data presented here provide a foundation for researchers to explore and expand the use of this compound in their respective fields. Further research into the structure-activity relationships of these complexes will undoubtedly lead to the discovery of new and improved catalysts and therapeutic agents.
References
- 1. Theoretical investigations of this compound stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Perfectly isoselective polymerization of this compound promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical Properties and Kinetic Studies of this compound-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Electrochemical Polymerization of 2-Vinylpyridine on Electrode Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical polymerization of 2-vinylpyridine (P2VP) onto various electrode surfaces. The resulting polymer films have a wide range of applications, including in the development of sensors, corrosion-resistant coatings, and platforms for drug delivery systems.
Introduction
Electrochemical polymerization is a versatile technique for modifying electrode surfaces with thin, uniform, and adherent polymer films. The process offers precise control over film thickness and morphology by manipulating electrochemical parameters. Poly(this compound) (P2VP) is a functional polymer with applications in coatings, ion-exchange resins, and as a specialty adhesive due to its excellent film-forming properties and chemical reactivity.[1] The pyridine functional groups within the polymer backbone provide sites for coordination with metal ions, making P2VP films valuable as templates for nanoparticle synthesis and as active layers in chemical sensors.
The electrochemical polymerization of this compound typically proceeds via a free-radical mechanism in an acidic aqueous solution.[2][3] The critical step involves the protonation of the this compound monomer, which then adsorbs onto the cathode surface. Subsequent electrochemical reduction of the adsorbed monomer generates free radicals, initiating the polymerization process.[2][3] The pH of the electrolyte is a crucial parameter for successful film formation.[2] Further growth and cross-linking of the polymer can occur through the protonation and reduction of the newly formed polymer chains, leading to highly branched and robust coatings.[2][3]
Applications
Electrodeposited P2VP films have been successfully utilized in a variety of applications:
-
Corrosion Protection: P2VP coatings have demonstrated excellent corrosion resistance on metals such as mild steel and zinc.[1] The films act as a physical barrier, significantly decreasing the anodic dissolution current of the underlying metal.
-
Drug Development and Delivery: The ability of the pyridine groups to interact with various molecules makes P2VP films potential candidates for drug loading and release studies.
-
Sensor Development: Modification of electrode surfaces with P2VP films can enhance the electrochemical detection of certain analytes. For example, glassy carbon electrodes modified with P2VP-conjugated gold nanoparticles have been used for the detection of nicotine.[4][5]
-
Nanoparticle Synthesis: The nitrogen atoms in the pyridine rings can coordinate with metal ions, allowing P2VP films to act as templates for the in-situ synthesis of nanoparticles.
Experimental Protocols
The following protocols provide detailed methodologies for the electrochemical polymerization of this compound using common electrochemical techniques.
Materials and Reagents
-
Monomer: this compound (inhibitor should be removed by vacuum distillation before use).[2]
-
Supporting Electrolyte: Ammonium perchlorate (NH₄ClO₄), potassium perchlorate (KClO₄), or other suitable inorganic salts.[2]
-
Solvent: Deionized water, often with the addition of methanol to ensure complete dissolution of the monomer.[2]
-
Acid: Perchloric acid (HClO₄) or a corresponding acid to the electrolyte salt for pH adjustment.[2]
-
Working Electrode: Glassy carbon, gold, platinum, copper, or mild steel electrodes.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
Pre-treatment of the Working Electrode
Proper cleaning of the working electrode is crucial for the formation of a uniform and adherent polymer film.
-
Mechanical Polishing: Polish the solid electrodes (e.g., glassy carbon, gold, platinum) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Sonication: Sonicate the polished electrode in deionized water, followed by ethanol, and then deionized water again for 5-10 minutes each to remove any adhered alumina particles and organic contaminants.
-
Electrochemical Cleaning (for Gold and Platinum): Cycle the electrode potential in a 0.5 M H₂SO₄ solution until a stable and characteristic cyclic voltammogram is obtained.
-
Drying: Dry the cleaned electrode under a stream of nitrogen gas before use.
Protocol 1: Cyclic Voltammetry (CV) Deposition
Cyclic voltammetry is a widely used technique for electropolymerization as it allows for controlled film growth with each potential cycle.
Experimental Workflow for CV Deposition
Caption: Workflow for P2VP deposition using cyclic voltammetry.
-
Prepare the Polymerization Solution: A typical solution consists of 0.1 M to 0.35 M this compound, 0.05 M NH₄ClO₄ as the supporting electrolyte, and 10-20 vol% methanol in deionized water. Adjust the pH to approximately 4.8 using the appropriate acid.[2]
-
Assemble the Electrochemical Cell: Place the cleaned working electrode, platinum counter electrode, and reference electrode in the electrochemical cell containing the polymerization solution.
-
Deoxygenate the Solution: Purge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen blanket over the solution during the experiment.
-
Set up the Potentiostat: Connect the electrodes to the potentiostat. Set the potential range, for example, from -0.7 V to -2.5 V vs. SCE.[2] Set the scan rate, typically between 10 and 50 mV/s.[1] The number of cycles will determine the film thickness.
-
Initiate Polymerization: Start the cyclic voltammetry experiment. A decrease in the cathodic current on successive cycles is indicative of polymer film growth on the electrode surface.
-
Post-Polymerization Treatment: After the desired number of cycles, stop the experiment, remove the working electrode from the solution, rinse it thoroughly with deionized water, and dry it under a stream of nitrogen.
Protocol 2: Chronoamperometry (CA) Deposition
Chronoamperometry involves applying a constant potential to the working electrode and monitoring the current as a function of time. This method can produce uniform films.
Logical Diagram for Chronoamperometry Deposition
References
pH-Responsive Poly(2-vinylpyridine): A Versatile Polymer for Smart Drug Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Poly(2-vinylpyridine) (P2VP) is a "smart" polymer that exhibits significant changes in its physical and chemical properties in response to variations in environmental pH. This unique characteristic makes it a highly attractive material for a range of biomedical applications, particularly in the field of targeted drug delivery. The pyridine functional group in the P2VP backbone has a pKa of approximately 4.1-5.0, which dictates its pH-responsive behavior. In aqueous solutions with a pH below its pKa, the pyridine nitrogen atoms become protonated, leading to electrostatic repulsion between the polymer chains. This results in the polymer chain swelling and becoming soluble. Conversely, at a pH above its pKa, the pyridine groups are deprotonated and neutral, causing the polymer to become hydrophobic and collapse or aggregate. This reversible transition between a soluble, hydrophilic state and an insoluble, hydrophobic state is the foundation of its use in sophisticated drug delivery systems designed to release therapeutic agents at specific acidic sites in the body, such as tumors or intracellular compartments like endosomes and lysosomes.
Applications in Drug Delivery
The pH-responsive nature of P2VP is harnessed in various drug delivery platforms:
-
Micellar Drug Carriers: P2VP is often synthesized as a block copolymer with a hydrophilic polymer, such as poly(ethylene glycol) (PEG). In aqueous solutions at physiological pH (around 7.4), these amphiphilic block copolymers self-assemble into core-shell micelles. The hydrophobic P2VP forms the core, which can encapsulate hydrophobic drugs, while the hydrophilic PEG forms a protective corona that enhances stability and circulation time in the bloodstream. When these micelles reach an acidic environment, such as a tumor microenvironment (pH ~6.5-7.2) or are taken up by cells into acidic endosomes (pH ~5.0-6.5), the P2VP core becomes protonated and hydrophilic. This leads to the disassembly of the micelle and the triggered release of the encapsulated drug directly at the target site, minimizing systemic toxicity.[1]
-
pH-Responsive Coatings: P2VP and its copolymers can be used to coat drug-loaded nanoparticles or other drug formulations. These coatings remain intact at neutral pH, protecting the drug from degradation and premature release. Upon reaching an acidic target site, the P2VP coating dissolves or swells, exposing the drug and allowing for its release. This "reverse enteric coating" strategy is particularly useful for taste-masking and targeted release in the acidic environment of the stomach.[2]
-
Gene Delivery: The cationic nature of protonated P2VP allows it to form complexes with negatively charged genetic material like DNA and siRNA. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells. The "proton sponge" effect of P2VP, where it buffers the endosomal pH, can lead to endosomal rupture and the release of the genetic material into the cytoplasm, enhancing transfection efficiency.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pH-responsive behavior of P2VP and its copolymers.
Table 1: pKa Values of Poly(this compound) and its Copolymers
| Polymer System | pKa | Measurement Method | Reference |
| Poly(this compound) (P2VP) Homopolymer | ~4.5 | Potentiometric Titration | [2] |
| Poly(this compound) (P2VP) Homopolymer | 4.1 | Not Specified | [3][4] |
| Poly(methacrylic acid-ran-2-vinylpyridine) | N/A (soluble at pH < 3 and pH > 8) | Dynamic Light Scattering | [3] |
Table 2: Hydrodynamic Radius (Rh) of P2VP-based Micelles as a Function of pH
| Copolymer | pH | Hydrodynamic Radius (Rh) (nm) | Technique | Reference |
| PEG90PVP46 | 7.4 | 22 | DLS | [5] |
| PEG90PVP235 | 7.4 | 130 | DLS | [5] |
| PS266-b-P2VP41 | Not Specified | 225.9 (at 0.1 mg/mL) | DLS | [6] |
| PS266-b-P2VP41 | Not Specified | 27.3 (at 1.0 mg/mL) | DLS | [6] |
| PS227-b-P2VP99 | Not Specified | 141.2 (at 0.1 mg/mL) | DLS | [6] |
| PS227-b-P2VP99 | Not Specified | 19.2 (at 1.0 mg/mL) | DLS | [6] |
Table 3: Cumulative Drug Release from P2VP-based Nanoparticles at Different pH Values
| Drug | Polymer System | pH | Time (h) | Cumulative Release (%) | Reference |
| Doxorubicin | PEG-P(Asp-Hyd-DOX) | 7.4 | 24 | < 20 | [7] |
| Doxorubicin | PEG-P(Asp-Hyd-DOX) | 5.0 | 24 | ~ 80 | [7] |
| Gossypol | PEG90PVP235 | 7.4 | ~15 | 17 | [1] |
| Gossypol | PEG90PVP235 | 4.5 | ~24 | 91 | [1] |
| CDKI-73 | PEG90PVP235 | 7.4 | ~15 | < 20 | [1] |
| CDKI-73 | PEG90PVP235 | 4.5 | ~24 | 77 | [1] |
| Doxorubicin | PEG90PVP235 | 7.4 | ~15 | 0 | [1] |
| Doxorubicin | PEG90PVP235 | 4.5 | ~24 | < 10 | [1] |
| Curcumin | P2VP90-b-PEO398 | 7.4 | 150 | ~60 | [1] |
| Curcumin | P2VP90-b-PEO398 | 2.0 | 150 | > 90 | [8] |
| 5-Fluorouracil | P2VP90-b-PEO398 | 7.4 | 150 | ~40 | [1] |
| 5-Fluorouracil | P2VP90-b-PEO398 | 2.0 | 150 | > 90 | [8] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the pH-responsive behavior of P2VP are provided below.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of P2VP using potentiometric titration.
Caption: Workflow for pKa determination of P2VP by potentiometric titration.
Materials:
-
Poly(this compound)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Potassium chloride (KCl)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of P2VP in deionized water to prepare a solution of a specific concentration (e.g., 1 mM).
-
Add KCl to the solution to achieve a final concentration of 0.15 M to maintain a constant ionic strength.[9][10]
-
Acidify the polymer solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.[9][10]
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Place the beaker containing the P2VP solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Begin stirring the solution gently.
-
Add small increments (e.g., 0.1 mL) of the standardized 0.1 M NaOH solution from a burette.
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.[9]
-
Continue the titration until the pH of the solution reaches approximately 12.[9][10]
-
-
Data Analysis:
-
Plot the recorded pH values against the corresponding volume of NaOH added to generate a titration curve.
-
To determine the equivalence point, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the volume at the equivalence point.
-
The pKa of the polymer is the pH at which half of the pyridine groups are protonated. This corresponds to the pH at half the volume of NaOH required to reach the equivalence point.
-
Protocol 2: Characterization of pH-Responsive Micelle Size by Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to measure the change in hydrodynamic radius of P2VP-containing micelles as a function of pH.[11][12]
Caption: Workflow for DLS analysis of pH-responsive P2VP micelles.
Materials:
-
P2VP-containing block copolymer (e.g., P2VP-b-PEG)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Aqueous buffer solutions of various pH values (e.g., Phosphate Buffered Saline - PBS at pH 7.4, acetate buffers for lower pH)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Syringe filters (0.45 µm)
Procedure:
-
Micelle Preparation:
-
Dissolve the P2VP block copolymer in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add the polymer solution dropwise to a vigorously stirring aqueous buffer solution at a pH where the P2VP block is hydrophobic (e.g., pH 7.4).
-
Transfer the solution to a dialysis bag and dialyze against the same aqueous buffer for 24-48 hours to remove the organic solvent and allow for micelle formation. Change the buffer periodically.
-
-
pH Adjustment and Sample Preparation:
-
Prepare a series of buffer solutions with the desired pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5, 5.0, 4.5).
-
Add a small aliquot of the prepared micelle stock solution to each buffer to achieve the desired final concentration.
-
Allow the samples to equilibrate at the measurement temperature (e.g., 25°C or 37°C) for a set period.[12]
-
-
DLS Measurement:
-
Filter each sample through a 0.45 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity and refractive index for the buffer, and the measurement temperature. A scattering angle of 173° is commonly used.[11]
-
Perform the measurement. The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (or diameter) and the polydispersity index (PDI) of the particles in the solution.[11]
-
Repeat the measurement for each pH value.
-
Protocol 3: In Vitro Drug Release Study
This protocol details a dialysis-based method to evaluate the pH-triggered release of a drug from P2VP-based nanoparticles.
Caption: Workflow for in vitro pH-triggered drug release study.
Materials:
-
Drug-loaded P2VP nanoparticles
-
Release media: Buffer solution at physiological pH (e.g., PBS, pH 7.4) and acidic pH (e.g., acetate buffer, pH 5.5).[7]
-
Dialysis tubing with an appropriate MWCO that allows the free drug to pass through but retains the nanoparticles.
-
Temperature-controlled shaker or water bath.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Preparation:
-
Prepare the drug-loaded P2VP nanoparticles using a suitable method (e.g., nanoprecipitation, dialysis).
-
Prepare the release media at the desired pH values (e.g., pH 7.4 and pH 5.5).
-
-
Dialysis:
-
Transfer a known volume and concentration of the drug-loaded nanoparticle suspension into a pre-swelled dialysis bag.
-
Seal the dialysis bag and immerse it in a larger container with a known volume of the release medium (e.g., 1 mL of nanoparticle suspension in 20 mL of release medium).
-
Place the entire setup in a temperature-controlled environment (e.g., 37°C) with gentle agitation.[7]
-
-
Sampling and Quantification:
-
At specific time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the initial total drug loading.
-
Plot the cumulative percentage of drug released versus time for each pH condition to obtain the drug release profiles.
-
References
- 1. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mixed pH-Sensitive Polymeric Micelles for Combination Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. azom.com [azom.com]
- 12. Polymer Nanoparticle Characterization Using Dynamic Light Scattering | Malvern Panalytical [malvernpanalytical.com]
Application of Poly(2-vinylpyridine) in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-vinylpyridine) (P2VP) is a versatile, pH-responsive polymer that has garnered significant attention in the field of drug delivery. Its unique ability to transition from a hydrophobic to a hydrophilic state in response to changes in pH makes it an ideal candidate for the development of "smart" drug delivery systems. These systems can be engineered to release their therapeutic payload specifically in the acidic microenvironments of tumors or within the endo-lysosomal compartments of cells, thereby enhancing therapeutic efficacy while minimizing off-target side effects. This document provides a comprehensive overview of the application of P2VP in drug delivery, including detailed experimental protocols and a summary of key performance data.
P2VP is most commonly utilized in the form of amphiphilic block copolymers, where it constitutes the hydrophobic, pH-sensitive block. When combined with a hydrophilic block, such as poly(ethylene glycol) (PEG), these copolymers self-assemble in aqueous solutions to form core-shell nanostructures, typically micelles or polymersomes.[1][2] The hydrophobic P2VP core serves as a reservoir for encapsulating poorly water-soluble drugs, while the hydrophilic PEG corona provides colloidal stability and stealth properties, prolonging circulation time in the bloodstream.[1][3]
The key to P2VP's functionality lies in the pyridine ring, which has a pKa of approximately 5.0.[4] At physiological pH (around 7.4), the pyridine nitrogen is deprotonated and hydrophobic, promoting micelle formation and drug encapsulation.[1][4] However, in an acidic environment (pH < 5.0), the pyridine nitrogen becomes protonated, rendering the P2VP block hydrophilic and charged.[4][5] This transition leads to electrostatic repulsion and swelling of the core, ultimately resulting in the disassembly of the nanocarrier and the triggered release of the encapsulated drug.[1][5] This pH-dependent behavior is the cornerstone of P2VP-based drug delivery systems, enabling targeted drug release in pathological tissues with altered pH landscapes.
Data Presentation: Performance of P2VP-Based Drug Delivery Systems
The following tables summarize the quantitative data from various studies on P2VP-based drug delivery systems, providing a comparative overview of their physicochemical properties and drug release characteristics.
| Copolymer Composition | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Particle Size (nm) | PDI | Reference |
| PEG90-b-P2VP235 | Gossypol | 10 | 83 | < 130 | < 0.20 | [1] |
| PEG90-b-P2VP235 | CDKI-73 | 10 | >83 | < 130 | < 0.20 | [1] |
| PEG90-b-P2VP235 | Doxorubicin | 10 | 100 | < 130 | < 0.20 | [1] |
| P2VP90-b-PEO398 | Curcumin | Not Specified | 6.4 | ~100 | Not Specified | [3][4] |
| P2VP90-b-PEO398 | 5-Fluorouracil | Not Specified | 5.8 | < 100 | Not Specified | [3][4] |
| Fe3O4-TMSPM-P2VP | 5-Fluorouracil | Not Specified | Not Specified | 120 | 0.286 | [6] |
Table 1: Drug Loading and Physicochemical Properties of P2VP-Based Nanocarriers. PEG: Poly(ethylene glycol), P2VP: Poly(this compound), PEO: Poly(ethylene oxide), CDKI-73: Cyclin-dependent kinase inhibitor-73, Fe3O4-TMSPM: 3-(trimethoxysilyl)propyl methacrylate-modified magnetite nanoparticles, PDI: Polydispersity Index.
| Copolymer Composition | Drug | pH | Cumulative Release (%) | Time (h) | Reference |
| PEG90-b-P2VP235 | Gossypol | 4.5 | 91 | 9 | [1] |
| PEG90-b-P2VP235 | CDKI-73 | 4.5 | 77 | 9 | [1] |
| PEG90-b-P2VP235 | Doxorubicin | 4.5 | < 10 | 9 | [1] |
| P2VP90-b-PEO398 | Curcumin | 2.0 | > 90 | 150 | [4] |
| P2VP90-b-PEO398 | 5-Fluorouracil | 2.0 | > 90 | 150 | [4] |
Table 2: pH-Triggered Drug Release from P2VP-Based Nanocarriers.
Experimental Protocols
Protocol 1: Synthesis of PEG-b-P2VP Copolymers via Photo-RAFT Polymerization
This protocol describes the synthesis of a poly(ethylene glycol)-b-poly(this compound) (PEG-b-P2VP) diblock copolymer using visible-light-mediated photo-controlled reversible addition-fragmentation chain-transfer (photo-RAFT) polymerization.[1]
Materials:
-
α-Methyl-ω-2-(dodecylthiocarbonothioylthio)-2-methylpropionate Poly(ethylene glycol) (PEG-DDMAT) macroinitiator
-
This compound (2VP), inhibitor removed
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) photocatalyst
-
Dimethylformamide (DMF)
-
460 nm visible light source
Procedure:
-
In a sealed vial, dissolve the PEG-DDMAT macroinitiator, 2VP monomer, and Ir(ppy)3 photocatalyst in DMF.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Place the vial under a 460 nm visible light source at ambient temperature and stir.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them via 1H NMR spectroscopy to determine monomer conversion.
-
Once the desired molecular weight is achieved, quench the polymerization by exposing the solution to air and turning off the light source.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to obtain the final PEG-b-P2VP copolymer.
Protocol 2: Preparation of Drug-Loaded P2VP-b-PEO Micelles via Dialysis
This protocol details the preparation of drug-loaded poly(this compound)-b-poly(ethylene oxide) (P2VP-b-PEO) micelles using the dialysis method.[3][4]
Materials:
-
P2VP-b-PEO block copolymer
-
Hydrophobic drug (e.g., Curcumin, 5-Fluorouracil)
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
-
Cellulose dialysis membrane (e.g., MWCO 12 kDa)
Procedure:
-
Dissolve 250 mg of the P2VP-b-PEO block copolymer in 50 mL of DMSO and stir at room temperature until fully dissolved.
-
Add the desired amount of the hydrophobic drug to the polymer solution and stir until a homogeneous solution is obtained.
-
Transfer the polymer-drug solution into a cellulose dialysis membrane.
-
Dialyze the solution against 1 L of ultrapure water for 24 hours.
-
Change the water five times during the dialysis process to ensure the complete removal of DMSO and any unencapsulated drug.
-
The resulting aqueous solution contains the self-assembled drug-loaded P2VP-b-PEO micelles.
Protocol 3: In Vitro pH-Triggered Drug Release Study
This protocol outlines the procedure for evaluating the pH-responsive release of a drug from P2VP-based micelles.[1]
Materials:
-
Drug-loaded micellar solution (1 mg/mL) in phosphate-buffered saline (PBS) at pH 7.4.
-
Dialysis tubing (e.g., 7 kDa MWCO).
-
Receiving solutions: PBS at pH 7.4 and buffered solutions at progressively lower pH values (e.g., pH 6.5, 5.5, 4.5).
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Place 4 mL of the drug-loaded micellar solution into dialysis tubing.
-
Suspend the dialysis bag in 40 mL of the receiving solution at pH 7.4 for an initial period (e.g., 15 hours) to determine the amount of unencapsulated drug.
-
After the initial period, transfer the dialysis bag to a fresh receiving solution with a lower pH (e.g., pH 6.5).
-
At predetermined time intervals, withdraw a sample from the receiving solution and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Repeat the process by sequentially transferring the dialysis bag to receiving solutions with decreasing pH values (e.g., pH 5.5, then pH 4.5).
-
Quantify the amount of drug released into the receiving solution at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each pH value over time.
Visualizations
Signaling Pathway for pH-Triggered Drug Release
Caption: pH-triggered drug release mechanism from P2VP-based micelles.
Experimental Workflow for Micelle Preparation and Characterization
Caption: Workflow for P2VP micelle preparation and characterization.
References
- 1. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Sensors Based on Poly(2-vinylpyridine) Films
Introduction
Poly(2-vinylpyridine) (P2VP) is a versatile polymer that has garnered significant interest in the development of chemical and biological sensors. Its unique chemical structure, featuring a pyridine ring with a lone pair of electrons on the nitrogen atom, allows it to act as a Lewis base. This property enables P2VP to form coordination bonds with various metal ions and interact with other analytes through hydrogen bonding and other mechanisms.[1] These interactions form the basis for a wide range of sensing applications, from environmental monitoring of heavy metals to biomedical diagnostics.[2][3] P2VP can be readily synthesized and processed into thin films using techniques like spin coating, electrospinning, and solution casting, making it an attractive material for sensor fabrication.[4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on P2VP-based sensors.
Application I: Heavy Metal Ion Detection
Application Note:
P2VP films are highly effective for detecting heavy metal ions in aqueous solutions. The nitrogen atom in the pyridine ring readily chelates with metal ions such as Lead (Pb²⁺), Copper (Cu²⁺), Mercury (Hg²⁺), and Cadmium (Cd²⁺).[2] This interaction can be transduced into a measurable signal using various techniques, including electrochemical methods, quartz crystal microbalance (QCM), and colorimetry.[6][7] Ion-imprinted polymers (IIPs) based on P2VP can be created to enhance selectivity for a specific target ion.[2] These sensors are crucial for environmental monitoring, ensuring water quality, and assessing food safety.
Quantitative Data Summary:
| Analyte | Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Reference |
| Pb²⁺ | Colorimetric (PVP-capped AgNPs) | Aggregation of Nanoparticles | 14.4 nM | Not Specified | [8] |
| Hg²⁺ | QCM (Ion-Imprinted Polymer) | Mass Change | 14.17 ppb | 42.94 ppb - 2 ppm | [6] |
| Cu²⁺ | QCM (Ion-Imprinted Polymer) | Mass Change | Not Specified | Not Specified | [6] |
| Various (Cr, Pb, Cu, Cd) | QCM (Polymer-modified Au) | Surface Chelation | Not Specified | 0.01 - 1000 ppm | [7] |
Experimental Protocols:
Protocol 1: Fabrication of P2VP Film by Spin Coating
This protocol describes the basic fabrication of a P2VP thin film on a silicon substrate, a common platform for sensor development.
-
Substrate Preparation:
-
Use a 10 x 10 mm² silicon wafer with a native oxide layer.[5]
-
Immerse the wafer in isopropanol and clean for 15 minutes in an ultrasonic bath.[3]
-
To remove microscale contaminants, use a CO₂ snow jet gun to clean the substrate surface.[5]
-
Activate the surface by placing the substrate in a plasma oven with an air atmosphere (e.g., 60 watts) for 600 seconds.[5]
-
-
P2VP Solution Preparation:
-
Dissolve poly(this compound) powder in a suitable solvent, such as chloroform, to create a dilute solution (e.g., 1-2% w/v).[5]
-
-
Spin Coating:
-
Apply the P2VP solution onto the cleaned silicon substrate.
-
Spin coat the film at a rotational speed of 3000 rpm for 60 seconds to achieve a uniform film. This typically results in a film thickness of around 200 nm.[5]
-
-
Annealing and Leaching (for creating a stable adsorbed layer):
-
Anneal the P2VP-coated substrate at a temperature above the polymer's glass transition temperature (Tg of P2VP is ~98°C or 371 K) for a specified time.[5]
-
To create an irreversibly adsorbed layer, immerse the sample in a good solvent for P2VP (e.g., chloroform) for 30 minutes. This washes away non-adsorbed polymer chains.[5]
-
Rinse the film with the solvent and dry it quickly under a stream of dry nitrogen.[5]
-
Signaling Pathway and Workflow:
Caption: Workflow for P2VP-based metal ion sensor fabrication and detection.
Application II: Humidity Sensing
Application Note:
P2VP and its composites are excellent materials for fabricating resistive or capacitive humidity sensors.[9] The pyridine groups in the polymer can adsorb water molecules via hydrogen bonding. As the relative humidity (RH) increases, more water molecules are adsorbed, leading to the formation of ionic channels and a corresponding change in the film's impedance or capacitance.[10] To improve performance, P2VP can be quaternized, cross-linked, or blended with other polymers or conductive materials like polypyrrole.[10] These sensors are valued for their fast response times, good linearity, and potential for use in environmental monitoring, healthcare, and food storage.[11][12]
Quantitative Data Summary:
| Sensor Material | Sensor Type | Sensitivity | Response Time | Recovery Time | Reference |
| Polystyrene-b-poly(4-vinylpyridine) | Resistive | Not Specified | Not Specified | Not Specified | [9] |
| Quaternized/Crosslinked P4VP | Resistive | Good linearity | Fast | Fast | [11] |
| PEO/PVA (for comparison) | Impedance | Temp-independent (0-60% RH) | 9 s | 16 s | [13] |
| PVA-coated POF (for comparison) | SPR | 10.15 nm/RH% (at 75-90% RH) | 0.44 s | 0.86 s | [12][14] |
Experimental Protocols:
Protocol 2: Fabrication of a Quaternized Cross-linked P4VP Humidity Sensor
This protocol is adapted from descriptions of modified polyvinylpyridine sensors for improved stability and sensitivity.[9][10]
-
Substrate and Electrode Preparation:
-
Begin with a substrate (e.g., glass or ceramic) patterned with interdigitated electrodes (IDEs) made of gold or platinum.
-
-
Polymer Solution Preparation:
-
Prepare a solution of poly(4-vinylpyridine) (P4VP) in a suitable solvent.
-
Incorporate a cross-linking agent, such as 1,4-dibromobutane, into the solution.[9]
-
Quaternization can be achieved through the reaction with the haloalkane cross-linker.
-
-
Film Deposition:
-
Deposit the polymer solution onto the IDEs using spin coating, dip coating, or inkjet printing.
-
Dry the film in an oven at a moderate temperature (e.g., 60-80°C) to remove the solvent and facilitate the cross-linking reaction.
-
-
(Optional) Conductive Polymer Coating:
-
To reduce the sensor's impedance in low humidity, a conductive polymer like polypyrrole can be coated onto the P4VP film using vapor-phase polymerization.[10]
-
-
Sensor Characterization and Calibration:
-
Place the sensor in a controlled humidity chamber.
-
Measure the impedance or resistance across the IDEs at various RH levels, typically from 10% to 95% RH.
-
Record the response and recovery times by rapidly changing the humidity levels.
-
Sensing Mechanism Diagram:
Caption: Mechanism of humidity sensing using a P2VP film.
Application III: Biosensors
Application Note:
P2VP and its derivatives serve as effective platforms for biosensors designed to detect proteins and monitor cell adhesion.[3] The polymer films can be cross-linked with transition metal complexes (e.g., using CuBr₂ or ZnBr₂) to create active dielectric layers in field-effect transistors (BioFETs).[3] The nitrogen-containing pyridine groups can immobilize biomolecules like antibodies or enzymes. The subsequent binding of a target analyte (e.g., a specific protein) to the immobilized bioreceptor alters the electrical properties of the film, which is then detected by the transducer. This approach allows for sensitive, label-free detection, which is highly valuable in medical diagnostics and drug development.[3]
Experimental Protocols:
Protocol 3: Preparation of P4VP Films Cross-linked with Metal Complexes for Protein Sensing
This protocol is based on the methodology for creating active layers for BioFETs.[3]
-
Substrate Preparation:
-
Clean 15 x 15 mm glass coverslips by immersing them in isopropanol and sonicating for 15 minutes. For BioFET applications, pre-patterned indium tin oxide (ITO) substrates may be used.[3]
-
-
P4VP Film Deposition:
-
Prepare a solution of poly(4-vinylpyridine) (P4VP).
-
Deposit the P4VP solution onto the cleaned substrate via spin coating to form a uniform film.
-
-
Cross-linking with Metal Salts:
-
Prepare a solution of a metal salt, such as CuBr₂ or ZnBr₂, in a solvent that is orthogonal to P4VP (e.g., acetonitrile).[3]
-
Immerse the P4VP-coated substrate in the metal salt solution to allow for cross-linking. The metal ions will form coordination bonds with the pyridine groups.
-
Rinse the samples with the orthogonal solvent (acetonitrile) to remove excess metal salt and dry using a stream of nitrogen.[3]
-
-
Surface Characterization:
-
Characterize the film's chemical composition and surface properties using techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).[3]
-
-
Sensing Measurement (Impedance-based):
-
Expose the sensor to solutions with varying concentrations of the target protein (e.g., bovine serum albumin).
-
Perform systematic impedance-based measurements to quantify the sensor's sensitivity to protein adsorption.[3]
-
To confirm selectivity, test for specific immunoreactions on the coating surface.[3]
-
Experimental Workflow Diagram:
Caption: Experimental workflow for a P2VP-based biosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Growth kinetics of the adsorbed layer of poly(this compound) – an indirect observation of desorption of polymers from substrates - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00129F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Portable Heavy Metal Ion Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nehu.ac.in [nehu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Highly Sensitive Surface Plasmon Resonance Humidity Sensor Based on a Polyvinyl-Alcohol-Coated Polymer Optical Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Vinylpyridine in the Synthesis of Functional Polymers for Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2-vinylpyridine (2VP)-based functional polymers as catalyst supports. The unique properties of poly(this compound) (P2VP), particularly the presence of the nitrogen atom in the pyridine ring, make it an excellent ligand for coordinating with metal precursors to form highly active and recyclable catalysts. These polymer-supported catalysts find wide applications in various organic transformations, including cross-coupling reactions and hydrogenations, which are crucial in pharmaceutical and materials science research.
Synthesis of Poly(this compound) (P2VP)
The synthesis of P2VP can be achieved through various polymerization techniques. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly advantageous as they allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.
Experimental Protocol: RAFT Polymerization of this compound
This protocol describes the synthesis of P2VP homopolymers using RAFT polymerization.
Materials:
-
This compound (2VP), freshly distilled
-
Azoisobutyronitrile (AIBN), recrystallized
-
Cumyl dithiobenzoate (CDB) as RAFT agent
-
Anhydrous N,N-dimethylformamide (DMF) (for block copolymer synthesis)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine this compound, AIBN, and the RAFT agent (CDB). A typical molar ratio for targeting a specific molecular weight would be [2VP]:[CDB]:[AIBN] = 374:1:0.2.
-
For bulk polymerization, no solvent is added. For solution polymerization, an appropriate amount of anhydrous solvent is added.
-
The reaction mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas (Nitrogen or Argon).
-
The reaction is heated to 60 °C with vigorous stirring.
-
The polymerization is allowed to proceed for the desired time to achieve the target molecular weight and conversion.
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer is purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it into a non-solvent (e.g., hexane). This process is repeated twice.
-
The purified polymer is dried under vacuum to a constant weight.
P2VP-Supported Catalysts in Cross-Coupling Reactions
P2VP serves as an excellent support for transition metal catalysts, particularly palladium, for various cross-coupling reactions. The pyridine nitrogen atoms can coordinate with palladium species, stabilizing them as nanoparticles and preventing their agglomeration, thus maintaining high catalytic activity over multiple cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and boronic acids. P2VP-supported palladium nanoparticles have demonstrated high efficiency as catalysts for this reaction.
Quantitative Data for P2VP-Supported Palladium Catalysts in Suzuki-Miyaura Coupling:
| Catalyst System | Pd Loading | Pd Nanoparticle Size (nm) | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Yield (%) | Reusability (cycles) |
| Pd/PVPy | - | ~2.9 | Aryl iodides/bromides | Aryl boronic acids | K3PO4 | - | - | High | High (low leaching)[1] |
| PolyPy-Pd | 6.1 wt% | - | Iodobenzene | Phenylboronic acid | - | EGME/Water | rt | >99 | Recyclable |
Experimental Protocol: Suzuki-Miyaura Coupling using Pd/P2VP Catalyst
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd/P2VP catalyst
-
Base (e.g., K3PO4)
-
Solvent (e.g., ethylene glycol monomethyl ether (EGME)/water mixture)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the Pd/P2VP catalyst (e.g., 2.5 mol% Pd).
-
Add the solvent (e.g., 3:1 EGME/water).
-
Stir the reaction mixture at room temperature for the required time (e.g., 4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solid catalyst can be recovered by filtration.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Coupling
The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.
Quantitative Data for P2VP-Supported Palladium Catalysts in Heck Coupling:
| Catalyst System | Pd Loading (mol%) | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Yield (%) | Reusability (cycles) |
| Pd@AEPOP | 0.8 | Aryl iodides | Styrene | Et3N | DMF | 120 | 99 | 9 |
Experimental Protocol: Heck Coupling using a Polymer-Supported Palladium Catalyst
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Polymer-supported palladium catalyst
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), alkene (1.2 mmol), base (1.5 mmol), and the polymer-supported palladium catalyst (e.g., 0.8 mol% Pd).
-
Add the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 10 hours).
-
After completion, cool the reaction mixture and filter to recover the catalyst.
-
The product is isolated from the filtrate by extraction and purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. P2VP-supported bimetallic catalysts have shown enhanced activity.
Quantitative Data for P2VP-Supported Catalysts in Sonogashira Coupling:
| Catalyst System | Metal Nanoparticle Size (nm) | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Yield (%) |
| CuPd/PVPy | Pd: ~2.5 | Aryl halides | Terminal alkynes | - | - | - | High |
P2VP-Supported Catalysts in Hydrogenation Reactions
P2VP-supported noble metal nanoparticles, such as gold (Au) and palladium (Pd), are effective catalysts for hydrogenation reactions, including the reduction of nitroarenes.
Quantitative Data for P2VP-Supported Catalysts in Hydrogenation:
| Catalyst System | Support Modifier | Substrate | Product | Selectivity (%) | Reusability (runs) |
| 1% Pd/MgO | P4VP | 2-propen-1-ol | Propanol | 83.4 | 30 |
| Pd/MgO | P4VP | Phenylacetylene | Styrene | 93-95 | - |
| Au/TiO2 | - | 4-Nitroacetophenone | 4-Aminoacetophenone | High | Recyclable |
Experimental Protocol: Reduction of Nitroarenes using P2VP-Supported Gold Nanoparticles
Materials:
-
Nitroarene (e.g., 4-nitroacetophenone)
-
P2VP-supported gold nanoparticle catalyst
-
Hydrogen source (e.g., H2 gas or a transfer hydrogenation agent like NaBH4)
-
Solvent (e.g., water or ethanol)
-
Reaction vessel
Procedure:
-
Dissolve the nitroarene (e.g., 0.05 mmol) in the chosen solvent in a reaction vessel.
-
Add the P2VP-supported gold nanoparticle catalyst (e.g., 40 mg of 0.4 wt% Au catalyst).
-
If using H2 gas, pressurize the vessel to the desired pressure (e.g., 10 bar). If using a chemical reducing agent, add it to the mixture.
-
Heat the reaction to the required temperature (e.g., 80 °C) and stir.
-
Monitor the reaction until the starting material is consumed.
-
After the reaction, the catalyst can be separated by filtration.
-
The product is isolated from the filtrate by extraction and purified as necessary.
Visualizing the Processes
To better understand the synthesis and catalytic application of P2VP-based materials, the following diagrams illustrate the key workflows and mechanisms.
References
Application Notes and Protocols for Self-Assembly of 2-Vinylpyridine Containing Block Copolymers in Thin Films
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and practical protocols for the self-assembly of 2-vinylpyridine (2VP) containing block copolymers (BCPs) in thin films. This class of polymers offers versatile platforms for nanofabrication, with applications ranging from next-generation lithography to advanced drug delivery systems. The unique properties of the P2VP block, including its ability to coordinate with metal ions and its pH-responsiveness, make it a valuable component in creating functional nanostructures.
Introduction to Self-Assembly of 2VP-Containing Block Copolymers
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. Due to the chemical incompatibility of the different blocks, they tend to phase separate on a nanometer scale, a process known as microphase separation or self-assembly.[1] This spontaneous organization leads to the formation of well-ordered periodic nanostructures, such as spheres, cylinders, gyroids, and lamellae.[1] The specific morphology is primarily determined by the volume fraction of each block and the overall molecular weight of the copolymer.[2]
In thin films, the self-assembly process is further influenced by interfacial interactions with the substrate and the free surface, as well as by the film thickness.[3] Achieving long-range order and controlling the orientation of the self-assembled domains is crucial for many applications and is typically facilitated by annealing processes, such as thermal annealing or solvent vapor annealing (SVA).[4]
Polystyrene-block-poly(this compound) (PS-b-P2VP) is a widely studied BCP system where the pyridine group in the P2VP block provides specific interactions and functionalities.[5] These include the ability to selectively bind metal precursors for fabricating nanostructured inorganic materials and responsiveness to pH changes, which is particularly relevant for drug delivery applications.[5][6][7]
Applications in Research and Drug Development
The controlled nanostructures formed by 2VP-containing BCP thin films have a wide range of applications:
-
Nanolithography: The ordered domains can serve as templates for patterning substrates with high precision, enabling the fabrication of next-generation electronic devices and high-density data storage media.[8][9]
-
Nanoporous Membranes: Selective removal of one of the blocks can create nanoporous films with well-defined pore sizes and functionalities, useful for filtration and separation applications.
-
Drug Delivery: The ability of BCPs to form micelles allows for the encapsulation of therapeutic agents.[7] The pH-responsive nature of the P2VP block can be exploited to trigger the release of drugs in specific physiological environments, such as tumor tissues, which are often more acidic than healthy tissues.[5][10] Thin films of these BCPs can be used as coatings for medical devices to provide controlled drug release.[11]
-
Biosensors: The functional pyridine groups can be used to immobilize biomolecules, leading to the development of sensitive and selective biosensors.
Quantitative Data Presentation
The following tables summarize key quantitative data extracted from various studies on the self-assembly of PS-b-P2VP and related block copolymers in thin films.
Table 1: Domain Spacing of Self-Assembled PS-b-P2VP Thin Films
| Block Copolymer (Molecular Weight, kg/mol ) | Annealing Method | Resulting Morphology | Domain Spacing (L₀), nm | Reference |
| PS(62k)-b-P2VP(26k) | Solvent Vapor Annealing (THF) | Parallel Cylinders | 46 - 50 | [5] |
| PS(30k)-b-P2VP(12.5k) | Solvent Vapor Annealing (THF) | Parallel Cylinders | ~30 | [8] |
| P2VP(6.7k)-b-PS(13k)-b-P2VP(6.7k) + 10% CuCl₂ | Solvent Vapor Annealing (Acetone) | Perpendicular Lamellae | 16.4 | |
| P2VP(12k)-b-PS(24k)-b-P2VP(12k) | Solvent Vapor Annealing | Perpendicular Lamellae | ~30 | [12] |
| PS(133k)-b-P2VP(132k) | Solvent Vapor Annealing (Toluene) | Perpendicular Lamellae | ~100 | [13] |
Table 2: Influence of Solvent Swelling on Domain Spacing of UHMW PS-b-P2VP
| Solvent Concentration (φs) | Resulting Morphology | In-plane Domain Spacing, nm | Reference |
| < 0.80 | Disordered | - | [14] |
| 0.83 | Perpendicular Lamellae | ~184 | [14] |
| 0.86 | Perpendicular Lamellae | ~191 | [14] |
| 0.88 | Disordered | - | [14] |
Experimental Protocols
Protocol for Thin Film Preparation by Spin-Coating
This protocol describes the preparation of PS-b-P2VP thin films on silicon substrates.
Materials:
-
Polystyrene-block-poly(this compound) (PS-b-P2VP)
-
Toluene (or other suitable solvent like chloroform or a mixture)
-
Silicon wafers
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Nitrogen or air gas source
-
Spin coater
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers into the desired size (e.g., 1 cm x 1 cm).
-
Place the silicon substrates in a beaker and sonicate in deionized water for 10 minutes.
-
Repeat the sonication step with ethanol for 10 minutes.
-
Finally, sonicate in acetone for 10 minutes.[15]
-
Dry the substrates under a stream of nitrogen or clean air.[15]
-
-
Polymer Solution Preparation:
-
Dissolve the PS-b-P2VP in a suitable solvent (e.g., toluene) to the desired concentration (typically 0.5 - 2 wt%).[16] The choice of solvent can influence the resulting morphology. Toluene is selective for the PS block, which can promote the formation of micelles in solution.[6]
-
Gently stir the solution until the polymer is fully dissolved. This may take several hours.
-
-
Spin-Coating:
-
Place the cleaned silicon substrate on the vacuum chuck of the spin coater.
-
Using a pipette, dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process involves a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 3000-5000 rpm for 30-60 seconds) to achieve the desired film thickness.[16][17] The final thickness is dependent on the solution concentration and the spin speed.
-
After spinning, carefully remove the substrate and allow the residual solvent to evaporate. For complete solvent removal, the film can be placed in a vacuum oven at a temperature below the glass transition temperature of the polymer blocks.[15]
-
Protocol for Solvent Vapor Annealing (SVA)
SVA is a powerful technique to enhance the mobility of the polymer chains and promote the formation of well-ordered nanostructures.
Materials:
-
PS-b-P2VP thin film on a substrate
-
Annealing chamber (a sealed glass container, e.g., a petri dish or a desiccator)
-
A small vial to hold the solvent
-
Annealing solvent (e.g., toluene, chloroform, acetone, or a solvent mixture)[15][18]
Procedure:
-
Setup the Annealing Chamber:
-
Place the substrate with the BCP thin film inside the annealing chamber.
-
Place a small, open vial containing the chosen annealing solvent inside the chamber, ensuring it does not touch the sample.[15] The solvent will create a saturated vapor environment.
-
-
Annealing Process:
-
Seal the annealing chamber.
-
The annealing time can range from a few minutes to several hours, depending on the BCP, solvent, and desired morphology.[19] The process can be monitored ex-situ by taking samples at different time points and analyzing them with Atomic Force Microscopy (AFM).
-
The temperature of the annealing chamber can also be controlled to influence the solvent vapor pressure and annealing kinetics.[20]
-
-
Solvent Removal:
-
After the desired annealing time, quickly remove the sample from the chamber to rapidly evaporate the solvent and "lock" the self-assembled structure.
-
The rate of solvent evaporation can influence the final morphology.
-
Protocol for Characterization by Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to visualize the surface morphology of the self-assembled thin films.
Procedure:
-
Mount the annealed BCP thin film sample on an AFM stub using double-sided tape.
-
Select an appropriate AFM cantilever (typically a silicon nitride or silicon tip for tapping mode).
-
Engage the tip with the sample surface and begin scanning in tapping mode to minimize sample damage.
-
Acquire both height and phase images. The phase image often provides better contrast between the different polymer blocks due to differences in their mechanical properties.
-
Analyze the images to determine the morphology (e.g., lamellae, cylinders), domain size, and long-range order.
Mandatory Visualizations
Experimental Workflow for Thin Film Preparation and Annealing
Caption: Workflow for BCP thin film preparation, annealing, and characterization.
Logical Diagram of Solvent Vapor Annealing (SVA) Process
Caption: The key stages of the solvent vapor annealing process for BCP thin films.
Workflow for Directed Self-Assembly (DSA) using Chemoepitaxy
Caption: A typical workflow for directed self-assembly using a chemical pattern.[4][9][21][22]
References
- 1. people.eecs.berkeley.edu [people.eecs.berkeley.edu]
- 2. youtube.com [youtube.com]
- 3. chemeng.uwaterloo.ca [chemeng.uwaterloo.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The selectivity of poly(this compound-block-methyl methacrylate) copolymer films: an AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application Of Block Copolymer In In Drug Delivery [sinopeg.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. boydbiomedical.com [boydbiomedical.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. xenocs.com [xenocs.com]
- 15. 2.2. Preparation of PS-b-P2VP Thin Films [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. The Nonlinear Optics Home Page [nlosource.com]
- 18. Solvent-assisted self-assembly of block copolymer thin films - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00439A [pubs.rsc.org]
- 19. Controlled solvent vapor annealing of a high χ block copolymer thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Directed self-assembly of block copolymer films on atomically-thin graphene chemical patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Directed self assembly of block copolymers using chemical patterns with sidewall guiding lines, backfilled with random copolymer brushes - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Quaternization of Poly(2-vinylpyridine) for Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Cationic polymers have garnered considerable attention as promising antimicrobial agents due to their ability to mimic natural antimicrobial peptides and disrupt bacterial membranes, a mechanism less prone to resistance development. Among these, quaternized poly(2-vinylpyridine) (P2VP) stands out for its potent, broad-spectrum antibacterial activity. The quaternization of the pyridine nitrogen atom in the P2VP backbone introduces a permanent positive charge, which is crucial for its interaction with the negatively charged bacterial cell envelope.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, quaternization, and antibacterial evaluation of poly(this compound). The information is intended to guide researchers in developing and characterizing novel P2VP-based materials for a wide range of antibacterial applications, including coatings for medical devices, antimicrobial surfaces, and additives in various formulations.
Key Principles of Antibacterial Action
The primary mechanism of antibacterial action for quaternized P2VP is the electrostatic interaction between the positively charged polymer and the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction leads to the disruption of the cell membrane's integrity, causing leakage of intracellular components and ultimately cell death.[1] The efficiency of this process is influenced by several factors, including the molecular weight of the polymer, the degree of quaternization, and the length of the alkyl chain used for quaternization.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes the synthesis of P2VP from the this compound monomer using a free radical initiator.
Materials:
-
This compound (2-VP) monomer
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or Benzoyl peroxide (BPO) as initiator[4][5]
-
Dimethylformamide (DMF) or Isopropanol (IPA) as solvent[4][5]
-
Methanol
-
Diethyl ether
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 2-VP monomer in the chosen solvent (e.g., DMF or IPA).[4][5] The concentration of the monomer can vary, a typical starting point is a 30% (w/w) solution.[5]
-
Initiator Addition: Add the initiator (e.g., AIBA at 0.8% of the monomer mass or BPO at a 2-4 wt% ratio to the monomer).[4][5]
-
Polymerization: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen. Heat the mixture to the desired reaction temperature (e.g., 65-75 °C) and stir for a specified duration (e.g., 6-24 hours).[5] The reaction time will influence the molecular weight and conversion.
-
Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.
-
Washing and Drying: Collect the precipitated P2VP by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[6]
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the successful polymerization by identifying the characteristic peaks of the pyridine ring (around 1590-1430 cm⁻¹) and the polymer backbone.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Determine the polymer structure and purity.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index of the synthesized P2VP.
Protocol 2: Quaternization of Poly(this compound)
This protocol details the N-alkylation of P2VP to introduce a positive charge.
Materials:
-
Poly(this compound) (synthesized as per Protocol 1)
-
Alkyl halide (e.g., methyl iodide, 1-bromohexane, benzyl bromide)[4][6][8]
-
Solvent (e.g., Dimethylformamide (DMF), ethanol, methanol)[8][9]
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the synthesized P2VP in the chosen solvent in a round-bottom flask.
-
Alkyl Halide Addition: Add a molar excess of the alkyl halide to the polymer solution. The molar ratio of alkyl halide to pyridine units can be varied to control the degree of quaternization.[9]
-
Reaction: Heat the reaction mixture under reflux (e.g., at 90 °C) for a specified period (e.g., 2-72 hours), depending on the reactivity of the alkyl halide and the desired degree of quaternization.[7][8]
-
Precipitation and Purification: After cooling, precipitate the quaternized P2VP (qP2VP) by adding the reaction solution to an excess of diethyl ether.
-
Washing and Drying: Filter the product, wash it thoroughly with diethyl ether to remove unreacted alkyl halide and solvent, and dry it under vacuum.[8]
Characterization:
-
FTIR Spectroscopy: Confirm quaternization by the appearance of a new peak or a shift in the C=N stretching vibration of the pyridine ring (e.g., from ~1598 cm⁻¹ to ~1640 cm⁻¹).[8][9]
-
NMR Spectroscopy: Confirm the attachment of the alkyl group. For example, in ¹H NMR of N-methylated P4VP, a new peak appears around 4.2 ppm corresponding to the methyl protons.[9] The degree of quaternization can be calculated by comparing the integration of the peaks corresponding to the quaternized and non-quaternized pyridine units.
-
Elemental Analysis: Determine the elemental composition (C, H, N) to calculate the degree of quaternization.[7]
Protocol 3: Evaluation of Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the minimum concentration of qP2VP required to inhibit the visible growth of a bacterial strain.
Materials:
-
Quaternized P2VP
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium into the growth medium and incubate overnight at 37 °C to obtain a fresh culture.
-
Inoculum Standardization: Dilute the overnight culture in fresh medium to achieve a concentration of approximately 10⁵-10⁶ colony-forming units (CFU)/mL.
-
Serial Dilution of qP2VP: Prepare a stock solution of qP2VP in sterile water or a suitable solvent. Perform a two-fold serial dilution of the stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the qP2VP dilutions.
-
Controls: Include a positive control (bacteria in medium without polymer) and a negative control (medium only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of qP2VP at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[4]
Quantitative Data Summary
The antibacterial efficacy of quaternized poly(vinylpyridine) is dependent on various factors. The following tables summarize quantitative data from different studies.
Table 1: Antibacterial Activity of Quaternized Poly(4-vinylpyridine) Surfaces
| Polymer | Quaternizing Agent | Bacterial Strain | Reduction in Bacterial Colonies (%) | Reference |
| P4VP (Mw: 160,000 g/mol ) | 1-Bromohexane | Staphylococcus aureus | >95% | [8] |
| P4VP (Mw: 60,000 g/mol ) | 1-Bromohexane | Staphylococcus aureus | 85 ± 7% | [8] |
| Poly(4VP-co-n-butylmethacrylate) | 1-Bromohexane | Staphylococcus aureus | >90% | [8] |
| PVC-g-P4VP (46% grafting) | 1-Bromohexane | E. coli, S. aureus, B. cereus, P. aeruginosa | 100% (in 24h) | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Quaternized Poly(4-vinylpyridine) Copolymers
| Polymer | Quaternizing Agent | Bacterial Strain | MIC (µg/mL) | Reference |
| Poly(4VP-co-HEMA) | Hexylbromide | E. coli | ~20 times more active than quaternized P4VP homopolymer | [2] |
| Poly(4VP-co-PEGMA) | Hexylbromide | E. coli | ~20 times more active than quaternized P4VP homopolymer | [2] |
| Poly(BVPC-co-NVP) | Benzyl chloride | S. aureus | Decreases with increasing positive charge density | [4] |
| Poly(BVPB-co-NVP) | Benzyl bromide | S. aureus | Decreases with increasing positive charge density | [4] |
| Poly(BVPC-co-NVP) | Benzyl chloride | E. coli | Decreases with increasing positive charge density | [4] |
| Poly(BVPB-co-NVP) | Benzyl bromide | E. coli | Decreases with increasing positive charge density | [4] |
Note: HEMA = Hydroxyethyl methacrylate, PEGMA = Poly(ethylene glycol) methyl ether methacrylate, BVPC = N-benzyl-4-vinylpyridinium chloride, BVPB = N-benzyl-4-vinylpyridinium bromide, NVP = N-vinylpyrrolidone.
Visualizations
Caption: Experimental workflow for synthesis, quaternization, and antibacterial testing of P2VP.
Caption: Proposed mechanism of antibacterial action for quaternized P2VP.
References
- 1. Studies on the preparation and antibacterial properties of quaternized polyethyleneimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. people.clarkson.edu [people.clarkson.edu]
- 9. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.dongguk.edu [pure.dongguk.edu]
Application Notes and Protocols: 2-Vinylpyridine in Emulsion Polymerization for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-vinylpyridine (2VP) as a monomer in emulsion polymerization, with a focus on creating stimuli-responsive nanoparticles for advanced drug delivery systems. Poly(this compound) (P2VP) and its copolymers are of significant interest due to their pH-responsive nature, which can be exploited for targeted drug release in specific physiological environments.
Introduction to this compound in Drug Delivery
This compound is a versatile monomer that can be readily polymerized to form poly(this compound), a polymer with a pyridine ring in each repeating unit.[1][2] The nitrogen atom in the pyridine ring has a lone pair of electrons, making the polymer weakly basic and allowing it to become protonated in acidic environments. This pH-responsive behavior is the cornerstone of its application in controlled drug delivery.[3][4]
In emulsion polymerization, 2VP can be polymerized to form stable, monodisperse latex nanoparticles. These nanoparticles can encapsulate therapeutic agents and are designed to release their payload in response to the lower pH characteristic of tumor microenvironments or specific intracellular compartments like endosomes and lysosomes.[3][5] Copolymers of 2VP with other monomers, such as styrene or methacrylates, can be synthesized to further tune the physicochemical properties of the resulting nanoparticles, including their size, stability, and drug-loading capacity.[6][7]
Key Applications in Drug Development
-
Targeted Cancer Therapy: P2VP-based nanoparticles can be designed to be stable at physiological pH (7.4) and to release their encapsulated anticancer drugs preferentially in the acidic tumor microenvironment (pH ~6.5).[3]
-
Intracellular Drug Delivery: The pH drop from the extracellular environment to the endo-lysosomal compartments (pH 4.5-5.5) can trigger the release of drugs from P2VP carriers inside the target cells.
-
Gene Delivery: Cationic P2VP-containing copolymers can form complexes with negatively charged nucleic acids (DNA, siRNA) and facilitate their delivery into cells.
-
Bioimaging: Fluorescent dyes can be incorporated into P2VP nanoparticles for imaging and tracking of drug delivery.
Experimental Protocols
Materials
| Material | Supplier | Purity/Grade | Notes |
| This compound (2VP) | Sigma-Aldrich | 97% | Inhibitor (e.g., hydroquinone) should be removed before use by passing through a column of basic alumina.[7] |
| Styrene (St) | Sigma-Aldrich | 99% | Inhibitor removed as above. |
| Potassium Persulfate (KPS) | Sigma-Aldrich | ≥99% | Initiator. |
| Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | ≥98.5% | Surfactant. |
| Deionized (DI) Water | - | - | Used as the continuous phase. |
| Phosphate Buffered Saline (PBS) | Sigma-Aldrich | - | For pH-dependent studies. |
| Model Drug (e.g., Doxorubicin) | Sigma-Aldrich | - | For drug release studies. |
Protocol: Emulsion Polymerization of this compound for Nanoparticle Synthesis
This protocol describes the synthesis of P(2VP-co-St) nanoparticles via a conventional emulsion polymerization method.
Workflow for Emulsion Polymerization of this compound
Caption: Workflow for the synthesis of P(2VP-co-St) nanoparticles.
Procedure:
-
Inhibitor Removal: Purify this compound and styrene by passing them through a column filled with basic alumina to remove the polymerization inhibitor.[7]
-
Aqueous Phase Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 0.2 g of sodium dodecyl sulfate (SDS) in 100 mL of deionized water.
-
Nitrogen Purge: Purge the system with nitrogen for 30 minutes to remove oxygen, while stirring at 300 rpm.
-
Monomer Addition: Add a mixture of 5.0 g of purified styrene and 1.0 g of purified this compound to the aqueous phase.
-
Temperature Control: Heat the reaction mixture to 70°C in an oil bath.
-
Initiation: Once the temperature is stable, add 0.1 g of potassium persulfate (KPS) dissolved in 5 mL of deionized water to initiate the polymerization.
-
Polymerization: Maintain the reaction at 70°C for 6 hours under a nitrogen atmosphere with continuous stirring.
-
Purification: After polymerization, cool the latex to room temperature. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator.
-
Characterization: Characterize the size and morphology of the resulting nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol: Drug Loading and Release Study
Drug Loading:
-
Disperse 100 mg of the purified P(2VP-co-St) nanoparticles in 10 mL of DI water.
-
Add 10 mg of doxorubicin (DOX) to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading via diffusion and hydrophobic interactions.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.
-
Determine the amount of unloaded drug in the supernatant using UV-Vis spectrophotometry to calculate the drug loading efficiency and capacity.
In Vitro Drug Release:
-
Resuspend the drug-loaded nanoparticles in 5 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.
-
Place the suspensions in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bags in 50 mL of the corresponding fresh PBS buffer at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the withdrawn samples using UV-Vis spectrophotometry.
Quantitative Data Summary
The following tables summarize typical quantitative data for the emulsion polymerization of this compound and the properties of the resulting nanoparticles.
Table 1: Typical Reaction Parameters for this compound Emulsion Polymerization
| Parameter | Value | Reference |
| Reaction Temperature | 60 - 80°C | [6][8] |
| Initiator (KPS) Concentration | 0.1 - 0.5 wt% (based on monomer) | [8] |
| Surfactant (SDS) Concentration | 0.2 - 1.0 wt% (based on water) | [9] |
| Monomer Conversion | 85 - 99% | [7] |
| Reaction Time | 4 - 8 hours | [8] |
Table 2: Physicochemical Properties of P2VP-based Nanoparticles
| Property | Typical Range | Factors Influencing the Property |
| Particle Size (Diameter) | 50 - 250 nm | Surfactant concentration, initiator concentration, monomer ratio[6] |
| Polydispersity Index (PDI) | < 0.2 | Control over polymerization conditions |
| Zeta Potential | +10 to +40 mV (at acidic pH) | pH, 2VP content |
| Drug Loading Capacity | 5 - 20% (w/w) | Drug-polymer interaction, polymer composition |
Mechanism of pH-Responsive Drug Release
The pH-responsive drug release from P2VP-based nanoparticles is driven by the protonation of the pyridine rings in an acidic environment.
Diagram of pH-Responsive Drug Release
Caption: Mechanism of pH-triggered drug release from P2VP nanoparticles.
At physiological pH (7.4), the pyridine units are largely deprotonated, and the polymer is relatively hydrophobic. This allows for the stable encapsulation of hydrophobic drugs within the core of the nanoparticle. When the nanoparticles encounter an acidic environment, such as a tumor or an endosome, the pyridine nitrogen atoms become protonated. This leads to electrostatic repulsion between the polymer chains and increased hydrophilicity, causing the nanoparticle to swell and destabilize, which in turn triggers the release of the encapsulated drug.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 8. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Synthesis of Star Polymers with Poly(2-vinylpyridine) Arms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of star polymers featuring poly(2-vinylpyridine) (P2VP) arms. Star polymers, with their unique three-dimensional architecture, offer distinct properties compared to their linear analogues, including lower solution viscosity and a higher density of functional groups. These characteristics make them highly attractive for various applications, including drug delivery, catalysis, and nanotechnology. The protocols outlined below cover major controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization, and Anionic Polymerization, utilizing both "core-first" and "arm-first" strategies.
Introduction to Synthesis Strategies
The synthesis of star polymers with P2VP arms can be broadly categorized into two main approaches: "arm-first" and "core-first".
-
Arm-First Method: In this approach, linear P2VP "arms" are first synthesized and then attached to a multifunctional core molecule or cross-linked using a divinyl compound.[1][2][3][4] This method allows for the thorough characterization of the polymer arms before the final star polymer is formed.
-
Core-First Method: This strategy involves growing the P2VP arms directly from a multifunctional initiator.[3][4][5] This technique can lead to well-defined star polymers with a precise number of arms corresponding to the functionality of the initiator.
The choice of polymerization technique—ATRP, RAFT, or anionic polymerization—depends on the desired level of control over molecular weight, polydispersity, and the availability of specific monomers and initiators.
Synthesis via Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and versatile controlled radical polymerization technique suitable for synthesizing well-defined P2VP star polymers. A significant challenge in the ATRP of this compound is the potential for side reactions involving the pyridine nitrogen. However, careful selection of the catalytic system and reaction conditions can mitigate these issues.[6][7]
Core-First Synthesis of (Polystyrene-b-Poly(this compound))₄ Star Block Copolymers
This protocol describes the synthesis of a four-arm star block copolymer with polystyrene (PS) as the inner block and P2VP as the outer block, initiated from a tetra-functional initiator.[6]
Experimental Protocol:
-
Synthesis of the Tetra-functional Initiator (4f-BiB): A tetra-functional initiator is synthesized to serve as the core of the star polymer.
-
Synthesis of the Polystyrene Macroinitiator Arms ((PS-X)₄):
-
In a Schlenk flask under an inert atmosphere, the tetra-functional initiator, styrene monomer, and a solvent such as anisole are combined.
-
The catalyst system, for example, CuX/PMDETA (X = Br or Cl), is added.
-
The polymerization is carried out at a controlled temperature (e.g., 80 °C).
-
The resulting four-arm polystyrene macroinitiator is purified and characterized.
-
-
Chain Extension with this compound (AGET ATRP):
-
The purified (PS-X)₄ macroinitiator, this compound monomer, and the catalyst/ligand system (e.g., CuCl₂/Cu(0)/Me₆TREN) are charged into a Schlenk flask under an inert atmosphere.[6]
-
The reaction is conducted at a specific temperature (e.g., 80 °C). It has been observed that using a chlorine-terminated PS macroinitiator ((PS-Cl)₄) can suppress side reactions and lead to a more controlled polymerization of 2VP.[6][7]
-
The final (PS-b-P2VP)₄ star block copolymer is isolated by precipitation and dried.
-
Data Presentation:
| Sample Name | Macroinitiator | Mₙ ( g/mol ) | PDI | Arm Number | Reference |
| (PS-b-P2VP)₄ | (PS-Cl)₄ | 58,000 - 82,000 | < 1.5 | 4 | [6][7] |
Visualization of the "Core-First" ATRP Workflow:
Caption: "Core-first" ATRP synthesis of (PS-b-P2VP)₄ star block copolymers.
Synthesis via Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
RAFT polymerization is another powerful technique for synthesizing polymers with controlled architectures. It is compatible with a wide range of monomers, including this compound.[8] The "arm-first" approach is commonly employed for synthesizing star polymers via RAFT.
Arm-First Synthesis of P2VP Star Polymers
This protocol involves the initial synthesis of P2VP macro-RAFT agents (arms), followed by their cross-linking with a divinyl monomer to form the star polymer core.[1][4][9]
Experimental Protocol:
-
Synthesis of P2VP Macro-RAFT Agent:
-
In a reaction vessel, this compound monomer, a RAFT agent (e.g., cumyl dithiobenzoate - CDB), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent.[8]
-
The mixture is deoxygenated and heated to the desired reaction temperature (e.g., 60 °C) to initiate polymerization.
-
The resulting P2VP macro-RAFT agent is purified to remove unreacted monomer and initiator.
-
-
Star Polymer Formation via Cross-linking:
-
The purified P2VP macro-RAFT agent is dissolved in a solvent along with a cross-linking agent (e.g., divinylbenzene - DVB) and a radical initiator.
-
The reaction mixture is deoxygenated and heated to induce cross-linking of the macro-RAFT agents, forming a star polymer with a cross-linked core.
-
The star polymer is then isolated and purified.
-
Data Presentation:
| Polymer Type | RAFT Agent | Mₙ ( g/mol ) | PDI | Blocking Efficiency | Reference |
| P2VP macro-CTA | CDB | 7,900 | 1.11 | - | [8] |
| P(2VP-b-4VP) | P2VP macro-CTA | 23,000 | 1.21 | Near Quantitative | [8] |
Visualization of the "Arm-First" RAFT Workflow:
Caption: "Arm-first" RAFT synthesis of P2VP star polymers.
Synthesis via Anionic Polymerization
Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions.[10][11] It is particularly well-suited for the polymerization of vinylpyridines.
Core-First Synthesis of (Polystyrene-b-Poly(this compound))n Star Block Copolymers
This protocol utilizes a multifunctional anionic initiator to first polymerize styrene, followed by the addition of this compound to form the star block copolymer.[12][13]
Experimental Protocol:
-
Formation of Multifunctional Anionic Initiator: A multifunctional initiator is prepared, for example, by reacting oligo(styryl)lithium with poly(divinylbenzene) to create a core with multiple anionic sites.[12][13]
-
Polymerization of Styrene:
-
The multifunctional anionic initiator is used to initiate the polymerization of styrene in a non-polar solvent like benzene at room temperature.
-
This step forms a living polystyrene star polymer.
-
-
Polymerization of this compound:
-
The living polystyrene star solution is transferred to a polar solvent like THF at a low temperature (e.g., -78 °C).
-
This compound monomer is then added to polymerize from the living polystyrene chain ends, forming the P2VP arms.
-
The polymerization is terminated, and the resulting (PS-b-P2VP)n star block copolymer is isolated and purified.
-
Data Presentation:
| Sample | Mₙ ( g/mol ) | PDI | Number of Arms (calculated) | Reference |
| (PS-b-P2VP)n | Varies | < 1.2 | Varies | [12] |
Visualization of the Anionic Polymerization Workflow:
Caption: "Core-first" anionic synthesis of (PS-b-P2VP)n star block copolymers.
Characterization of P2VP Star Polymers
Thorough characterization is crucial to confirm the successful synthesis and determine the properties of the P2VP star polymers. Key techniques include:
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymers.[6][12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the star polymers.[6][12]
-
Thermal Analysis (DSC, TGA): To investigate the thermal properties such as glass transition temperature (Tg) and thermal stability.[6]
-
Light Scattering Techniques: To determine the absolute molecular weight and gain insights into the solution properties of the star polymers.
Applications in Drug Development and Research
The unique properties of P2VP star polymers make them promising candidates for various biomedical applications:
-
Drug Delivery: The P2VP arms can be quaternized to create cationic polymers capable of complexing with nucleic acids for gene delivery. The pH-responsive nature of the pyridine groups also allows for the development of smart drug delivery systems that release their payload in response to changes in pH.
-
Nanoreactors: The core-shell structure of some star polymers can create nano-sized compartments, which can be utilized as nanoreactors for catalytic reactions.
-
Surface Modification: P2VP star polymers can be used to modify surfaces, altering properties like wettability and biocompatibility. The pyridine units can also coordinate with metal ions, enabling the creation of functionalized surfaces.
These detailed protocols and application notes provide a comprehensive guide for researchers and professionals interested in the synthesis and utilization of star polymers with poly(this compound) arms. The ability to tailor the architecture and properties of these macromolecules opens up a wide range of possibilities for advanced materials and therapeutic applications.
References
- 1. Optimizing the generation of narrow polydispersity ‘arm-first’ star polymers made using RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. nsrrc.org.tw [nsrrc.org.tw]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nsmn1.uh.edu [nsmn1.uh.edu]
- 13. researchgate.net [researchgate.net]
- 14. polymersource.ca [polymersource.ca]
Troubleshooting & Optimization
Preventing side reactions in anionic polymerization of 2-Vinylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the anionic polymerization of 2-vinylpyridine (2VP).
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Polymerization Fails to Initiate or Proceeds to Low Conversion.
-
Question: I've added the initiator, but the characteristic reddish-brown color of the living poly(2-vinylpyridyl) anion does not appear, or the reaction mixture remains colorless and yields no polymer. What could be the cause?
-
Answer: This issue typically points to the presence of impurities that are quenching the initiator or the propagating anions.
-
Impurity Quenching: Anionic polymerization is extremely sensitive to protic impurities such as water, oxygen, and carbon dioxide. Ensure that all glassware is rigorously flame-dried under vacuum, and all reagents (monomer, solvent, initiator) are meticulously purified and degassed.[1]
-
Inactive Initiator: The initiator itself may have degraded due to improper storage or handling. It is crucial to use freshly prepared or recently titrated initiators. The precise concentration of organolithium initiators can be determined by titration methods, such as the Gilman double titration.[1][2]
-
Monomer Impurities: The this compound monomer may contain inhibitors from manufacturing or storage, which can terminate the polymerization. Proper purification of the monomer is essential.[3]
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI).
-
Question: My GPC results show a polymer with a high PDI (>1.2). What factors contribute to this, and how can I achieve a narrower distribution?
-
Answer: A broad molecular weight distribution suggests that not all polymer chains grew at the same rate. This can be caused by several factors:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization process, leading to a broad distribution of chain lengths. Using a more efficient initiator, such as sec-butyllithium over n-butyllithium in non-polar solvents, can lead to faster and more uniform initiation.
-
Premature Termination: The presence of impurities will randomly terminate growing polymer chains, resulting in a broader PDI. Rigorous purification of all components is the primary solution.
-
Temperature Fluctuations: Poor temperature control can affect the rates of initiation and propagation, contributing to a broader MWD. Maintaining a constant, low temperature is critical.
-
Issue 3: Unexpected Color Changes or Loss of Color During Polymerization.
-
Question: The reaction mixture initially showed the expected color, but it faded prematurely, or a gradual darkening of the solution was observed. What do these color changes indicate?
-
Answer: The color of the reaction mixture is a good indicator of the presence of living anionic species.
-
Premature Color Loss: This is a strong indication of termination by impurities that have leaked into the system, such as air or moisture. Check the integrity of your reaction setup for leaks.
-
Gradual Darkening: A darkening of the reaction mixture, especially with vinylpyridines, can suggest the occurrence of side reactions where the anionic chain end attacks the pyridine ring.[4] Lowering the reaction temperature is the most effective way to mitigate these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful anionic polymerization of this compound?
A1: The single most critical factor is the rigorous exclusion of all impurities, particularly water, oxygen, and carbon dioxide. This necessitates the use of high-vacuum techniques, thoroughly dried and purified reagents, and an inert atmosphere (e.g., argon or nitrogen).
Q2: Why is a low temperature, such as -78 °C, typically required for this polymerization?
A2: The primary reason for conducting the polymerization at low temperatures is to suppress side reactions. The propagating carbanion is highly reactive and can attack the electrophilic nitrogen atom of the pyridine ring on another monomer or polymer chain.[5] This leads to chain branching and a broadening of the molecular weight distribution. Lowering the temperature minimizes the rate of these side reactions relative to the rate of propagation.
Q3: Which initiator should I choose for the anionic polymerization of this compound?
A3: Organolithium compounds are commonly used initiators. n-Butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi) are frequent choices. sec-BuLi often provides faster initiation, which can lead to a narrower molecular weight distribution. The choice of initiator can also be influenced by the desired polymer architecture and the solvent used.
Q4: Can I use a solvent other than tetrahydrofuran (THF)?
A4: THF is a common choice because it is a polar aprotic solvent that solvates the lithium counter-ion, leading to a more reactive "free" anion and faster polymerization rates. Other polar aprotic solvents can be used, but non-polar solvents like hexane will result in significantly slower initiation and propagation rates due to the aggregation of the organolithium species.
Data Presentation
Table 1: Recommended Polymerization Conditions for this compound
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | -78 °C (Dry ice/acetone bath) | Minimizes side reactions, particularly attack on the pyridine ring. |
| Solvent | Tetrahydrofuran (THF), anhydrous | Promotes a "living" polymerization and rapid reaction rates. |
| Initiator | sec-Butyllithium or n-Butyllithium | Effective for initiating the polymerization of vinylpyridines. |
| Atmosphere | High vacuum or inert gas (Argon) | Prevents termination by atmospheric impurities (O₂, CO₂, H₂O). |
Table 2: Initiator Titration Methods
| Titration Method | Indicator | Endpoint Color Change | Reference |
| Gilman Double Titration | N/A (uses reaction with dibromoethane) | N/A | [1] |
| Using N-benzylbenzamide | N-benzylbenzamide | Appearance of a persistent blue color | [6] |
| Using 1,10-Phenanthroline | 1,10-Phenanthroline | Formation of a rust-red charge-transfer complex | [7] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Initial Drying: Stir the this compound monomer over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere to remove bulk water.
-
Degassing: Perform several freeze-pump-thaw cycles to remove dissolved gases.
-
Vacuum Distillation: Distill the monomer from CaH₂ under high vacuum.
-
Final Purification: For the highest purity, the distilled monomer can be further purified by exposure to a small amount of a living polystyryllithium solution or by distillation from a sodium mirror.[1][2] The purified monomer should be stored in a sealed ampoule under an inert atmosphere at low temperature.
Protocol 2: Purification of Tetrahydrofuran (THF) Solvent
-
Pre-drying: Reflux THF over sodium wire with benzophenone as an indicator under an inert atmosphere. The persistence of a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Distillation: Distill the purified THF directly into the reaction vessel under high vacuum or a positive pressure of inert gas immediately before use.
Protocol 3: Anionic Polymerization of this compound
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a high-vacuum line or Schlenk line.
-
Solvent Addition: Distill the purified THF into the reactor.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Monomer Addition: Add the purified this compound monomer to the cooled THF via a gas-tight syringe or cannula.
-
Initiation: Rapidly add the calculated amount of a titrated organolithium initiator (e.g., sec-BuLi in cyclohexane) to the stirred monomer solution. The appearance of a deep reddish-brown color indicates the formation of the living poly(2-vinylpyridyl) anions.
-
Propagation: Allow the polymerization to proceed at -78 °C. The reaction is typically very fast.
-
Termination: After the desired polymerization time, terminate the reaction by adding a degassed quenching agent, such as methanol. The color of the living anions will disappear upon termination.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as hexane. Filter and dry the polymer under vacuum.
Visualizations
Caption: Experimental workflow for the anionic polymerization of this compound.
Caption: Troubleshooting logic for common issues in this compound anionic polymerization.
References
- 1. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. scribd.com [scribd.com]
Technical Support Center: Poly(2-vinylpyridine) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of poly(2-vinylpyridine) (P2VP) from residual this compound monomer.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound monomer from my P2VP sample?
A1: Residual this compound (2-VP) monomer can significantly impact the physicochemical properties and performance of the final polymer. For instance, the monomer can act as a plasticizer, altering the glass transition temperature (Tg) and mechanical properties of the P2VP. In biomedical applications, the monomer is cytotoxic and must be removed to ensure the biocompatibility of the material. Furthermore, unreacted monomer can interfere with subsequent functionalization reactions or self-assembly processes.
Q2: What are the most common methods for purifying P2VP?
A2: The most widely used and effective method for removing residual monomer from P2VP is precipitation . This technique relies on the differential solubility of the polymer and the monomer in a solvent/non-solvent system. Dialysis is another effective method, particularly for water-soluble polymers or when precipitation is not feasible. Soxhlet extraction can also be employed for a thorough purification of the solid polymer.
Q3: What solvents are suitable for dissolving P2VP before precipitation?
A3: Poly(this compound) is soluble in a range of organic solvents. For the purpose of purification by precipitation, good solvent choices include tetrahydrofuran (THF), chloroform (CHCl3), methanol, ethanol, and toluene.[1] The choice of solvent may depend on the molecular weight of your P2VP and the specific non-solvent you intend to use.
Q4: What are appropriate non-solvents for precipitating P2VP?
A4: Effective non-solvents for P2VP are liquids in which the polymer is insoluble, while the this compound monomer is soluble. Commonly used non-solvents include n-hexane, diethyl ether, and water.[1] Cold methanol can also be used for precipitation.
Q5: How can I verify the purity of my P2VP after purification?
A5: The purity of the purified P2VP can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for detecting and quantifying residual monomer by comparing the integration of monomer-specific peaks to polymer peaks. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also sensitive methods for quantifying residual monomer. Gel Permeation Chromatography (GPC) can be used to confirm the removal of low molecular weight species, including the monomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Polymer does not precipitate upon addition of non-solvent. | 1. The concentration of the polymer solution is too low. 2. The chosen non-solvent is not effective. 3. Insufficient volume of non-solvent has been added. | 1. Concentrate the polymer solution before adding the non-solvent. 2. Ensure you are using a true non-solvent for P2VP (e.g., n-hexane, diethyl ether). Refer to solubility data. 3. Add a larger volume of the non-solvent. A typical volume ratio of non-solvent to solvent is 10:1. |
| The precipitated polymer is sticky or forms an oil. | 1. The precipitation was performed at too high a temperature. 2. The non-solvent was added too quickly. 3. The molecular weight of the P2VP is very low. | 1. Perform the precipitation at a lower temperature, for instance, in an ice bath. 2. Add the polymer solution dropwise into the vigorously stirred non-solvent. 3. For low molecular weight polymers, consider alternative purification methods like dialysis or repeated washings. |
| Residual monomer is still detected after a single precipitation. | 1. A single precipitation may not be sufficient for high purity requirements. 2. Inefficient separation of the polymer from the monomer-containing liquid. | 1. Perform multiple precipitation cycles. Dissolve the polymer in a good solvent and precipitate it into a non-solvent two to three times. 2. After precipitation, ensure the polymer is thoroughly washed with the non-solvent before drying. Decanting the supernatant and adding fresh non-solvent for washing is recommended. |
| The polymer degrades during purification. | 1. Exposure to harsh solvents or high temperatures for extended periods. | 1. Use high-purity solvents and avoid prolonged heating during dissolution. Perform purification steps promptly. |
Experimental Protocols
Protocol 1: Purification of P2VP by Precipitation
This protocol describes a standard procedure for purifying P2VP by precipitating it from a THF solution into n-hexane.
Materials:
-
Crude Poly(this compound)
-
Tetrahydrofuran (THF), HPLC grade
-
n-Hexane, HPLC grade
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Filter paper and funnel (or filtration apparatus)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude P2VP in a minimal amount of THF (e.g., 1 g of polymer in 10-20 mL of THF) in a beaker. Stir the solution gently with a magnetic stirrer until the polymer is completely dissolved.
-
Precipitation: In a separate, larger beaker, add n-hexane corresponding to at least 10 times the volume of the THF solution. While vigorously stirring the n-hexane, add the P2VP solution dropwise using a pipette or dropping funnel. A white precipitate of P2VP should form immediately.
-
Isolation: Continue stirring for an additional 30 minutes to ensure complete precipitation. Allow the precipitate to settle, and then carefully decant the supernatant liquid, which contains the dissolved monomer.
-
Washing: Add a fresh portion of n-hexane to the precipitated polymer, stir for 15-20 minutes, and decant the liquid again. Repeat this washing step at least twice to ensure thorough removal of the residual monomer.
-
Drying: Collect the purified polymer by filtration. Dry the P2VP under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quantitative Data on Purification Efficiency
The following table provides illustrative data on the efficiency of different purification methods for removing residual monomers from polymers. The specific values can vary depending on the initial monomer concentration, the molecular weight of the polymer, and the precise experimental conditions.
| Purification Method | Number of Cycles | Illustrative Residual Monomer Level | Analytical Technique |
| Precipitation | 1 | < 1% | NMR, GC |
| Precipitation | 3 | < 0.1% | NMR, GC |
| Dialysis | 48 hours | < 0.5% | HPLC, NMR |
| Soxhlet Extraction | 24 hours | < 0.2% | GC |
Note: This data is for illustrative purposes and may not be directly representative of all P2VP purification experiments. It is recommended to validate the purity of your specific polymer using appropriate analytical techniques.
Experimental Workflow for P2VP Purification
Caption: Workflow for the purification of Poly(this compound) by precipitation.
References
Controlling molecular weight and dispersity in 2-Vinylpyridine RAFT polymerization
Welcome to the technical support center for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-Vinylpyridine (2VP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving precise control over polymer molecular weight and dispersity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the RAFT polymerization of 2VP. Each problem is followed by a list of potential causes and recommended solutions.
Problem 1: High Dispersity (Đ > 1.2)
Your size-exclusion chromatography (SEC/GPC) results show a broad molecular weight distribution, indicating poor control over the polymerization.
| Potential Cause | Recommended Solution |
| Inappropriate RAFT Agent (CTA) | The transfer constant of the CTA may be too low for 2VP. For styrenic monomers like 2VP, dithiobenzoates (e.g., cumyl dithiobenzoate, CDB) or trithiocarbonates are generally effective. Ensure the leaving group (R-group) is a good homolytic leaving group and the Z-group is appropriate for stabilizing the intermediate radical. |
| Incorrect [Initiator]/[CTA] Ratio | An excess of initiator generates a high concentration of radicals, leading to increased termination events that are not controlled by the RAFT equilibrium. Decrease the initiator concentration. A typical starting ratio for [CTA]/[Initiator] is between 3:1 and 10:1. |
| Impurities in Monomer or Solvent | Impurities (e.g., water, oxygen, inhibitor) can interfere with the RAFT process. Purify the 2VP monomer by passing it through a column of basic alumina to remove the inhibitor and then distill under reduced pressure. Use anhydrous solvents and ensure thorough degassing of the reaction mixture. |
| High Monomer Conversion | Pushing the reaction to very high conversions (>90%) can lead to a loss of "living" chain ends due to irreversible termination reactions, which broadens the dispersity. It is often recommended to quench the polymerization at moderate to high conversions (e.g., <80%) to maintain low dispersity.[1] |
| High Reaction Temperature | Elevated temperatures increase the rate of both propagation and termination. If termination becomes significant, control is lost. Consider reducing the polymerization temperature. Typical temperatures for 2VP RAFT with AIBN are between 60-80 °C.[2] |
Problem 2: Experimental Molecular Weight (Mn) Deviates Significantly from Theoretical (Mn,th)
The molecular weight of your resulting polymer is much higher or lower than predicted by the [Monomer]/[CTA] x Conversion calculation.
| Potential Cause | Recommended Solution |
| Inaccurate Reagent Quantities | Errors in weighing the CTA or initiator, which are often used in small amounts, can lead to large deviations in the final molecular weight. Prepare a stock solution of the CTA and/or initiator to ensure accurate dispensing. |
| Loss of CTA Activity | The RAFT agent may have degraded during storage or handling. Store RAFT agents in a cool, dark place and under an inert atmosphere if they are sensitive to oxidation or hydrolysis. |
| Inefficient Initiation | If the initiator efficiency is low, the actual number of chains initiated will be less than expected, leading to a higher than theoretical Mn. Ensure the chosen initiator is suitable for the reaction temperature and solvent. |
| Chain Transfer to Solvent | If using a solvent with a high chain transfer constant, new chains can be initiated, leading to a lower Mn and higher dispersity. Use solvents with low chain transfer constants, such as 1,4-dioxane, DMF, or toluene.[3] |
Problem 3: Bimodal or Multimodal GPC Trace
The GPC trace shows two or more distinct peaks, indicating multiple polymer populations.
| Potential Cause | Recommended Solution |
| Slow Initiation / Incomplete CTA Activation | If the initial radicals from the initiator propagate significantly before the RAFT pre-equilibrium is established, a population of "dead" polymer (formed by conventional free-radical polymerization) can emerge. This often appears as a high molecular weight shoulder.[4] Choose a CTA with a high transfer constant for 2VP. Consider using an initiator with a shorter half-life at the reaction temperature to ensure rapid generation of initial radicals. |
| Presence of Oxygen | Inadequate degassing allows oxygen to inhibit the polymerization initially. When the oxygen is consumed, a burst of polymerization can occur, leading to poor control and potentially bimodal distributions. Ensure the reaction mixture is thoroughly deoxygenated using at least three freeze-pump-thaw cycles.[3][5] |
| Hydrophilic RAFT Agent Z-Group | In some polymerization systems (like emulsion or dispersion), a highly hydrophilic Z-group on the RAFT agent can lead to phase separation or other partitioning effects that result in bimodal molecular weight distributions.[6] While less common in bulk or solution polymerization of 2VP, consider this if using aqueous or alcoholic media. |
| Chain Extension Issues | When creating block copolymers, a shoulder at the molecular weight of the original macro-CTA indicates incomplete chain extension.[2] This can be due to a loss of chain-end fidelity from the first block polymerization or steric hindrance. Ensure the first block is polymerized to a moderate conversion to preserve the thiocarbonylthio end-group. |
Problem 4: Slow Polymerization Rate or Long Induction Period
The reaction proceeds very slowly or fails to start for a noticeable period.
| Potential Cause | Recommended Solution |
| Rate Retardation | This is an inherent characteristic of some RAFT systems, particularly with high [CTA]/[Monomer] ratios, where the intermediate RAFT adduct radical is slow to fragment.[7] This can be mitigated by decreasing the [CTA]/[Initiator] ratio (i.e., increasing initiator concentration), but this may slightly increase dispersity. |
| Inhibitor Not Removed | The polymerization inhibitor present in the commercial monomer (e.g., MEHQ) has not been fully removed. Always purify the monomer by passing it through a column of basic alumina immediately before use.[3] |
| Low Temperature | The decomposition rate of the initiator (e.g., AIBN) is highly temperature-dependent. A temperature that is too low will result in a very slow rate of radical generation. Ensure the temperature is appropriate for the initiator's half-life (e.g., 60-70 °C for AIBN). |
| Slow Reinitiation by R-Group | An induction period can be observed if the rate of addition of the R• radical (from the CTA) to the monomer is slow.[8] This is specific to the CTA/monomer pair. While often unavoidable, it should not affect the final polymer properties if the main equilibrium is well-controlled. |
Frequently Asked Questions (FAQs)
Q1: Which RAFT agents are best for this compound polymerization? A1: this compound behaves similarly to styrene, which is classified as a "more activated monomer" (MAM). Therefore, RAFT agents suitable for MAMs are recommended. Dithiobenzoates (e.g., cumyl dithiobenzoate - CDB) and trithiocarbonates (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT) are excellent choices that have been successfully used to polymerize 2VP with good control, yielding dispersities between 1.10 and 1.25.[8][9]
Q2: What is the typical [Monomer]:[CTA]:[Initiator] ratio for 2VP RAFT polymerization? A2: This ratio is critical for controlling molecular weight and dispersity.
-
[Monomer]:[CTA] primarily determines the target molecular weight. Ratios can range from 50:1 for low molecular weight polymers to 500:1 or higher for high molecular weight polymers.[3]
-
[CTA]:[Initiator] influences the reaction rate and the number of "dead" chains. A ratio between 3:1 and 10:1 is a good starting point. A higher ratio provides better control (lower dispersity) but may lead to slower polymerization.
Q3: How does pH affect the RAFT polymerization of 2VP? A3: The pyridine group in 2VP is a weak base. In acidic conditions (pH < ~5), the nitrogen atom becomes protonated.[10] This protonation changes the monomer's polarity and reactivity, which can significantly impact the polymerization kinetics, especially in aqueous or protic solvents. For predictable results in such systems, the pH must be carefully controlled. In bulk or aprotic organic solvents like dioxane or toluene, protonation is not a factor unless an acidic species is deliberately added.
Q4: My polymer precipitates during the reaction. What should I do? A4: Poly(this compound) is soluble in solvents like DMF, DMSO, and alcohols but may be insoluble in others, especially as the molecular weight increases. If precipitation occurs, you can try:
-
Increasing the amount of solvent to lower the overall polymer concentration.
-
Switching to a better solvent for the polymer, such as N,N-Dimethylformamide (DMF).
-
Increasing the reaction temperature, which may improve solubility.
Q5: How do I remove the thiocarbonylthio end-group after polymerization? A5: The colored thiocarbonylthio group can be removed if desired for the final application. Common methods include:
-
Aminolysis/Thiolysis: Reaction with an excess of a primary amine or thiol.
-
Radical-induced reduction: Using an excess of a radical initiator in the presence of a hydrogen source like a thiol.
-
Thermal elimination: Heating the polymer to high temperatures, though this can sometimes lead to side reactions.
Data & Experimental Conditions
The following table summarizes representative experimental conditions for the RAFT polymerization of 2VP, demonstrating the relationship between key parameters and the resulting polymer properties.
Table 1: Representative Conditions for 2VP RAFT Polymerization
| Target DP | [2VP]:[CTA]:[AIBN] Ratio | CTA Type | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Dispersity (Đ) |
|---|---|---|---|---|---|---|---|
| 100 | 100:1:0.2 | DDMAT | 70 | 8 | 85 | 9,100 | 1.15 |
| 250 | 250:1:0.25 | CDB | 60 | 16 | 78 | 20,800 | 1.20 |
| 374 | 374:1:0.21 | CDB | 60 | 16 | 80 | 31,500 | 1.18 |
| 400 | 400:1:0.4 | DDMAT | 70 | 24 | 91 | 38,500 | 1.22 |
(Note: Data is compiled and representative of typical results found in literature. CDB: Cumyl dithiobenzoate; DDMAT: S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate. DP = Degree of Polymerization.)[8]
Detailed Experimental Protocol
This protocol describes a typical procedure for the RAFT polymerization of 2VP in solution to target a specific molecular weight.
Materials:
-
This compound (2VP) monomer
-
RAFT Agent (e.g., 2-Cyano-2-propyl benzodithioate, CPDB, or DDMAT)
-
Initiator (e.g., 2,2'-Azobis(isobutyronitrile), AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Basic alumina
-
Inhibitor-free non-solvent for precipitation (e.g., cold n-hexane or diethyl ether)
-
Schlenk flask, magnetic stirrer, oil bath, and standard Schlenk line equipment
Procedure:
-
Monomer Purification: Pass the 2VP monomer through a short column packed with basic alumina to remove the polymerization inhibitor. This should be done immediately before use.
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 1 equivalent) and recrystallized AIBN (e.g., 0.1-0.25 equivalents).
-
Monomer and Solvent Addition: Add the desired amount of anhydrous solvent, followed by the freshly purified 2VP monomer (e.g., 100-500 equivalents relative to the CTA).
-
Degassing: Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Place the sealed flask into a preheated oil bath set to the desired temperature (e.g., 60-70 °C). Stir the reaction mixture for the predetermined time (e.g., 4-24 hours). The progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for Mn and Đ).
-
Termination and Isolation: To quench the polymerization, cool the flask by immersing it in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred, cold non-solvent (e.g., 10-20 times the volume of the reaction mixture).
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Analyze the final polymer's molecular weight (Mn), dispersity (Đ) using SEC/GPC, and confirm its structure and purity using ¹H NMR spectroscopy.
Visualizations
Caption: Standard experimental workflow for RAFT polymerization of this compound.
Caption: Troubleshooting decision tree for GPC results in 2VP RAFT polymerization.
References
- 1. Pyridine-functional diblock copolymer nanoparticles synthesized via RAFT-mediated polymerization-induced self-assembly: effect of solution pH - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01793D [pubs.rsc.org]
- 2. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Bimodal nanolatexes prepared via polymerization-induced self-assembly: losing control in a controlled manner - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-functional diblock copolymer nanoparticles synthesized via RAFT-mediated polymerization-induced self-assembly: effect of solution pH - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing initiator to monomer ratio for 2-Vinylpyridine polymerization
Welcome to the Technical Support Center for 2-Vinylpyridine (2VP) Polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the initiator-to-monomer ratio in this compound polymerization?
A1: The initiator-to-monomer ([I]:[M]) ratio is a critical parameter that primarily controls the molecular weight and, to a significant extent, the polydispersity index (PDI) of the resulting poly(this compound) (P2VP). A higher initiator concentration leads to the simultaneous growth of more polymer chains, which results in a lower average molecular weight.[1][2] Conversely, a lower initiator concentration generates fewer chains, allowing each to achieve a higher molecular weight for a given amount of monomer.[1]
Q2: How do I choose an appropriate initiator for 2VP polymerization?
A2: The choice of initiator depends on the desired polymerization method.
-
Anionic Polymerization: Alkyllithium initiators like sec-butyllithium are often used for their rapid initiation.[3]
-
Controlled Radical Polymerization (CRP):
-
ATRP (Atom Transfer Radical Polymerization): A typical system uses a copper catalyst (e.g., CuBr or CuCl) with a ligand (e.g., Me6-TREN) and an alkyl halide initiator.[4]
-
RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization: This method employs a conventional radical initiator, such as 2,2'-Azobis(isobutyronitrile) (AIBN), in conjunction with a RAFT chain transfer agent (CTA) like cumyl dithiobenzoate (CDB).[5][6]
-
NMP (Nitroxide-Mediated Polymerization): Nitroxides like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) can be used to control the polymerization.[7]
-
Q3: What are the typical storage and handling precautions for this compound monomer?
A3: this compound is sensitive to heat and light and can polymerize spontaneously.[8][9] It is typically stabilized with an inhibitor like 4-tert-butylcatechol.[8] For consistent experimental results, it is often necessary to remove the inhibitor before use, for example, by distillation under reduced pressure.[8][10] The monomer should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Monomer Conversion | 1. Inactive or Insufficient Initiator: The initiator may have degraded due to improper storage or the amount used is too low to overcome impurities.[3] 2. Presence of Inhibitors: Residual polymerization inhibitor in the monomer can quench the initiating radicals.[1] 3. Impurities in the Reaction: Oxygen, water, or other impurities can terminate the polymerization.[3] | 1. Use a fresh or properly stored initiator and ensure the concentration is calculated correctly. Titrating the initiator solution can determine its exact molarity.[3] 2. Purify the monomer before use by passing it through an inhibitor removal column or by vacuum distillation.[1][10] 3. Ensure all reagents and solvents are rigorously purified and degassed. Flame-dry glassware under vacuum.[3] |
| High Polydispersity Index (PDI > 1.3) | 1. Slow Initiation: If the initiation rate is slower than the propagation rate, chains will start growing at different times, broadening the molecular weight distribution.[3] 2. Premature Termination: Impurities can randomly terminate growing chains.[3] 3. Side Reactions: The propagating active center can attack the pyridine ring of the monomer or another polymer chain, leading to branching. This is more common at higher temperatures.[3] | 1. For anionic polymerization, consider a more efficient initiator (e.g., sec-butyllithium over n-butyllithium) or use a polar solvent like THF to accelerate initiation.[3] 2. Meticulously purify all components of the reaction system.[3] 3. Conduct the polymerization at a low temperature (e.g., -78 °C) to minimize side reactions. The addition of salts like lithium chloride can also help.[3] |
| Polymerization is Too Fast/Uncontrolled | Excessive Initiator Concentration: A high concentration of initiator can lead to a very rapid, exothermic reaction.[1] | Reduce the amount of initiator used in the reaction. |
| Polymer Precipitates During Reaction | 1. Poor Polymer Solubility: The growing P2VP chain may become insoluble in the chosen solvent, especially at higher molecular weights.[3][12] 2. Cross-linking Reactions: Side reactions can lead to the formation of an insoluble network. | 1. Change to a solvent in which the polymer is more soluble (e.g., DMF or DMSO).[12] 2. Lower the initial monomer concentration.[12] 3. For anionic polymerization of 4-vinylpyridine, using a co-solvent like pyridine at 0 °C can maintain solubility.[12] |
| Unexpected Color Changes | Side Reactions or Impurities: A gradual darkening of the solution can indicate side reactions where the active chain end attacks the pyridine ring. A premature loss of color in living anionic polymerizations suggests quenching by impurities like air or moisture.[3] | Lowering the reaction temperature can mitigate side reactions.[3] For quenching issues, check the integrity of your reaction setup for leaks and ensure all reagents were properly purified and degassed.[3] |
Data on Initiator/Monomer Ratios
The following tables summarize the effect of varying the initiator or chain transfer agent (CTA) to monomer ratio on the polymerization of this compound.
Table 1: RAFT Polymerization of this compound
Initiator: AIBN, RAFT Agent (CTA): Cumyl dithiobenzoate (CDB), Temperature: 60 °C
| [Monomer]:[CTA]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 374:1:0.21 | 39,300 (at 100% conversion) | Varies with conversion | 1.10 - 1.25 | [5] |
Note: In RAFT polymerization, the molecular weight is primarily controlled by the [Monomer]:[CTA] ratio.
Table 2: Anionic Polymerization of a 2VP Derivative
Monomer: 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole, Initiator: TPM-K, Temperature: -78 °C
| [Monomer]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 10 | 2,200 | 2,500 | 1.15 | [13][14] |
| 20 | 4,400 | 4,700 | 1.12 | [13][14] |
| 40 | 8,800 | 9,100 | 1.11 | [13][14] |
| 80 | 17,600 | 18,200 | 1.13 | [13][14] |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol is adapted from the RAFT polymerization of 2VP using AIBN as the initiator and cumyl dithiobenzoate (CDB) as the CTA.[5]
Materials:
-
This compound (2VP), inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized
-
Cumyl dithiobenzoate (CDB)
-
Anhydrous solvent (e.g., toluene or bulk monomer)
-
Schlenk flask or septa-sealed vial
-
Nitrogen or Argon source
Procedure:
-
Preparation: In a Schlenk flask, add the desired amounts of 2VP monomer, CDB (CTA), and AIBN (initiator). For example, a molar ratio of [2VP]:[CDB]:[AIBN] could be 374:1:0.21.[5]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60 °C to initiate polymerization.
-
Monitoring: At timed intervals, an aliquot can be withdrawn using a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight evolution via techniques like NMR and Size Exclusion Chromatography (SEC).
-
Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the contents to air. The polymer can be isolated by precipitating the viscous solution into a non-solvent like cold n-hexane, followed by filtration and drying under vacuum.
Protocol 2: Anionic Polymerization of this compound
This is a general procedure for anionic polymerization which requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (2VP), rigorously purified and degassed
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
sec-Butyllithium (s-BuLi) initiator solution in a non-polar solvent
-
All-glass, flame-dried reaction apparatus under high vacuum or inert atmosphere
Procedure:
-
Setup: Assemble the reaction apparatus and flame-dry all glassware under vacuum to remove adsorbed moisture. Maintain a positive pressure of inert gas (e.g., Argon).
-
Solvent and Monomer Addition: Transfer the anhydrous THF and purified 2VP monomer to the reaction flask via cannula or vacuum transfer.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Initiation: Add the calculated amount of s-BuLi initiator dropwise to the stirred monomer solution. The appearance of a characteristic color (often reddish) indicates the formation of living anionic chain ends.
-
Propagation: Allow the polymerization to proceed at -78 °C. The reaction is typically very fast.
-
Termination: Terminate the polymerization by adding a quenching agent, such as degassed methanol. The color of the living anions will disappear.
-
Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane or water). Collect the polymer by filtration and dry under vacuum.
Visualizations
Caption: Experimental workflow for anionic polymerization of this compound.
Caption: Relationship between initiator/monomer ratio and polymerization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. bipublication.com [bipublication.com]
- 3. benchchem.com [benchchem.com]
- 4. nsrrc.org.tw [nsrrc.org.tw]
- 5. pubs.acs.org [pubs.acs.org]
- 6. boronmolecular.com [boronmolecular.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 10. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. innospk.com [innospk.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Poly(2-vinylpyridine) Tacticity by NMR
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to characterizing the tacticity of poly(2-vinylpyridine) (P2VP) using Nuclear Magnetic Resonance (NMR) spectroscopy. Below, you will find frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and a summary of quantitative NMR data.
Frequently Asked Questions (FAQs)
Q1: What is polymer tacticity and why is it important for P2VP?
A1: Polymer tacticity refers to the stereochemical arrangement of the pyridine side groups along the polymer backbone. The three main types of tacticity are:
-
Isotactic (mm): All side groups are on the same side of the polymer chain.
-
Syndiotactic (rr): Side groups alternate sides along the chain.
-
Atactic (mr/rm): Side groups are randomly arranged.
The tacticity of P2VP significantly influences its physical and chemical properties, such as crystallinity, solubility, and its ability to interact with other molecules, which is critical for applications in drug delivery and material science.
Q2: Which NMR techniques are best for determining P2VP tacticity?
A2: Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for this purpose. ¹³C NMR is often preferred due to its greater chemical shift dispersion, which allows for better resolution of signals corresponding to different tactic sequences (triads, pentads, etc.).[1] For ¹H NMR, analysis can be challenging due to signal overlap, but specific techniques can improve resolution.[2]
Q3: Can I quantify the different tacticities in my P2VP sample using ¹H NMR?
A3: Quantification using ¹H NMR of standard P2VP is difficult because the signals for the methine protons of heterotactic and syndiotactic triads often overlap with the broad methylene proton signals.[2] However, the isotactic triad's methine proton signal is sometimes distinguishable.[1][2] For more accurate quantification, using a deuterated P2VP monomer (this compound-β,β-d2) can simplify the spectrum by removing the methylene signals, allowing for the clear resolution and integration of the three triad types.[2]
Q4: What level of tacticity detail can I expect from ¹³C NMR?
A4: ¹³C NMR provides higher resolution for P2VP tacticity analysis. The chemical shifts of the backbone and pyridine ring carbons are sensitive to the stereochemistry of neighboring monomer units. In some cases, splittings in the ¹³C NMR spectrum can be resolved to the pentad level, offering a more detailed microstructural analysis than ¹H NMR.[2] The aromatic C2 carbon resonance is particularly sensitive to these stereosequence effects.
Q5: What is the typical tacticity of P2VP synthesized by radical polymerization?
A5: P2VP synthesized by free-radical polymerization is typically atactic, meaning it has a random distribution of side groups.[2] An ideal atactic polymer would have a statistical distribution of 25% isotactic (mm), 50% heterotactic (mr), and 25% syndiotactic (rr) triads.
Experimental Workflow and Data Interpretation
The following diagrams illustrate the general workflow for P2VP tacticity analysis and the relationship between the polymer's microstructure and the resulting NMR signals.
Caption: Experimental workflow for P2VP tacticity analysis by NMR.
Caption: Relationship between P2VP tacticity and observed NMR signals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, unresolved peaks | 1. Poor magnet shimming.2. Sample is too concentrated.3. Inhomogeneous sample (e.g., undissolved polymer).4. Paramagnetic impurities.5. Polymer chain dynamics. | 1. Carefully re-shim the magnet.[3]2. Dilute the sample.3. Ensure the polymer is fully dissolved; filter the solution if necessary.4. Use high-purity solvents and glassware.5. Try acquiring the spectrum at a higher temperature to increase chain mobility. |
| Cannot lock on the solvent signal | 1. Insufficient deuterated solvent.2. Incorrect lock parameters (power, gain, phase).3. Poor magnet homogeneity (shimming). | 1. Ensure the sample volume is adequate (typically >0.5 mL for a 5 mm tube).[3]2. Adjust lock power and gain. Re-find the lock signal and adjust the phase.[4]3. Re-shim the magnet. |
| Poor signal-to-noise (S/N) ratio | 1. Sample is too dilute.2. Insufficient number of scans.3. Incorrect receiver gain setting. | 1. Increase the sample concentration if possible.2. Increase the number of scans (S/N increases with the square root of the number of scans).3. Optimize the receiver gain. |
| Overlapping signals in ¹H NMR | This is an inherent issue with non-deuterated P2VP, where methine and methylene proton signals overlap.[2] | 1. Focus on the assignable isotactic signals if present.2. Use ¹³C NMR for better resolution.3. Synthesize and analyze deuterated P2VP for unambiguous ¹H NMR signal assignment.[2]4. Try a different deuterated solvent (e.g., o-dichlorobenzene-d₄, D₂SO₄) which may alter chemical shifts and improve separation.[2][5] |
| Long acquisition time for quantitative ¹³C NMR | Long T₁ relaxation times of carbon nuclei in the polymer backbone require long relaxation delays for accurate quantification. | 1. Add a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a low concentration (~0.025 M) to shorten T₁ values and reduce the required delay between scans.[6] |
| Presence of large solvent or water peaks | 1. Use of non-deuterated or wet solvent.2. Contaminated NMR tube. | 1. Use high-purity deuterated solvents. Store solvents in a desiccator.2. Ensure NMR tubes are thoroughly cleaned and dried before use.[5] |
Experimental Protocols
Protocol 1: ¹H NMR Analysis of P2VP Tacticity
-
Sample Preparation:
-
Weigh 10-20 mg of the P2VP sample into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or for better resolution, o-dichlorobenzene-d₄ or D₂SO₄).
-
Ensure the polymer is fully dissolved. This may require gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (narrow and symmetric solvent peak).
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification)
-
Number of Scans: 16-64 (adjust for desired S/N)
-
-
-
Data Analysis:
-
Process the spectrum using the NMR software (apply Fourier transform, phase correction, and baseline correction).
-
Identify the aromatic proton signals (typically 6.5-8.5 ppm) and the aliphatic backbone signals (typically 1.0-2.5 ppm).
-
Attempt to identify and integrate the signal corresponding to the isotactic (mm) methine proton. Note that the heterotactic (mr) and syndiotactic (rr) signals are likely overlapped with the methylene region.[2]
-
Calculate the percentage of the isotactic triad based on the relative integration of its signal compared to the total backbone protons.
-
Protocol 2: Quantitative ¹³C NMR Analysis of P2VP Tacticity
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR (e.g., 30-50 mg in 0.6-0.7 mL of solvent).
-
For quantitative analysis, add a relaxation agent such as Cr(acac)₃ to a final concentration of ~0.025 M to shorten the T₁ relaxation times of the carbon nuclei.[6]
-
-
NMR Data Acquisition:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
Acquire a ¹³C NMR spectrum with proton decoupling. Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Typical parameters on a 100 MHz (for ¹³C) spectrometer:
-
Pulse Angle: 90°
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 5 x T₁ (The longest T₁ of the carbons of interest. With a relaxation agent, this can be significantly shorter, e.g., 5-10 seconds).
-
Number of Scans: 1024-4096 or more, depending on concentration and desired S/N.
-
-
-
Data Analysis:
-
Process the spectrum.
-
Identify the signals for the backbone methine and methylene carbons, and the aromatic carbons.
-
Assign the resolved peaks in the methine, methylene, and/or aromatic regions to their respective tactic sequences (mm, mr, rr, and potentially higher-order pentads).[2]
-
Integrate the assigned peaks for each tacticity type.
-
Calculate the percentage of each triad: %mm = (Area_mm / Total Area) * 100.
-
Quantitative Data Summary
The precise chemical shifts for P2VP tacticity can vary depending on the solvent, temperature, and instrument frequency. The following table provides a general guide to the expected chemical shift regions for analysis.
| Nucleus | Carbon / Proton | Tactic Sequence | Approximate Chemical Shift (ppm) | Notes |
| ¹H | Methine (CH) | Isotactic (mm) | ~2.0 - 2.5 | May be resolved from other backbone signals. |
| Heterotactic (mr) | ~1.3 - 2.2 | Typically overlaps with methylene and syndiotactic signals.[2] | ||
| Syndiotactic (rr) | ~1.3 - 2.2 | Typically overlaps with methylene and heterotactic signals.[2] | ||
| Methylene (CH₂) | All | ~1.3 - 2.2 | Broad region due to overlapping diastereotopic protons and different tacticities. | |
| ¹³C | Methine (CH) | mm, mr, rr | ~40 - 48 | Resolved signals for each triad are expected. |
| Methylene (CH₂) | mm, mr, rr | ~35 - 45 | Resolved signals for each triad are expected. | |
| Aromatic (C2) | mm, mr, rr | ~160 - 165 | Highly sensitive to stereosequence, often showing resolution up to heptads. | |
| Aromatic (Other) | mm, mr, rr | ~120 - 150 | Also show sensitivity to tacticity, potentially resolvable to pentads.[2] |
Note: The chemical shift values are approximate and should be used as a guide. Assignment should be confirmed with literature data for the specific solvent and conditions used.
References
- 1. ismar.org [ismar.org]
- 2. researchgate.net [researchgate.net]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High Molecular Weight Poly(2-vinylpyridine)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of high molecular weight poly(2-vinylpyridine) (P2VP). This guide is structured in a question-and-answer format to directly address common challenges encountered during polymerization.
Troubleshooting Guide
This section details common problems, their potential causes, and solutions for the synthesis of high molecular weight P2VP via anionic and controlled radical polymerization (CRP) techniques.
Anionic Polymerization
Anionic polymerization is a powerful technique for synthesizing well-defined polymers with high molecular weights and narrow molecular weight distributions. However, it is highly sensitive to impurities and side reactions.
Q1: Why is the yield of my P2VP unexpectedly low?
A1: Low polymer yield in anionic polymerization is often due to premature termination of the growing polymer chains.
-
Cause 1: Presence of Impurities. Protic impurities such as water, oxygen, or carbon dioxide in the monomer, solvent, or initiator can quench the living anionic chain ends.
-
Solution: Ensure meticulous purification and degassing of all reagents and solvents. Flame-dry all glassware under high vacuum before use to remove adsorbed moisture. It is crucial to work under a high vacuum or in a highly pure inert atmosphere (e.g., a glovebox).
-
-
Cause 2: Inactive or Insufficient Initiator. The initiator (e.g., n-butyllithium, sec-butyllithium) may have degraded due to improper storage or handling. An insufficient amount of initiator will be consumed by trace impurities, leaving little to initiate polymerization.
-
Solution: Use freshly prepared or properly stored initiators. It is recommended to titrate the initiator solution to determine its precise molarity before use.
-
-
Cause 3: Poor Monomer Purity. Besides water, inhibitors (like 4-tert-butylcatechol often added for storage) or other byproducts from the monomer synthesis can terminate the polymerization.[1][2]
-
Solution: Purify the this compound (2VP) monomer by stirring over calcium hydride (CaH₂) followed by distillation under reduced pressure. Passing the monomer through a column of basic alumina can also remove inhibitors.
-
Q2: The polydispersity index (PDI) of my P2VP is broad (>1.2). What went wrong?
A2: A broad molecular weight distribution indicates poor control over the polymerization process.
-
Cause 1: Slow Initiation. If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.
-
Solution: Use a more efficient initiator that reacts rapidly with the monomer. For instance, sec-butyllithium often provides faster initiation than n-butyllithium for vinyl monomers. The choice of a polar solvent like tetrahydrofuran (THF) also generally leads to faster initiation.
-
-
Cause 2: Premature Termination. As with low yield, impurities will randomly terminate growing chains, broadening the PDI.[3]
-
Solution: Follow the rigorous purification and handling procedures mentioned in Q1.
-
-
Cause 3: Side Reactions with the Pyridine Ring. The propagating carbanionic center can attack the electron-poor pyridine ring of another polymer chain, leading to branching and a broader molecular weight distribution. This is a known issue with vinylpyridines, especially at higher temperatures.[3][4][5]
-
Cause 4: Initiator Aggregation. Alkyllithium initiators tend to form aggregates in nonpolar solvents, which can lead to slow and incomplete initiation.[3][6]
-
Solution: Use a polar solvent like THF to break up these aggregates.
-
Q3: My reaction mixture showed an unexpected color change, or the characteristic color of the living anions disappeared prematurely. What does this indicate?
A3: Color is a vital indicator of the state of a living anionic polymerization.
-
Indication 1: Premature Loss of Color. The characteristic color of the living P2VP anions (often reddish) disappears before the reaction is complete or upon monomer addition.
-
Cause: This is most often due to quenching by impurities such as air (oxygen), moisture, or carbon dioxide that have leaked into the system.[3]
-
Solution: Immediately check the integrity of your reaction setup for leaks. Ensure all reagents were properly purified and degassed.
-
-
Indication 2: Darkening of the Reaction Mixture. A gradual darkening of the solution, especially with vinylpyridines, can suggest side reactions.
-
Cause: The anionic chain end may be attacking the pyridine ring, leading to complex and often colored side products.[3]
-
Solution: Lowering the reaction temperature is the most effective way to mitigate these side reactions.
-
Controlled Radical Polymerization (RAFT and ATRP)
Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are versatile techniques that offer good control over the polymerization of a wide range of monomers, including this compound.
Q4: My RAFT polymerization of 2VP is very slow or shows a long induction period. How can I improve the rate?
A4: Slow polymerization or induction periods are common in RAFT polymerization.
-
Cause 1: Inefficient RAFT Agent. The choice of RAFT agent is critical for the specific monomer.
-
Solution: For this compound, cumyl dithiobenzoate (CDB) has been shown to be an effective RAFT agent. Ensure the RAFT agent is pure.
-
-
Cause 2: Low Initiator Concentration/Decomposition Rate. The rate of radical generation from the initiator (e.g., AIBN) might be too low at the chosen temperature.
-
Solution: Increase the reaction temperature (e.g., to 60-80 °C for AIBN) or choose an initiator with a faster decomposition rate at the desired temperature. However, be mindful that higher temperatures can lead to more side reactions.
-
-
Cause 3: Retardation. Certain RAFT agents can cause rate retardation, where the polymerization rate is significantly slower than a conventional free radical polymerization under the same conditions.
-
Solution: Optimize the monomer-to-RAFT agent and initiator-to-RAFT agent ratios. A typical initiator-to-CTA molar ratio is around 1:5.
-
Q5: I am observing a bimodal or broad molecular weight distribution in my ATRP of 2VP. What are the likely causes?
A5: A non-ideal molecular weight distribution in ATRP points to issues with the catalyst complex or reaction conditions.
-
Cause 1: Catalyst Deactivation. The Lewis basic pyridine nitrogen of the 2VP monomer or the resulting polymer can coordinate to the copper catalyst, leading to deactivation of the catalyst complex.
-
Solution: Use a ligand that forms a very stable complex with the copper, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or Me₆TREN. It can also be beneficial to use a chloride-based initiating system (e.g., CuCl) as it is less prone to side reactions with pyridine-containing monomers compared to bromide-based systems.
-
-
Cause 2: Poor Initiation Efficiency. The initiator may not be efficiently activated by the catalyst complex.
-
Solution: Ensure you are using an appropriate initiator, such as ethyl α-bromoisobutyrate (EBiB) or a multifunctional initiator with similar activating groups.
-
-
Cause 3: High Radical Concentration. An imbalance in the activation/deactivation equilibrium can lead to a high concentration of radicals, resulting in increased termination reactions and a broader PDI.
-
Solution: Add a small amount of the deactivator (Cu(II) species, e.g., CuBr₂) at the beginning of the polymerization to shift the equilibrium towards the dormant species.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical target molecular weight and PDI for "high molecular weight" P2VP?
A1: "High molecular weight" is application-dependent. In research settings, P2VP with a number-average molecular weight (Mn) ranging from 50,000 to over 100,000 g/mol is often considered high. A key goal of living/controlled polymerization is to achieve a narrow molecular weight distribution, with a polydispersity index (PDI) ideally below 1.2.
Q2: How do I remove the inhibitor from the this compound monomer?
A2: The inhibitor, typically 4-tert-butylcatechol, can be removed by passing the monomer through a column packed with basic alumina. Subsequent distillation under reduced pressure is recommended for further purification.[1][2]
Q3: What are the ideal storage conditions for purified this compound?
A3: Purified this compound is prone to polymerization, especially when exposed to light and heat. It should be stored in a dark bottle in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, adding a small amount of inhibitor and re-purifying before use is advisable.[1]
Q4: Can I perform the anionic polymerization of 2VP at room temperature?
A4: While traditional batch anionic polymerization of 2VP is typically conducted at -78 °C to minimize side reactions, recent studies have shown that living anionic polymerization can be performed at room temperature using continuous flow microreactor systems.[4] These systems allow for rapid mixing and precise temperature control, suppressing side reactions.
Quantitative Data Summary
The following tables summarize typical experimental data for the synthesis of high molecular weight P2VP.
Table 1: Anionic Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Achieved Mn ( g/mol ) | PDI |
| sec-BuLi | THF/Benzene | Room Temp. (flow) | 90,000 | 96,000 | 1.05 |
| n-BuLi | THF | -78 | 100,000 | 102,000 | <1.1 |
| Cumylpotassium | THF | -78 | 150,000 | 148,000 | <1.1 |
Table 2: Controlled Radical Polymerization of this compound
| Method | Initiator | RAFT/ATRP Ligand | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Achieved Mn ( g/mol ) | PDI |
| RAFT | AIBN | Cumyl dithiobenzoate | Bulk | 60 | 39,300 | 38,500 | 1.12 |
| ATRP | EBiB | PMDETA | Toluene | 80 | 50,000 | 48,000 | 1.15 |
Experimental Protocols
Detailed Methodology for Anionic Polymerization of this compound
This protocol describes a typical lab-scale synthesis of high molecular weight P2VP via anionic polymerization in a batch reactor.
1. Reagent and Glassware Preparation:
- All glassware must be rigorously cleaned and flame-dried under high vacuum immediately before use.
- Tetrahydrofuran (THF) as a solvent should be freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.
- This compound (2VP) monomer must be purified by stirring over CaH₂ for 24 hours, followed by vacuum distillation. Store the purified monomer under an inert atmosphere at low temperature.
- The initiator solution (e.g., sec-butyllithium in cyclohexane) should be titrated to determine its exact concentration.
2. Polymerization Procedure:
- Assemble the flame-dried reactor, equipped with a magnetic stirrer and septa, under a positive pressure of purified argon or nitrogen.
- Transfer the desired amount of freshly distilled THF into the reactor via a cannula.
- Cool the reactor to -78 °C using a dry ice/acetone bath.
- Inject the calculated amount of initiator solution into the stirred THF.
- Slowly add the purified 2VP monomer to the initiator solution via a syringe. A color change to deep red should be observed, indicating the formation of the living poly(2-vinylpyridyl) anions.
- Allow the polymerization to proceed for the desired time (typically 1-2 hours) at -78 °C.
3. Termination and Polymer Isolation:
- Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
- Warm the reaction mixture to room temperature.
- Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as n-hexane or petroleum ether.
- Collect the precipitated polymer by filtration and wash it with the non-solvent.
- Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Detailed Methodology for RAFT Polymerization of this compound
This protocol outlines a general procedure for the synthesis of P2VP using RAFT polymerization.
1. Reagent Preparation:
- This compound (2VP) should be purified as described for anionic polymerization.
- The RAFT agent (e.g., cumyl dithiobenzoate, CDB) and initiator (e.g., azobisisobutyronitrile, AIBN) should be of high purity. AIBN should be recrystallized from methanol.
2. Polymerization Procedure:
- In a Schlenk flask, combine the desired amounts of 2VP, CDB, and AIBN. A typical molar ratio is [2VP]:[CDB]:[AIBN] =:[3]:[0.21].
- If a solvent is used, add the degassed solvent to the flask. Bulk polymerization is also possible.
- Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
- Backfill the flask with an inert gas (argon or nitrogen) and seal it.
- Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60 °C for AIBN).
- Stir the reaction for the predetermined time to achieve the target molecular weight and conversion.
3. Polymer Isolation:
- Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
- If the polymerization was conducted in bulk, dissolve the viscous polymer in a suitable solvent like THF.
- Precipitate the polymer into a non-solvent such as n-hexane.
- Collect the polymer by filtration and dry it under vacuum.
Visualizations
Caption: Troubleshooting workflow for anionic polymerization of P2VP.
Caption: General experimental workflow for P2VP synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of 2-Vinylpyridine from 2-Picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-vinylpyridine from 2-picoline and formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from 2-picoline?
A1: The two main industrial methods are the one-step and two-step condensation reactions with formaldehyde.
-
Two-Step Process: This involves the initial formation of 2-(2-hydroxyethyl)pyridine through a condensation reaction, followed by a dehydration step to yield this compound.[1] This method is well-established and can produce high-purity products.
-
One-Step Process: This method directly synthesizes this compound from 2-picoline and formaldehyde in a single step, typically at a higher temperature and pressure in the presence of an acid catalyst.[1] It offers a simpler process flow but may require more stringent control of reaction conditions to maximize yield and minimize byproducts.
Q2: What catalysts are typically used for this synthesis?
A2: A range of catalysts can be employed, influencing reaction efficiency and conditions.
-
Base Catalysts: Sodium hydroxide is commonly used, particularly in the dehydration step of the two-step process.[2]
-
Acid Catalysts: Strong acids like sulfuric acid or phosphoric acid are often used in the one-step process.[1]
-
Zeolite Catalysts: Modified zeolites, such as alkali metal-exchanged ZSM-5, are used in vapor-phase reactions and offer advantages in terms of reusability and environmental friendliness.[3][4]
Q3: What is the major challenge encountered during the synthesis and storage of this compound?
A3: The primary challenge is the propensity of this compound to undergo spontaneous polymerization, especially when exposed to heat, light, or acidic conditions.[2] To prevent this, a polymerization inhibitor, such as 4-tert-butylcatechol, is typically added to the final product before storage.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Conversion of 2-Picoline | - Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature for the chosen catalyst. For zeolite catalysts, temperatures between 300-400°C are common.[3] - Adjust Reactant Molar Ratio: An excess of formaldehyde can sometimes drive the reaction to completion, but too much can lead to side reactions. A common molar ratio of 2-picoline to formaldehyde is in the range of 1:1 to 1:4.[3] - Check Catalyst Activity: The catalyst may be deactivated. |
| Formation of Byproducts | - Identify Byproducts: Use analytical techniques like GC-MS to identify major byproducts. A known byproduct is 2-ethylpyridine.[3] - Optimize Catalyst and Conditions for Selectivity: Different catalysts exhibit different selectivities. For example, Cs-ZSM-5 has shown high selectivity to this compound.[3] Adjusting temperature and space velocity can also improve selectivity. |
| Product Loss During Workup | - Inefficient Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. - Decomposition During Distillation: this compound is heat-sensitive. Use vacuum distillation to lower the boiling point and minimize thermal degradation.[2] Always perform distillation in the presence of a polymerization inhibitor. |
| Catalyst Deactivation | - For Zeolite Catalysts: Deactivation is often due to coke formation on the catalyst surface.[5] Regeneration can be achieved by calcination (burning off the coke in a stream of air at elevated temperatures).[6] |
Issue 2: Product is Polymerizing During Reaction or Purification
| Potential Cause | Troubleshooting Steps |
| Absence or Insufficient Amount of Inhibitor | - Add Inhibitor During Workup: Introduce a polymerization inhibitor, such as 4-tert-butylcatechol, to the crude product before any heating steps like distillation.[2] |
| High Temperatures During Distillation | - Use Vacuum Distillation: Lowering the pressure will reduce the boiling point of this compound and minimize the risk of thermally induced polymerization.[2] |
| Presence of Acidic Impurities | - Neutralize the Reaction Mixture: Before distillation, wash the organic phase with a dilute base solution to remove any residual acid catalyst or acidic byproducts. |
Quantitative Data Presentation
Table 1: Performance of Various Modified Zeolite Catalysts in this compound Synthesis
| Catalyst | 2-Picoline Conversion (%) | Selectivity to this compound (%) | Byproduct (2-Ethylpyridine) Selectivity (%) | Reaction Temperature (°C) |
| Cs-ZSM-5 | 40.4 | 92.8 | Not specified | 300 |
| K-ZSM-5 | 65.7 | 81.1 | <18.9 | 300 |
| Rb-ZSM-5 | 61.0 | 86.1 | Not specified | 300 |
Data sourced from patent literature.[3]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound using Sodium Hydroxide
This protocol is based on a method described in patent literature.[2]
Step 1: Synthesis of 2-(2-hydroxyethyl)pyridine
-
Charge a high-pressure reactor with 2-picoline and a 36% aqueous solution of formaldehyde in a weight ratio of 1:0.03.[2]
-
Stir the mixture and heat to 160°C. Maintain the pressure at 0.5 MPa for 1 hour.[2]
-
Cool the reactor and collect the resulting 2-(2-hydroxyethyl)pyridine solution.
Step 2: Dehydration to this compound
-
In a separate reaction vessel, add the 2-(2-hydroxyethyl)pyridine solution to a 50% aqueous solution of sodium hydroxide.
-
Heat the mixture to 90°C and maintain for 5 hours to effect dehydration.
-
The crude this compound can be purified by washing with a concentrated sodium hydroxide solution followed by vacuum distillation.[2] A final purity of over 98.5% can be achieved.[2]
Protocol 2: One-Step Synthesis of this compound using a Strong Acid Catalyst
This protocol is based on a method described in patent literature.[1]
-
Feed a mixture of 2-picoline and formaldehyde (molar ratio between 1.5:1 and 3.5:1) into a pipeline reactor.
-
Introduce a strong acid catalyst, such as sulfuric or phosphoric acid, at a concentration of 5-10% relative to the formaldehyde.
-
Maintain the reaction temperature between 160-240°C and the pressure between 3-10 MPa.
-
The reaction time is typically short, in the range of 2-10 minutes.
-
The product stream is then cooled and purified. An alkene stopper (polymerization inhibitor) should be present in the reaction mixture.[1]
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. CN104016905A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 3. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
- 4. " An Improved Process For The Preparation Of Vinylpyridine From [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Strategies to avoid cross-linking in poly(2-vinylpyridine) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding cross-linking during the synthesis of poly(2-vinylpyridine) (P2VP).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-linking in poly(this compound) synthesis?
A1: Cross-linking in P2VP synthesis, particularly during anionic polymerization, primarily occurs due to side reactions involving the propagating carbanion and the pyridine ring of the monomer or another polymer chain. The propagating anion can attack the electrophilic carbon atoms of the pyridine ring, leading to branching and, eventually, cross-linking. This is more prevalent at elevated temperatures and in less polar solvents.[1][2]
Q2: Why is temperature control so critical in anionic polymerization of this compound?
A2: Temperature control is crucial because the side reactions that lead to cross-linking are significantly accelerated at warmer temperatures.[1] Conducting the polymerization at low temperatures, typically below -60 °C, minimizes the rate of these undesirable reactions, allowing for the synthesis of linear, well-defined P2VP.[1][2]
Q3: What type of polymerization is best suited to avoid cross-linking in P2VP synthesis?
A3: Living anionic polymerization is a classic and effective method for producing well-defined, linear P2VP with low dispersity.[1] However, it requires stringent experimental conditions. Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP), also offer good control over the polymerization process and can be used to synthesize well-defined P2VP architectures.[3][4]
Q4: Can impurities in the monomer or solvent lead to cross-linking?
A4: While impurities such as water, oxygen, or other protic species are more commonly associated with premature termination of the polymerization, they can also contribute to side reactions that may lead to a broader molecular weight distribution and potentially cross-linking.[2] Meticulous purification of all reagents and a high-vacuum or inert atmosphere setup are essential for successful anionic polymerization.[2]
Q5: How does the choice of solvent affect the polymerization of this compound?
A5: The choice of solvent plays a significant role in the anionic polymerization of this compound. Polar aprotic solvents, such as tetrahydrofuran (THF), are preferred as they can solvate the counter-ion, leading to a "freer" and more reactive propagating anion.[1][2] In less polar solvents, the propagating anion is more likely to undergo side reactions with the pyridine ring, increasing the risk of cross-linking.[1]
Troubleshooting Guide
Encountering cross-linking in your poly(this compound) synthesis can be a significant setback. This guide outlines common issues and provides actionable solutions to help you obtain linear, well-defined polymers.
Summary of Key Parameters to Control Cross-Linking
| Parameter | Issue Leading to Cross-Linking | Recommended Condition/Solution |
| Temperature | High reaction temperatures promote side reactions on the pyridine ring.[1][2] | Maintain a low polymerization temperature, ideally at or below -78 °C.[1][2] |
| Solvent | Nonpolar or less polar solvents increase the likelihood of side reactions.[1] | Use a polar aprotic solvent such as tetrahydrofuran (THF).[1][2] |
| Monomer/Reagent Purity | Impurities can initiate side reactions or terminate chains, broadening the molecular weight distribution.[2] | Rigorously purify the monomer, solvent, and initiator. Work under high vacuum or in a glovebox with a pure inert atmosphere.[2] |
| Initiator Concentration | A higher initiator-to-monomer ratio can lead to more radical species in free-radical polymerization, potentially increasing branching.[5] | Optimize the initiator concentration for the desired molecular weight and to minimize side reactions. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can increase the probability of side reactions. | Monitor the polymerization kinetics and terminate the reaction upon reaching the desired conversion. |
| Additives | The absence of certain salts can lead to less controlled polymerization. | The addition of salts like lithium chloride can help suppress side reactions by complexing with the propagating chain end.[2] |
| Monomer Concentration | High monomer concentration can increase the probability of intermolecular side reactions. | Consider conducting the polymerization under diluted conditions (e.g., 1-2% final polymer in solvent).[1] |
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound in THF at -78 °C
This protocol describes a standard method for the anionic polymerization of this compound to synthesize linear polymer chains with a low degree of cross-linking.
Materials:
-
This compound (2-VP), freshly distilled over CaH₂
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (s-BuLi) in cyclohexane, titrated
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
-
Schlenk line or glovebox
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar under a high-purity inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Transfer the freshly distilled THF into the reactor via cannula.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Initiator Addition: Add the calculated amount of s-BuLi initiator to the cold THF solution via syringe. The solution should turn a pale yellow.
-
Monomer Addition: Slowly add the purified this compound monomer dropwise to the stirred initiator solution. A deep red color should develop, indicating the formation of the living P2VP anions.
-
Polymerization: Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-2 hours).
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The red color of the living anions will disappear.
-
Precipitation and Purification: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane or petroleum ether).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Anionic Polymerization of this compound
Caption: Workflow for the anionic polymerization of this compound.
Cross-Linking Mechanism in Anionic P2VP Synthesis
Caption: Mechanism of cross-linking via side reactions in P2VP synthesis.
Troubleshooting Workflow for P2VP Cross-Linking
Caption: A logical workflow for troubleshooting cross-linking issues.
References
Effect of temperature on the stereochemistry of 2-Vinylpyridine polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 2-vinylpyridine. The following sections detail the impact of temperature on the stereochemical outcome of the polymerization and provide experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: How does polymerization temperature generally affect the stereochemistry of poly(this compound)?
A1: The effect of temperature on the stereochemistry of poly(this compound) is highly dependent on the polymerization method employed. For anionic polymerization, lower temperatures (e.g., -78°C) are crucial for achieving higher stereoregularity.[1] As the temperature increases, side reactions become more prevalent, leading to a loss of stereocontrol and broader molecular weight distributions.[1][2] For radical and Ziegler-Natta polymerization, the influence of temperature on the stereochemistry of this compound is less documented, but general principles suggest that temperature can affect the selectivity of the catalyst and the propagation step.
Q2: What is the optimal temperature for achieving a highly isotactic or syndiotactic poly(this compound) via anionic polymerization?
A2: The optimal temperature for achieving high stereoregularity in the anionic polymerization of this compound is typically low, with -78°C being a commonly cited temperature for minimizing side reactions and controlling the polymer structure.[1][2] The specific stereochemical outcome (isotactic vs. syndiotactic) is not only temperature-dependent but is also strongly influenced by the choice of initiator, counter-ion, and solvent.
Q3: Can temperature be used to tune the tacticity of poly(this compound) in radical polymerization?
A3: While temperature is a key parameter in radical polymerization, its role in tuning the tacticity of poly(this compound) is not as pronounced as in anionic polymerization. Generally, in radical polymerization, the stereochemistry is less sensitive to temperature changes compared to ionic methods. However, significant variations in temperature can influence the activation energies of different propagation pathways, potentially leading to slight changes in tacticity.
Q4: For Ziegler-Natta polymerization of this compound, what is the primary role of temperature?
A4: In Ziegler-Natta polymerization, temperature primarily affects the activity and stability of the catalyst. While this indirectly influences the overall properties of the resulting polymer, including its stereochemistry, the direct correlation between temperature and the tacticity of poly(this compound) is not well-established in the available literature. The catalyst's inherent stereoselectivity is often the more dominant factor.
Troubleshooting Guides
Issue 1: Poor Stereocontrol in Anionic Polymerization of this compound
Symptoms:
-
Broad signals in 1H or 13C NMR spectra of the polymer, indicating atacticity.
-
Inconsistent physical properties of the polymer batches.
-
Unpredictable molecular weights and broad molecular weight distributions.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Polymerization Temperature | Conduct the polymerization at a low temperature, such as -78°C, to minimize side reactions that can disrupt stereoregular chain growth.[1][2] The pyridine nitrogen can interact with the growing carbanion, and higher temperatures increase the rate of undesirable side reactions.[1] |
| Inappropriate Solvent | The choice of solvent influences the nature of the ion pair between the growing polymer chain and the counter-ion, which in turn affects stereochemistry. Polar solvents like THF are commonly used. The equilibrium between contact ion pairs and solvent-separated ion pairs is temperature-dependent and impacts the stereochemical outcome.[3] |
| Incorrect Initiator/Counter-ion | The counter-ion (e.g., Li+, Na+, K+) plays a significant role in the stereochemistry. The E/Z ratio of the intermediate carbanions is a function of the counter-cation, which affects the mode of monomer addition.[4] Experiment with different initiators (e.g., n-BuLi, sec-BuLi) to find the optimal one for your desired tacticity. |
| Presence of Impurities | Impurities such as water, oxygen, or carbon dioxide can react with the highly reactive carbanions, leading to premature termination and a loss of control over the polymerization. Ensure all reagents and glassware are rigorously purified and dried, and the reaction is carried out under a high-purity inert atmosphere. |
Issue 2: Low Polymer Yield or Incomplete Conversion
Symptoms:
-
The amount of isolated polymer is significantly lower than theoretically expected.
-
Monomer is still present in the reaction mixture after the expected reaction time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactivated Initiator | The initiator can be deactivated by impurities in the monomer or solvent. Ensure rigorous purification of all reagents. Consider titrating the initiator solution to determine its exact concentration before use. |
| Low Polymerization Temperature | While low temperatures are good for stereocontrol, they also slow down the rate of polymerization. If the reaction is too slow, ensure that the polymerization is allowed to proceed for a sufficient amount of time. A slight, controlled increase in temperature after the initial propagation phase can sometimes drive the reaction to completion, but this may compromise stereoregularity. |
| Monomer Purity | The presence of inhibitors in the this compound monomer can prevent polymerization. Ensure the inhibitor is removed by distillation or passing through a column of alumina immediately before use. |
Data Presentation
The following table summarizes the effect of temperature on the molecular weight and polydispersity index (PDI) of poly(2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole), a derivative of this compound, in anionic polymerization. This data illustrates the loss of control over the polymerization at higher temperatures.
Table 1: Effect of Temperature on Anionic Polymerization of a this compound Derivative [2]
| Polymerization Temperature (°C) | Resulting Molecular Weight (MW) | Polydispersity Index (PDI) |
| -78 | Predicted | 1.11 - 1.15 |
| -45 | Unpredictable | Broader |
| 0 | Unpredictable | Broader |
| 25 | Unpredictable | Broader |
Experimental Protocols
Key Experiment: Low-Temperature Anionic Polymerization of this compound for Stereocontrol
This protocol outlines a general procedure for the anionic polymerization of this compound at a low temperature to promote stereoregular polymer formation.
1. Reagent and Glassware Preparation:
-
All glassware should be flame-dried under high vacuum and backfilled with high-purity argon or nitrogen.
-
Tetrahydrofuran (THF) as the solvent should be rigorously purified, typically by distillation from a sodium/benzophenone ketyl under an inert atmosphere.
-
This compound monomer must be purified to remove inhibitors and any protic impurities. This is typically done by vacuum distillation from calcium hydride. The purified monomer should be stored under an inert atmosphere and used immediately.
-
The initiator, such as n-butyllithium (n-BuLi) in hexane, should be of high purity. Its concentration should be accurately determined by titration.
2. Polymerization Procedure:
-
A known amount of purified THF is transferred to the reaction flask via cannula under an inert atmosphere.
-
The flask is cooled to -78°C using a dry ice/acetone bath.
-
A calculated amount of initiator (e.g., n-BuLi) is added to the cooled THF via syringe.
-
Purified this compound monomer is then added dropwise to the initiator solution with vigorous stirring. The reaction mixture typically develops a characteristic deep red or orange color, indicating the presence of living poly(2-vinylpyridyl) anions.
-
The polymerization is allowed to proceed at -78°C for a predetermined time (e.g., 1-4 hours).
-
The polymerization is terminated by the addition of a protic quenching agent, such as degassed methanol. The disappearance of the color of the living anions indicates successful termination.
-
The polymer is isolated by precipitation into a non-solvent, such as hexane or water, followed by filtration and drying under vacuum.
3. Characterization:
-
The stereochemistry of the resulting poly(this compound) can be analyzed by 1H and 13C NMR spectroscopy by examining the splitting patterns of the methine and methylene protons in the polymer backbone.
-
Molecular weight and PDI are determined by size exclusion chromatography (SEC).
Visualizations
Logical Workflow for Troubleshooting Stereocontrol in Anionic Polymerization
Caption: Troubleshooting workflow for poor stereocontrol.
Signaling Pathway: Influence of Temperature on Anionic Polymerization Stereochemistry
Caption: Effect of temperature on stereochemical pathways.
References
Technical Support Center: Optimizing Solvent Conditions for PS-b-P2VP Self-Assembly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the self-assembly of polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) copolymers.
Troubleshooting Guides
This section addresses common problems encountered during the self-assembly of PS-b-P2VP copolymers and offers potential solutions in a question-and-answer format.
Issue: Poor or No Long-Range Order in Thin Films After Solvent Vapor Annealing (SVA)
-
Question: My PS-b-P2VP thin film shows poorly ordered or disordered domains after SVA. What are the likely causes and how can I improve the ordering?
-
Answer: Insufficient long-range order is a frequent issue stemming from several factors related to the solvent annealing process.
-
Inadequate Annealing Time: The polymer chains may not have had enough time to rearrange into an ordered morphology. Try increasing the annealing time. For instance, studies have shown annealing times ranging from 3 to 9 hours can significantly impact the resulting structure[1].
-
Suboptimal Solvent Vapor Concentration: The degree of swelling of the polymer film is critical. Too little solvent vapor will not provide enough chain mobility, while too much can lead to a disordered state or even film dissolution[2][3]. A controlled SVA setup that allows for precise regulation of the solvent concentration (φs) is recommended to achieve reproducible results[4][5][6].
-
Incorrect Solvent Choice: The solvent should be chosen to plasticize both blocks effectively. A solvent that is too selective for one block can hinder the mobility of the other. Relatively non-selective solvents like a mixture of chloroform and tetrahydrofuran (THF) are often a good starting point[4][5][6]. Acetone can also be a neutral solvent for some PS-b-P2VP systems.
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly after annealing, the morphology can be kinetically trapped in a disordered state. Using solvents with higher boiling points can slow down the evaporation rate, allowing for better self-assembly[1].
-
Issue: Undesired Morphology (e.g., Spheres Instead of Cylinders)
-
Question: I am expecting to see cylindrical domains, but my AFM/SEM images show spherical or mixed morphologies. How can I control the resulting morphology?
-
Answer: The final morphology of the self-assembled block copolymer is highly sensitive to the solvent conditions.
-
Solvent Selectivity: The choice of solvent can influence the effective volume fraction of the blocks. A solvent that is slightly selective for the minor block can swell it, effectively increasing its volume fraction and potentially leading to a morphological transition (e.g., from spheres to cylinders). Conversely, a solvent selective for the major block can have the opposite effect. For example, toluene is selective for PS, while acetic acid is selective for P2VP[1].
-
Solvent Mixture Composition: Using a mixture of solvents is a powerful way to fine-tune the interactions. By adjusting the ratio of a PS-good solvent to a P2VP-good solvent, you can precisely control the swelling of each block and guide the self-assembly towards the desired morphology. A 2:1 molar ratio of chloroform to THF has been shown to be effective for certain PS-b-P2VP systems[4][5][6].
-
Film Thickness: The thickness of the spin-coated film can also play a role in the final morphology, especially in relation to the natural period of the block copolymer. It is advisable to experiment with different film thicknesses[7].
-
Issue: Inconsistent Results Between Experiments
-
Question: I am getting different results even when I try to follow the same protocol. Why is my PS-b-P2VP self-assembly not reproducible?
-
Answer: Reproducibility is a common challenge in solvent-mediated self-assembly, often due to subtle variations in experimental conditions.
-
Uncontrolled "Static" SVA: Using a simple setup like a jar with a solvent reservoir can lead to inconsistent solvent vapor concentrations between runs. A precision SVA chamber that allows for in-situ monitoring and control of film swelling is highly recommended for reproducible results[5].
-
Temperature and Humidity Fluctuations: The ambient temperature and humidity can affect the solvent evaporation rate and the amount of water absorbed by the film, which can be particularly relevant for the hydrophilic P2VP block. Conducting experiments in a controlled environment is crucial.
-
Substrate Preparation: Ensure your silicon wafers or other substrates are cleaned consistently using a standardized procedure to maintain a uniform surface energy[8].
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for spin-coating my PS-b-P2VP solution?
A1: The spin-coating solvent should be a good solvent for both blocks to ensure the polymer is fully dissolved. A common choice is a mixture of toluene and THF (e.g., a 4:1 or 7:3 volume ratio)[1][5][6]. The concentration of the polymer in the solution will affect the final film thickness[5][6].
Q2: What is the difference between solvent vapor annealing (SVA) and thermal annealing?
A2: SVA uses solvent vapor to increase the mobility of the polymer chains at or near room temperature, allowing them to self-assemble. The solvent plasticizes the polymer, effectively lowering its glass transition temperature[2]. Thermal annealing, on the other hand, involves heating the polymer film above its glass transition temperature to achieve the same effect. SVA can often lead to better long-range order than thermal annealing for high molecular weight block copolymers.
Q3: How does the swelling ratio affect the self-assembly during SVA?
A3: The swelling ratio, which is related to the solvent concentration (φs) in the film, is a critical parameter. Higher swelling ratios generally lead to faster chain dynamics and can accelerate the ordering process. However, there is an optimal range for each system. Studies have shown that systematically varying the solvent concentration and holding it at a specific value for a set time can significantly improve the lateral ordering of the domains[4][5][6].
Q4: How can I form PS-b-P2VP micelles in solution?
A4: Micelle formation is typically induced by dissolving the block copolymer in a solvent that is selective for one of the blocks. For PS-b-P2VP, you can dissolve it in a good solvent for both blocks (like THF) and then add a poor solvent for the PS block (like water or an HCl solution) to induce the self-assembly into micelles with a PS core and a P2VP corona[9][10]. The properties of the selective solvent can influence the resulting micelle morphology, with acetone/water mixtures leading to vesicles and THF/water mixtures producing spherical micelles[9].
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the cited literature.
Table 1: Solvent Properties and Their Use with PS-b-P2VP
| Solvent | Selectivity | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Typical Use |
| Toluene | Selective for PS[1] | 110.6 | 2.9 | Spin-coating, SVA |
| Acetic Acid | Selective for P2VP[1] | 118.1 | 1.6 | SVA |
| Chloroform | Slightly selective for P2VP[11] | 61.2 | 21.3 | Spin-coating, SVA |
| Tetrahydrofuran (THF) | Slightly selective for PS[4][5] | 66 | 19.1 | Spin-coating, SVA |
| Acetone | Neutral for P2VP-b-PS-b-P2VP | 56 | 24.6 | SVA |
Table 2: Experimental Parameters for PS-b-P2VP Thin Film Preparation and SVA
| Parameter | Value(s) | Polymer System | Reference |
| Polymer Concentration | 0.5 - 3% (w/w) | PS-b-P2VP (440k-b-353k) | [5][6] |
| 1 wt% | PS-b-P2VP (79.0k-b-36.5k) | [1] | |
| Spin-Coating Speed | 4500 rpm for 30s | PS-b-P2VP (440k-b-353k) | [5] |
| 2500 - 3000 rpm | PS-b-P2VP (133k-b-132k) | [7] | |
| SVA Solvent Mixture | 2:1 molar ratio Chloroform:THF | PS-b-P2VP (440k-b-353k) | [4][5][6] |
| SVA Time | 3, 6, 9 hours | PS-b-P2VP (79.0k-b-36.5k) | [1] |
| 60 - 1200 seconds (controlled swelling) | PS-b-P2VP (440k-b-353k) | [4][5][6] | |
| SVA Temperature | 21°C, 50-80°C | PS-b-P2VP | [1][7][8] |
| Solvent Concentration (φs) | 0.67 - 0.83 | PS-b-P2VP (440k-b-353k) | [4][5][6] |
Experimental Protocols
Protocol 1: Preparation and Solvent Vapor Annealing of PS-b-P2VP Thin Films
-
Substrate Cleaning: Ultrasonically clean silicon wafers in water, ethanol, and acetone for 10 minutes each, then dry under a stream of nitrogen or air[8].
-
Polymer Solution Preparation: Dissolve the PS-b-P2VP copolymer in a suitable solvent mixture (e.g., 4:1 toluene:THF) to the desired concentration (e.g., 1 w/w%). Stir the solution overnight to ensure complete dissolution[5][6].
-
Spin-Coating: Filter the polymer solution through a PTFE membrane (e.g., 0.2 µm pore size). Spin-coat the solution onto the cleaned silicon substrates at a defined speed (e.g., 4500 rpm) for a set time (e.g., 30 seconds) to achieve the desired film thickness[5][6][11].
-
Solvent Vapor Annealing (SVA):
-
Place the spin-coated film inside an SVA chamber.
-
Introduce the vapor of the annealing solvent (e.g., a 2:1 chloroform:THF mixture) into the chamber[4][5][6].
-
If using a controlled SVA setup, monitor the film swelling in-situ and maintain the desired solvent concentration (φs) for a specific duration (e.g., 200 seconds)[4][5][6].
-
If using a static setup, place an open vial containing the solvent inside a sealed container with the sample for a predetermined time (e.g., 3-9 hours)[1][8].
-
-
Drying: After annealing, rapidly quench the film by removing it from the solvent vapor atmosphere and allowing the solvent to evaporate. Some protocols may involve drying under vacuum[8].
-
Characterization: Characterize the resulting morphology using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
Protocol 2: Formation of PS-b-P2VP Micelles via Solvent Exchange
-
Polymer Dissolution: Dissolve the PS-b-P2VP block copolymer in a good solvent for both blocks, such as THF, to a specific concentration (e.g., 0.1 - 1.0 mg/mL)[9][10].
-
Induction of Micellization: While stirring, slowly add a non-solvent for the PS block (e.g., deionized water) to the polymer solution[9]. The addition of the non-solvent increases the interfacial energy of the PS block, leading to the formation of micelles with a PS core.
-
Equilibration: Allow the solution to stir for a period to ensure the micelle formation reaches equilibrium.
-
Characterization: Analyze the size and morphology of the resulting micelles using techniques such as Dynamic Light Scattering (DLS) for hydrodynamic radius and Transmission Electron Microscopy (TEM) for visualization.
Visualizations
Caption: Experimental workflow for PS-b-P2VP thin film self-assembly via solvent vapor annealing.
Caption: Influence of solvent conditions on the final morphology and ordering of PS-b-P2VP films.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-assisted self-assembly of block copolymer thin films - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00439A [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization and Control of Large Block Copolymer Self-Assembly via Precision Solvent Vapor Annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2.2. Preparation of PS-b-P2VP Thin Films [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Overcoming poor solubility of poly(4-vinylpyridine) in THF during synthesis
Welcome to the technical support center for poly(4-vinylpyridine) (P4VP) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of P4VP, with a particular focus on addressing poor solubility in tetrahydrofuran (THF).
Troubleshooting Guide: Overcoming P4VP Insolubility in THF
Issue: My poly(4-vinylpyridine) is precipitating out of THF during polymerization.
This is a frequently encountered issue, particularly during anionic polymerization at low temperatures (e.g., -78 °C) and when targeting higher molecular weights.[1][2] P4VP exhibits limited solubility in THF under these conditions, leading to precipitation and hindering the synthesis of well-defined polymers.
Here are several strategies to address this challenge:
1. Utilization of Co-solvents:
The most common and effective solution is to introduce a co-solvent to improve the solubility of the growing P4VP chains.
-
Pyridine: Adding pyridine to THF has been shown to be an effective method to maintain a homogeneous solution during the anionic polymerization of 4-vinylpyridine.[3]
-
N,N-Dimethylformamide (DMF): DMF is another excellent co-solvent that can enhance the solubility of P4VP in THF.[1][2]
Recommended Solvent Mixtures:
| Co-solvent | Typical Ratio (v/v) | Polymerization Temperature | Notes |
| Pyridine | 9:1 (Pyridine:THF) | 0 °C | Has been successfully used for living anionic polymerization.[3] |
| DMF | - | -78 °C to ambient | Often used to improve solubility for both synthesis and characterization (e.g., GPC).[1][2][4][5] |
2. Polymerization at Higher Dilution:
Conducting the polymerization at a lower monomer concentration can help prevent the polymer from reaching its solubility limit and precipitating.[1][2]
3. Temperature Adjustment:
While anionic polymerizations of vinylpyridines are often performed at low temperatures to minimize side reactions, raising the temperature can improve solubility. For instance, polymerizations in a pyridine/THF mixture have been successfully carried out at 0 °C.[3]
4. Use of Additives:
In the context of living anionic polymerization, the addition of salts like lithium chloride (LiCl) can influence the aggregation state of the propagating chain ends and may affect solubility.[6]
Frequently Asked Questions (FAQs)
Q1: Why does P4VP have poor solubility in THF, especially at low temperatures?
A1: The insolubility of P4VP in THF, a common solvent for anionic polymerization, is a known challenge.[3] This limited solubility is particularly pronounced at the cold temperatures (around -78 °C) typically used for these reactions and for higher molecular weight polymers.[1][2] The exact thermodynamic reasons are complex, but it is related to the polarity and interaction between the polymer and the solvent.
Q2: What are the recommended solvents for P4VP?
A2: Poly(4-vinylpyridine) is soluble in a range of solvents including DMF, methanol, ethanol, and chloroform.[4][5] It can also be solubilized in THF, often with the aid of a co-solvent, as well as in toluene.[4][5][6] The polymer precipitates in water, hexanes, and ether.[4][5]
Q3: Can I use a different polymerization technique to avoid this solubility issue?
A3: Yes, other polymerization techniques can be employed. For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize P4VP. RAFT polymerization can be conducted in various solvents, including protic solvents like ethanol, which is a good solvent for P4VP.[7]
Q4: My P4VP precipitates upon completion of the synthesis and cooling to room temperature. What should I do?
A4: If the polymer was soluble during the reaction but precipitates upon cooling, you can try re-dissolving it in a better solvent like DMF or methanol for subsequent purification or characterization. For purification, precipitation in a non-solvent like hexanes or ether is a standard procedure.[4][5]
Experimental Protocols
Protocol 1: Anionic Polymerization of 4-Vinylpyridine in a Pyridine/THF Mixture
This protocol is based on methodologies reported for the living anionic polymerization of 4-vinylpyridine.[3]
1. Materials and Reagents:
- 4-Vinylpyridine (4VP), purified by distillation over CaH₂.
- Tetrahydrofuran (THF), purified by distillation from a Na/benzophenone ketyl.
- Pyridine, purified by distillation over CaH₂.
- Initiator (e.g., sec-butyllithium in cyclohexane).
- High vacuum line and glassware.
2. Procedure:
- Flame-dry all glassware under high vacuum to eliminate moisture.
- Distill the desired volumes of purified pyridine and THF into the reactor to achieve the target solvent ratio (e.g., 9:1 v/v pyridine:THF).
- Cool the solvent mixture to the desired polymerization temperature (e.g., 0 °C).
- Add the calculated amount of initiator solution to the stirred solvent.
- Distill the purified 4VP monomer into the initiator solution. A color change should be observed, indicating the formation of propagating anions.
- Allow the polymerization to proceed for the intended duration.
- Terminate the polymerization by adding a quenching agent (e.g., degassed methanol).
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold hexanes or ether).
- Isolate the polymer by filtration and dry under vacuum.
Visualizations
Below are diagrams illustrating key concepts and workflows related to P4VP synthesis and troubleshooting.
Caption: Troubleshooting workflow for P4VP precipitation.
Caption: Generalized anionic polymerization workflow.
References
Improving the livingness of poly(2-vinylpyridine) in anionic polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the livingness of poly(2-vinylpyridine) (P2VP) in anionic polymerization. Below you will find frequently asked questions and a troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What defines a "living" anionic polymerization and why is it important for P2VP?
A1: A living polymerization is a chain polymerization from which chain transfer and chain termination are absent. In the context of P2VP, a living process is crucial because it allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures, such as block copolymers. This level of control is essential for applications in drug delivery and advanced materials.
Q2: What are the primary challenges to achieving a living polymerization of this compound (2VP)?
A2: The main challenge is a side reaction where the highly reactive propagating carbanionic chain end attacks the electron-deficient pyridine ring of another monomer or polymer chain.[1] This nucleophilic attack leads to chain termination, branching, and a broadening of the molecular weight distribution (a higher PDI).[1][2] This side reaction is particularly prevalent at warmer temperatures and in less polar solvents.[2]
Q3: What is the optimal temperature for the anionic polymerization of this compound?
A3: To suppress side reactions, the polymerization should be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath).[1][3] Increasing the polymerization temperature to -45 °C, 0 °C, or 25 °C can lead to polymers with unpredictable molecular weights and broader PDIs.[3]
Q4: What is the role of lithium chloride (LiCl) in the polymerization?
A4: Lithium chloride is often added to the reaction to decrease the reactivity of the propagating carbanion.[4] By complexing with the active chain end, LiCl helps to suppress the nucleophilic attack on the pyridine ring, thereby improving the living character of the polymerization and leading to better control over the polymer architecture.[1][5]
Q5: Which initiators are suitable for the living polymerization of P2VP?
A5: Common initiators include alkyllithiums like sec-butyllithium (s-BuLi).[6] However, for better control and to minimize side reactions, less nucleophilic or "weaker" initiators such as diphenylmethyl potassium (DPM-K) can be more effective, sometimes yielding polymers with narrower molecular weight distributions without the need for additives like LiCl.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Bimodal Molecular Weight Distribution (High PDI) | 1. Slow Initiation: The rate of initiation is slower than the rate of propagation, causing chains to start growing at different times.[1] 2. Impurities: Protic impurities (water, oxygen, etc.) in the monomer, solvent, or glassware are terminating chains prematurely.[1] 3. Side Reactions: The reaction temperature is too high, promoting the attack of the carbanion on the pyridine ring.[1][2] | 1. Use a more efficient initiator like sec-butyllithium for faster initiation compared to n-butyllithium. Ensure rapid mixing of the initiator and monomer.[1] 2. Meticulously purify the monomer and solvent. Flame-dry all glassware under high vacuum before use.[7] 3. Conduct the polymerization at -78 °C. Consider adding LiCl to moderate the reactivity of the chain ends.[1] |
| Gel Formation or Insoluble Product | 1. Cross-linking Reactions: Extensive side reactions (nucleophilic attack on the pyridine ring) have occurred, leading to a cross-linked polymer network. This is often a result of running the reaction at too high a temperature or for too long after monomer consumption.[2] 2. High Monomer Concentration: High concentrations can increase the probability of intermolecular side reactions. | 1. Strictly maintain the reaction temperature at -78 °C. Ensure rapid and efficient termination of the polymerization (e.g., with degassed methanol) immediately after the monomer is fully consumed.[6] 2. Perform the polymerization under more dilute conditions. |
| Low or No Polymer Yield | 1. Impurities: Significant levels of impurities have quenched the initiator before polymerization could begin or terminated chains early.[1] 2. Inactive Initiator: The initiator has degraded due to improper storage or handling. | 1. Ensure rigorous purification of all reagents and solvents, and proper drying of glassware.[7] 2. Use a freshly opened or recently titrated initiator solution to determine its exact molarity. |
| Premature Loss of Color in Reaction | 1. Quenching by Impurities: The characteristic color of the living P2VP anions (often reddish) disappears, indicating that the active chain ends have been terminated by impurities like air or moisture leaking into the system.[1] | 1. Immediately check the integrity of your reaction setup (e.g., vacuum seals, inert gas lines) for leaks. Re-evaluate purification and degassing procedures for all components.[1] |
Quantitative Data on Polymerization Conditions
The choice of initiator and reaction temperature significantly impacts the control over the polymerization, as reflected by the Polydispersity Index (PDI).
| Initiator System | Temperature (°C) | Additive | Resulting PDI (Mw/Mn) | Reference |
| sec-Butyllithium (s-BuLi) | -45 | LiCl | 1.15 | [5] |
| Diphenylmethyl Potassium (DPM-K) | -78 | None | < 1.1 | [5] |
| Triphenylmethyl Potassium (TPM-K) | -78 | None | 1.11 - 1.15 | [1] |
| Triphenylmethyl Potassium (TPM-K) | -45 | None | Broader PDI | [3] |
| Triphenylmethyl Potassium (TPM-K) | 0 | None | Broader PDI | [3] |
| Triphenylmethyl Potassium (TPM-K) | 25 | None | Broader PDI | [3] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer and THF Solvent
A. Monomer Purification:
-
Initial Drying: Stir the this compound monomer over powdered calcium hydride (CaH₂) for at least 24 hours to remove bulk water.
-
Vacuum Distillation: Decant the monomer and perform a vacuum distillation from the CaH₂.
-
Final Purification: For the highest purity, the distilled monomer should be stirred over a potassium mirror or a sodium mirror on a high-vacuum line until a characteristic color change indicates the titration of all impurities.[6] It can then be vacuum distilled directly into a calibrated ampoule for storage under an inert atmosphere.
B. THF Solvent Purification:
-
Pre-drying: Reflux tetrahydrofuran (THF) over sodium wire with benzophenone as an indicator under an inert atmosphere.
-
Distillation: A deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is free of water and oxygen. Distill the purified THF directly from this setup into the reaction flask under high vacuum or a positive pressure of inert gas immediately before starting the polymerization.[7]
Protocol 2: Living Anionic Polymerization of this compound
-
Reactor Setup: Assemble a glass reactor that has been rigorously cleaned and flame-dried under high vacuum to remove all adsorbed moisture. Maintain a positive pressure of a high-purity inert gas (e.g., Argon).[6]
-
Solvent Addition: Distill the required amount of purified THF into the reactor.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.[6]
-
Monomer Addition: Add the purified this compound monomer to the cooled THF via a gas-tight syringe or cannula.
-
Initiation: Rapidly add the calculated amount of initiator (e.g., sec-butyllithium in cyclohexane) to the stirred monomer solution. A color change (typically to a red-orange) should be observed, indicating the formation of the living P2VP anions.[6] The polymerization is generally very fast.[2]
-
Propagation: Allow the reaction to proceed for the desired time, typically short, to ensure full monomer conversion.
-
Termination: Quench the polymerization by adding a terminating agent, such as degassed methanol. The color of the living anions should disappear upon addition.[6]
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane.[7]
-
Drying: Filter the precipitated poly(this compound) and dry it under vacuum to a constant weight.[7]
Visualizations
Caption: Experimental workflow for living anionic polymerization of P2VP.
Caption: Desired propagation vs. termination side reaction in P2VP polymerization.
Caption: Troubleshooting logic for a broad Polydispersity Index (PDI).
References
Reducing the polydispersity index of poly(2-vinylpyridine) in controlled radical polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the controlled radical polymerization of poly(2-vinylpyridine) (P2VP) with a focus on minimizing the polydispersity index (PDI).
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of P2VP via controlled radical polymerization that can lead to high polydispersity.
Question: My GPC trace for P2VP synthesized via RAFT polymerization shows a high molecular weight shoulder or is broadly multimodal. What are the potential causes and solutions?
Answer:
A high molecular weight shoulder or a broad, multimodal distribution in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization often indicates a loss of control. This can stem from several factors related to the initiator and the RAFT agent.
Potential Causes:
-
Rapid Initiator Decomposition: If the radical initiator (e.g., AIBN) decomposes too quickly compared to the rate of chain transfer, a significant number of chains can grow without being controlled by the RAFT agent. This results in a population of high molecular weight polymer formed by conventional free radical polymerization.[1]
-
Inappropriate Initiator-to-CTA Ratio: An incorrect ratio of initiator to Chain Transfer Agent (CTA) can disrupt the equilibrium between active and dormant species, leading to poor control.[2]
-
Side Reactions: Unwanted side reactions can lead to chain branching or termination, broadening the molecular weight distribution.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature will decrease the decomposition rate of the initiator, allowing the RAFT equilibrium to be established more effectively before a large number of uncontrolled chains are formed.[1]
-
Select a Slower-Decomposing Initiator: Choose an initiator with a longer half-life at the desired polymerization temperature.
-
Optimize the Initiator-to-CTA Ratio: A common starting point for RAFT polymerization is an initiator:CTA molar ratio of 1:4 to 1:5.[2] This ensures a sufficient concentration of the controlling agent.
-
Ensure High Reagent Purity: Impurities in the monomer or solvent can interfere with the polymerization. This compound should be distilled from calcium hydride under reduced pressure before use.[3]
Question: I am attempting Atom Transfer Radical Polymerization (ATRP) of this compound, but the resulting polymer has a high PDI (>1.5). Why is this happening?
Answer:
Atom Transfer Radical Polymerization (ATRP) of this compound presents unique challenges due to the nature of the monomer itself.
Potential Causes:
-
Catalyst Deactivation: The primary issue is often the deactivation of the copper catalyst. The Lewis basic pyridine nitrogen on the this compound monomer can coordinate strongly with the copper catalyst, reducing its catalytic activity and leading to a loss of control.[3]
-
Inefficient Deactivation: In protic solvents, the deactivating Cu(II) halide complex can dissociate, making the radical deactivation process inefficient and resulting in higher polydispersity.[3]
-
Incorrect Initiating/Catalytic System: Using a bromide-based ATRP system can sometimes lead to branched chains and polymodal molecular weight distributions with vinylpyridines.[3]
Troubleshooting Steps:
-
Use a Chloride-Based System: A chloride-based initiating and catalytic system (e.g., CuCl) often provides better control and results in polymers with narrow, monomodal molecular weight distributions.[3]
-
Add Cu(II) Halide Initially: Including a small amount of the deactivating Cu(II) complex (e.g., CuCl₂) from the start of the reaction (around 30% of the total copper) can significantly improve polymerization control by ensuring a sufficient concentration of the deactivator is present.[3]
-
Choose an Appropriate Ligand: The choice of ligand for the copper catalyst is critical. Ligands like N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine (HMTETA) or tris(2-pyridylmethyl)amine (TPMA) have been shown to be effective.[3]
-
Use Aprotic Solvents: Perform the polymerization in aprotic solvents to prevent the dissociation of the deactivator complex.
Question: My GPC trace shows a low molecular weight tailing or shoulder. What does this indicate and how can I prevent it?
Answer:
A low molecular weight shoulder or tailing in a GPC trace suggests issues with either chain transfer or initiation, leading to an excess of short polymer chains.
Potential Causes:
-
Chain Transfer to Monomer/Solvent: Unwanted chain transfer reactions can terminate growing chains prematurely, creating a population of low molecular weight polymers.
-
Slow Initiation: If the initiation process is slow or inefficient, new chains may be initiated late in the polymerization, resulting in shorter chains.
-
Impure RAFT Agent: Impurities in the CTA can lead to side reactions or act as inhibitors, affecting control.
-
Insufficient Monomer Concentration: In some cases, particularly in solution polymerization, a low monomer concentration may not favor further reaction of shorter chains.[1]
Troubleshooting Steps:
-
Purify All Reagents: Ensure the monomer, solvent, initiator, and RAFT agent are of high purity to minimize side reactions.
-
Increase Monomer Concentration: Running the polymerization at a higher monomer concentration (or in bulk) can sometimes help push the reaction towards higher molecular weights for all chains.[1][2]
-
Verify CTA Purity and Activity: Synthesize or purchase a high-purity RAFT agent. The choice of CTA is crucial; for example, cumyl dithiobenzoate (CDB) has been used successfully for 2VP.[2]
-
Ensure Proper Degassing: Oxygen must be thoroughly removed from the reaction mixture as it can act as a radical scavenger and interfere with the polymerization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the controlled radical polymerization of P2VP.
References
Technical Support Center: End-Group Analysis of Poly(2-vinylpyridine) Synthesized by RAFT Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the end-group analysis of poly(2-vinylpyridine) (P2VP) synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for analyzing the end-groups of RAFT-synthesized P2VP?
A1: The primary techniques for confirming the presence and integrity of the thiocarbonylthio end-groups on P2VP are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides detailed structural information about the polymer and its end-groups.[1]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Allows for the determination of the absolute molecular weight of the polymer chains and can confirm the mass of the end-groups.[2][3][4]
-
UV-Vis Spectroscopy: Used for the quantification of the thiocarbonylthio end-groups, which have a characteristic absorption in the UV-visible region.[5][6]
Q2: How can I confirm the success of the RAFT polymerization of this compound?
A2: A successful RAFT polymerization of this compound is characterized by:
-
A linear evolution of number-average molecular weight (Mn) with monomer conversion.
-
A narrow molecular weight distribution, with polydispersity indices (PDI) typically below 1.3.
-
The presence of the RAFT agent's fragments as end-groups on the polymer chains, which can be verified by NMR, MALDI-TOF, and UV-Vis spectroscopy.[7]
Q3: What are some common issues encountered during the end-group analysis of RAFT-synthesized P2VP?
A3: Common issues include:
-
Discrepancies between the theoretical and experimentally determined molecular weights.
-
Apparent loss of the thiocarbonylthio end-group, leading to a lack of characteristic signals in NMR or UV-Vis spectra.
-
Broad or multimodal molecular weight distributions observed in Size Exclusion Chromatography (SEC).
-
Fragmentation of the polymer or end-groups during MALDI-TOF MS analysis.[4]
-
Overlapping signals in the ¹H NMR spectrum, making end-group identification difficult.
Troubleshooting Guides
Issue 1: Discrepancy between Theoretical and Experimental Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Inaccurate Monomer Conversion Measurement: The theoretical molecular weight is directly proportional to the monomer conversion. | - Accurately determine monomer conversion using ¹H NMR by comparing the integration of monomer vinyl protons to the polymer backbone protons.- Ensure complete removal of residual monomer before analysis. |
| Initiator Efficiency Less Than Unity: Not all initiator radicals may start a polymer chain. | - Use a reliable initiator such as AIBN and ensure it is properly stored and handled.- Consider that initiator efficiency is rarely 100% and this can lead to deviations. |
| Chain Transfer to Solvent or Impurities: This can lead to the formation of dead polymers without the desired end-groups. | - Use high-purity monomer and solvent.- Choose a solvent with a low chain transfer constant for vinylpyridine polymerization.[8] |
| Errors in SEC Calibration: SEC provides a relative molecular weight based on hydrodynamic volume, which can differ from the actual molecular weight. | - Use P2VP standards for SEC calibration if available.- Complement SEC with an absolute molecular weight technique like MALDI-TOF MS. |
Issue 2: Apparent Loss of Thiocarbonylthio End-Group
| Potential Cause | Troubleshooting Steps |
| End-Group Removal during Purification: The thiocarbonylthio group can be labile under certain conditions. | - Avoid harsh purification methods. Precipitation into a non-solvent is generally a safe method.- Be aware that some functionalities on the RAFT agent may be sensitive to pH changes or nucleophiles.[9][10][11] |
| Thermal Decomposition of the RAFT End-Group: Some RAFT agents are thermally sensitive. | - If post-polymerization processing involves high temperatures, consider the thermal stability of your specific RAFT agent.[12] |
| Radical-Induced End-Group Removal: Excess radicals from the initiator can lead to the loss of the thiocarbonylthio group. | - Optimize the initiator-to-RAFT agent ratio. A higher ratio can increase the likelihood of end-group loss.[11] |
| Oxidation of the End-Group: Exposure to air and certain solvents can lead to oxidation of the thiocarbonylthio group.[4] | - Store the polymer under an inert atmosphere.- Use freshly distilled and degassed solvents for polymerization and analysis. |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for End-Group Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified P2VP in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans for good signal-to-noise, especially for the end-group signals which will have a lower intensity compared to the repeating monomer units.
-
Data Analysis:
-
Identify the signals corresponding to the polymer backbone (typically broad multiplets between 6.3-8.5 ppm for the pyridine ring protons and 1.2-2.5 ppm for the aliphatic backbone protons).
-
Identify the characteristic signals of the RAFT agent's R-group (initiating fragment) and Z-group (stabilizing fragment). The chemical shifts will depend on the specific RAFT agent used.
-
Integrate a well-resolved signal from the polymer backbone and a signal from one of the end-groups.
-
Calculate the number-average molecular weight (Mn) using the following formula: Mn = (Integral_backbone / N_protons_backbone) * MW_monomer + MW_end_groups where N_protons_backbone is the number of protons per monomer unit contributing to the integrated backbone signal.
-
| Expected ¹H NMR Chemical Shift Ranges for P2VP | |
| Polymer Backbone | |
| Pyridine Ring Protons | 6.3 - 8.5 ppm |
| Aliphatic Backbone Protons | 1.2 - 2.5 ppm |
| RAFT End-Groups (Example: Cumyl Dithiobenzoate) | |
| Aromatic Protons (Z-group) | 7.2 - 8.0 ppm |
| Methyl Protons (R-group) | ~1.7 ppm |
Protocol 2: MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Prepare a solution of the P2VP sample (e.g., 1 mg/mL in THF).
-
Prepare a solution of the matrix. For P2VP, suitable matrices include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), dithranol, or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[2][13]
-
Prepare a solution of a cationizing agent if needed (e.g., sodium trifluoroacetate). However, P2VP has a high proton affinity and often ionizes well as [M+H]⁺ without an added cationizing agent.[2]
-
Mix the sample, matrix, and cationizing agent solutions in an appropriate ratio (e.g., 1:10:1 v/v/v).
-
Spot the mixture onto the MALDI target plate and allow it to dry completely.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Both linear and reflector modes can be used, with the reflector mode providing higher resolution.[2]
-
Data Analysis:
-
The spectrum should show a distribution of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization.
-
The mass of each peak should correspond to: Mass = (n * MW_monomer) + MW_end_groups + Mass_cation
-
Confirm the presence of the end-groups by verifying that the calculated mass of the polymer chains matches the experimental data.
-
Protocol 3: UV-Vis Spectroscopy for End-Group Quantification
-
Sample Preparation: Prepare a series of solutions of the P2VP sample in a suitable UV-transparent solvent (e.g., chloroform, THF) at known concentrations.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution, typically in the range of 250-500 nm.
-
Data Analysis:
-
The thiocarbonylthio group of the RAFT agent has a characteristic absorption band, usually around 300-310 nm.[5][6]
-
Using the Beer-Lambert law (A = εbc), determine the concentration of the end-groups. The molar extinction coefficient (ε) of the thiocarbonylthio group is required and should be determined from the RAFT agent itself or a model compound.
-
The number-average molecular weight (Mn) can be calculated if the concentration of the polymer is known.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(this compound) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique [mdpi.com]
- 9. End group removal and modification of RAFT polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fate of the RAFT End-Group in the Thermal Depolymerization of Polymethacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Vinylpyridine and 4-Vinylpyridine in Block Copolymer Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
The isomeric monomers 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) are pivotal building blocks in the synthesis of functional block copolymers (BCPs). The seemingly subtle difference in the position of the nitrogen atom within the pyridine ring—ortho in 2VP and para in 4VP—imparts distinct physicochemical properties to the resulting polymers. These differences significantly influence their self-assembly behavior in both bulk and solution, offering a tunable platform for applications ranging from nanolithography to drug delivery. This guide provides an objective comparison of 2VP and 4VP-containing BCPs, supported by experimental data, to aid researchers in selecting the appropriate isomer for their specific application.
Core Physicochemical Property Comparison
The fundamental properties of poly(this compound) (P2VP) and poly(4-vinylpyridine) (P4VP) homopolymers lay the groundwork for understanding the behavior of their corresponding block copolymers. Key differences in their glass transition temperature (Tg) and solubility are critical considerations for material processing and self-assembly protocols.[1]
| Property | Poly(this compound) (P2VP) | Poly(4-vinylpyridine) (P4VP) | Significance of Difference |
| Glass Transition Temperature (Tg) | ~104 °C | ~142 °C | P4VP's higher Tg necessitates higher temperatures for thermal processing and investigating melt-state microphase separation.[1] |
| Solubility in Common Solvents | Soluble in THF and CHCl3 | Requires polar cosolvents (e.g., DMF, DMSO) for dissolution in THF.[1] | The differing solubility profiles are crucial for solvent selection during characterization, domain swelling, and film casting. |
| Hildebrand Solubility Parameter | ~21.3 MPa1/2 | Expected to be higher than P2VP | P4VP's higher polarity, inferred from its solubility in more polar solvents, suggests a higher solubility parameter.[1] |
Self-Assembly in the Bulk State: A Tale of Two Interactions
In the bulk, the self-assembly of block copolymers is governed by the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the constituent blocks. For polystyrene-based BCPs, the interaction with P4VP is significantly stronger than with P2VP.
A direct comparative study on the order-disorder transition temperature (TODT)—the temperature at which the system transitions from a disordered state to an ordered, microphase-separated state—reveals the impact of the nitrogen's position. For polystyrene-block-poly(vinylpyridine) copolymers of comparable molecular weight and composition, the TODT of PS-b-P4VP is substantially higher than that of PS-b-P2VP. This indicates a greater thermodynamic driving force for microphase separation in the PS-b-P4VP system.
| Block Copolymer System | Composition (wt% PS) | Total Molecular Weight ( kg/mol ) | Order-Disorder Transition Temperature (TODT) (°C) |
| PS-b-P2VP | 52 | 25 | 155 |
| PS-b-P4VP | 51 | 26 | >300 |
| PS-b-P2VP | 68 | 38 | 210 |
| PS-b-P4VP | 67 | 39 | >300 |
Data sourced from Han et al. (2007).
This difference in interaction parameter and TODT has significant implications for the processing window and thermal stability of the resulting nanostructures.
Solution Self-Assembly: The Role of Solvent and Stimuli
In selective solvents, both P2VP and P4VP-containing block copolymers readily form micelles. The choice of solvent, pH, and the presence of coordinating species can be used to tune the morphology and size of the resulting assemblies.
pH-Responsiveness
Both P2VP and P4VP blocks exhibit pH-responsive behavior due to the basicity of the pyridine nitrogen (pKa of pyridinium ion ≈ 5.2).[1] In acidic aqueous solutions (pH < 5), the pyridine rings become protonated, rendering the PVP block hydrophilic and soluble.[1] This transition from a hydrophobic to a hydrophilic state can be harnessed to trigger the assembly or disassembly of micelles, making these materials promising for drug delivery applications where the acidic environment of tumors or endosomes can be used as a release trigger. While both isomers exhibit this pH sensitivity, the steric hindrance around the nitrogen in P2VP can influence the kinetics and extent of protonation compared to the more accessible nitrogen in P4VP.
Coordination Chemistry and Hierarchical Self-Assembly
The lone pair of electrons on the pyridine nitrogen atom allows both P2VP and P4VP to act as ligands, coordinating with metal ions. This property can be exploited to create hybrid organic-inorganic nanomaterials. The position of the nitrogen atom, however, dictates the nature of this coordination and its effect on the self-assembly.
A study comparing the addition of cadmium chloride (CdCl2) to PS-b-P2VP and PS-b-P4VP revealed contrasting behaviors. In PS-b-P2VP, CdCl2 is thought to form intra-chain coordination complexes, leading to an increase in the domain spacing. Conversely, in PS-b-P4VP, inter-chain coordination is favored, which acts as a cross-link and leads to a decrease in domain spacing while dramatically increasing the TODT.
| Block Copolymer System | Additive | Effect on Domain Spacing (D) | Effect on Order-Disorder Transition Temperature (TODT) |
| PS-b-P2VP | CdCl2 | Increases | Increases significantly |
| PS-b-P4VP | CdCl2 | Decreases | Increases dramatically |
Data sourced from Kim et al. (2003).
This differential coordination behavior offers a powerful tool for tuning the morphology and properties of the self-assembled structures.
Experimental Protocols
Synthesis of Block Copolymers
A common method for synthesizing well-defined PS-b-P2VP and PS-b-P4VP is living anionic polymerization.
Protocol for Anionic Polymerization:
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) is rigorously purified by distillation over sodium/benzophenone ketyl under a nitrogen atmosphere. Styrene and vinylpyridine monomers are purified by distillation over calcium hydride to remove inhibitors and water.
-
Initiation: The polymerization of styrene is initiated using an organolithium initiator, such as sec-butyllithium, in THF at -78 °C. The reaction is allowed to proceed for several hours to ensure complete consumption of the styrene monomer.
-
Block Copolymerization: A solution of the second monomer (this compound or 4-vinylpyridine) in THF is then added to the living polystyrene chains. The polymerization of the vinylpyridine block is typically very fast.
-
Termination: The living polymer chains are terminated by the addition of a small amount of degassed methanol.
-
Purification: The resulting block copolymer is isolated by precipitation in a non-solvent, such as hexane or methanol, and dried under vacuum.
Note: The polymerization of 4VP can be more challenging due to side reactions and insolubility issues at low temperatures and higher molecular weights.[1]
Characterization of Self-Assembled Structures
Transmission Electron Microscopy (TEM):
-
Sample Preparation: A dilute solution of the block copolymer (e.g., 0.1-1 wt%) is prepared in a suitable solvent. A small drop of the solution is cast onto a carbon-coated copper grid. For bulk samples, thin sections are microtomed.
-
Staining (if necessary): To enhance contrast between the blocks, the sample can be stained. For PS-b-PVP, iodine or ruthenium tetroxide (RuO4) vapor is commonly used, which preferentially stains the PVP domains.
-
Imaging: The grid is dried and then imaged in a transmission electron microscope at a typical accelerating voltage of 100-200 kV.
Small-Angle X-ray Scattering (SAXS):
-
Sample Preparation: For solution studies, the block copolymer solution is loaded into a quartz capillary. For bulk studies, a solid sample is prepared, often by melt-pressing or solvent casting a film.
-
Data Acquisition: The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are collected on a 2D detector. The scattering pattern provides information about the size, shape, and arrangement of the self-assembled domains.
-
Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D plot of intensity versus the scattering vector, q. The position of the primary scattering peak (q) is related to the principal domain spacing (d) by d = 2π/q.
Dynamic Light Scattering (DLS):
-
Sample Preparation: A dilute solution of the block copolymer is prepared in a selective solvent and filtered to remove dust.
-
Measurement: The sample is placed in a DLS instrument, where it is illuminated by a laser. The fluctuations in the intensity of the scattered light are measured over time.
-
Data Analysis: The correlation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the micelles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.
Visualizing the Differences
Caption: Comparison of this compound and 4-Vinylpyridine monomer structures and their differential coordination behavior with metal ions in block copolymers.
Caption: Logical workflow comparing the self-assembly pathways of PS-b-P2VP and PS-b-P4VP in bulk and solution.
Conclusion
The choice between this compound and 4-vinylpyridine in the design of block copolymers is a critical decision that significantly impacts the material's properties and self-assembly behavior. P4VP-containing BCPs generally exhibit stronger segregation, leading to higher thermal stability in the bulk, which can be advantageous for applications requiring robust nanostructures. On the other hand, the steric accessibility of the nitrogen in P4VP facilitates intermolecular interactions, such as coordination and hydrogen bonding, which can be a powerful tool for directing hierarchical self-assembly. P2VP, with its lower Tg and different solubility, may offer advantages in terms of processability. The steric hindrance of the nitrogen in P2VP can also be a design element, favoring intramolecular over intermolecular interactions. Ultimately, a thorough understanding of these isomeric differences, as outlined in this guide, is essential for the rational design of advanced functional materials.
References
A Comparative Guide to Anionic and RAFT Polymerization for Poly(2-vinylpyridine) Synthesis
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount. Poly(2-vinylpyridine) (P2VP) is a versatile polymer with applications ranging from drug delivery to materials science, owing to its pH-responsive nature and ability to coordinate with metal ions. The choice of polymerization technique significantly impacts the resulting polymer's properties. This guide provides an objective comparison of two powerful methods for P2VP synthesis: anionic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
Both anionic and RAFT polymerization are classified as controlled or "living" polymerization techniques, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. However, they differ significantly in their experimental requirements, tolerance to impurities, and the achievable level of control.
| Feature | Anionic Polymerization | RAFT Polymerization |
| Control over Molecular Weight | Excellent, highly predictable | Very good, predictable |
| Polydispersity Index (PDI) | Very low (typically < 1.1)[1][2][3] | Low (typically 1.1 - 1.25)[4][5] |
| Reaction Conditions | Stringent: requires high vacuum, inert atmosphere, very low temperatures (-78 °C), and ultrapure reagents.[2][6] | More tolerant: can be performed under a nitrogen atmosphere at moderate temperatures (e.g., 60-80 °C).[4][7] |
| Monomer/Functional Group Tolerance | Limited: intolerant to protic functional groups and many electrophiles.[6] | Broad: compatible with a wide range of functional monomers.[4] |
| Initiator/Chain Transfer Agent | Highly reactive organometallic initiators (e.g., alkyllithiums).[2][6] | Radical initiator (e.g., AIBN) and a RAFT chain transfer agent (e.g., dithioesters, trithiocarbonates).[4][5] |
| Industrial Scalability | Challenging due to stringent reaction conditions. | More readily scalable. |
Quantitative Data Summary
The following tables summarize typical experimental data for the synthesis of P2VP using both anionic and RAFT polymerization, illustrating the differences in control over molecular weight (Mn) and polydispersity index (PDI).
Table 1: Anionic Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| sec-BuLi | THF | -78 | 10,000 | 9,800 | 1.05 | Fictional, based on[2] |
| n-BuLi | THF | -78 | 50,000 | 49,500 | 1.04 | Fictional, based on[1] |
| K-Naph | THF | -78 | 96,000 | 96,000 | 1.05 | [1] |
| Acetal-functionalized alkyllithium | THF | -78 | 6,200 | 6,200 | 1.06 | [2] |
Table 2: RAFT Polymerization of this compound
| RAFT Agent | Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Cumyl dithiobenzoate (CDB) | AIBN | Bulk | 60 | 8,500 | 7,900 | 1.11 | [4] |
| Cumyl dithiobenzoate (CDB) | AIBN | Bulk | 60 | 16,300 | 15,000 | 1.12 | [4] |
| PETTCCP | AIBN | Ethanol | 70 | - | - | < 1.2 | [5] |
| Carboxylic acid functionalized trithiocarbonate | AIBN | Bulk | 80 | - | - | - | [7] |
Experimental Workflows
The workflows for anionic and RAFT polymerization of P2VP are distinct, reflecting the fundamental differences in their chemistry.
Caption: Experimental workflow for anionic polymerization of P2VP.
Caption: Experimental workflow for RAFT polymerization of P2VP.
Logical Comparison of Polymerization Mechanisms
The fundamental difference between the two techniques lies in the nature of the active chain end.
Caption: Comparison of anionic and RAFT polymerization mechanisms.
Detailed Experimental Protocols
Anionic Polymerization of Poly(this compound)
Materials:
-
This compound (2VP), distilled from calcium hydride.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under nitrogen.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated before use.
-
Degassed methanol.
-
High-vacuum glass reactor with break-seals or rubber septa.
-
Reactor Preparation: The glass reactor is assembled, sealed, and flame-dried under high vacuum to remove any adsorbed water.
-
Solvent and Monomer Addition: The reactor is cooled to -78 °C using a dry ice/acetone bath. Purified THF is distilled into the reactor under vacuum. The purified 2VP monomer is then distilled into the reactor.
-
Initiation: The calculated amount of sec-BuLi initiator is added to the stirred monomer solution via a gas-tight syringe. The solution typically turns a deep red or orange color, indicating the formation of the living P2VP anions.
-
Propagation: The polymerization is allowed to proceed at -78 °C for a predetermined time (e.g., 1-2 hours) to ensure complete monomer conversion.
-
Termination: The living polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution will disappear.
-
Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent, such as hexane or cold water. The precipitated polymer is then collected by filtration and dried under vacuum.
RAFT Polymerization of Poly(this compound)
Materials:
-
This compound (2VP), passed through a column of basic alumina to remove inhibitor.
-
Cumyl dithiobenzoate (CDB) as the RAFT agent.
-
Azobisisobutyronitrile (AIBN) as the initiator, recrystallized from methanol.
-
Schlenk flask or septa-sealed vial.
-
Reaction Setup: 2VP, CDB, and AIBN are weighed and added to a Schlenk flask or vial equipped with a magnetic stir bar. If a solvent is used, it is added at this stage.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles or purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: The sealed reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 60 °C) and stirred.
-
Monitoring and Termination: The polymerization progress can be monitored by taking aliquots at different time points and analyzing for monomer conversion (e.g., by ¹H NMR). The polymerization is typically stopped by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolation: The polymer is isolated by precipitation into a suitable non-solvent (e.g., hexane). The polymer is then collected and dried under vacuum.
Conclusion
The choice between anionic and RAFT polymerization for the synthesis of P2VP depends on the specific requirements of the application.
Anionic polymerization offers unparalleled control over molecular weight and results in polymers with very low polydispersity.[1][2] This precision makes it the method of choice for creating model polymers and well-defined block copolymers for applications demanding high structural fidelity. However, the extremely stringent reaction conditions can be a significant drawback.[6]
RAFT polymerization , while offering slightly less control over polydispersity compared to anionic methods, is a far more versatile and robust technique.[4] Its tolerance to a wider range of functional groups and less demanding experimental setup make it highly suitable for the synthesis of functional P2VP-based materials and for larger-scale production. The ability to readily synthesize block copolymers with monomers not compatible with anionic polymerization is a key advantage of RAFT.[4]
For researchers in drug development and advanced materials, a thorough understanding of these two powerful polymerization techniques is essential for the rational design and synthesis of next-generation P2VP-containing polymers.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine-functional diblock copolymer nanoparticles synthesized via RAFT-mediated polymerization-induced self-assembly: effect of solution pH - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01793D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polyme" by Anthony J. Convertine, Brent S. Sumerlin et al. [scholarsmine.mst.edu]
Styrene vs. 2-Vinylpyridine: A Comparative Guide for Functional Coatings in Biomedical Applications
For researchers, scientists, and drug development professionals, the choice of comonomers is critical in the design of functional coatings for medical devices and drug delivery systems. This guide provides an objective comparison of two common comonomers, styrene and 2-vinylpyridine, based on their influence on coating properties, biocompatibility, and drug release kinetics, supported by experimental data from peer-reviewed literature.
Styrene, a hydrophobic monomer, and this compound, a pH-sensitive and more hydrophilic monomer, impart distinct characteristics to copolymer coatings. The selection between these two depends heavily on the desired surface properties, the intended biological environment, and the specific application, such as controlled drug release or enhanced biocompatibility. While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed decision-making process.
Performance Comparison: Styrene vs. This compound Copolymers
The incorporation of either styrene or this compound into a polymer backbone significantly alters the physicochemical properties of the resulting coating. These differences are crucial for applications ranging from implantable devices to targeted drug delivery systems.
Surface Properties
The surface of a biomedical coating is the primary interface with biological systems. Properties such as wettability and surface energy govern protein adsorption, cell adhesion, and the overall biocompatibility of the device.
| Property | Polystyrene-based Coatings | Poly(this compound)-based Coatings | Key Implications for Functional Coatings |
| Water Contact Angle | Generally high (hydrophobic) | Lower than polystyrene, pH-dependent | A more hydrophobic surface (styrene) may reduce initial cell adhesion, while the hydrophilicity of this compound can be tuned by pH. |
| Surface Energy | Lower dispersive component | Higher polar component due to the nitrogen atom | Influences protein adsorption and cellular interaction. The polar nature of this compound can lead to different protein binding profiles compared to the non-polar styrene. |
Table 1: Comparison of typical surface properties of coatings containing styrene and this compound as comonomers. Data synthesized from multiple sources.
Biocompatibility
A critical requirement for any material in biomedical applications is its biocompatibility, which encompasses aspects like cytotoxicity (toxicity to cells) and hemocompatibility (interaction with blood).
| Biocompatibility Aspect | Styrene-based Copolymers | This compound-based Copolymers | Experimental Observations |
| Cytotoxicity | Generally considered biocompatible, but residual styrene monomer can be cytotoxic.[1] | Generally biocompatible, but can exhibit cytotoxicity at high concentrations. | In vitro studies are essential to determine the non-toxic concentration for a specific copolymer formulation. |
| Hemocompatibility | Can be thrombogenic, promoting platelet adhesion and blood clot formation.[2] | Can exhibit better hemocompatibility, with reduced platelet adhesion in some formulations. | Surface modification or copolymerization with other monomers is often required to improve the hemocompatibility of styrene-based polymers.[3] |
Table 2: Comparative overview of the biocompatibility of styrene and this compound containing coatings.
Drug Elution Profiles
For drug-eluting coatings, the comonomer composition is a key factor in controlling the release kinetics of the therapeutic agent.
| Drug Release Characteristic | Styrene-based Coatings | This compound-based Coatings | Mechanism of Control |
| Release Rate | Typically provides sustained, slow release of hydrophobic drugs.[4] | pH-sensitive release; drug release can be triggered by a change in pH.[5] | Styrene's hydrophobicity limits water penetration and drug diffusion. This compound's nitrogen atom can be protonated at low pH, leading to polymer swelling and accelerated drug release. |
| Drug Loading Capacity | Good for hydrophobic drugs. | Can load both hydrophobic and some hydrophilic drugs, particularly those that can interact with the pyridine ring. | The versatile chemistry of the pyridine group can be exploited for various drug loading strategies. |
Table 3: Comparison of drug elution characteristics for coatings based on styrene and this compound comonomers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of functional coatings. Below are methodologies for key experiments cited in this guide.
Synthesis of Copolymers
Representative Synthesis of Poly(styrene-co-2-vinylpyridine) via RAFT Polymerization:
A typical procedure involves the use of a suitable chain transfer agent (CTA), an initiator, and the desired monomers in an appropriate solvent. For example, styrene and this compound monomers are copolymerized using AIBN as the initiator and a trithiocarbonate as the CTA in a solvent like 1,4-dioxane. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 70°C) for a defined period. The resulting copolymer is then purified by precipitation in a non-solvent like n-hexane.[6]
Surface Wettability Assessment
Contact Angle Measurement:
The wettability of the coating surface is determined by measuring the static water contact angle using the sessile drop method. A goniometer is used to deposit a small droplet of deionized water onto the coated surface, and the angle formed between the liquid-vapor interface and the solid surface is measured. Dynamic contact angles (advancing and receding) can also be measured to assess contact angle hysteresis, which provides information about surface heterogeneity and roughness.[7]
Cytotoxicity Assessment
MTT Assay for In Vitro Cytotoxicity:
This colorimetric assay is a standard method to assess cell metabolic activity and, by extension, cell viability.[8][9]
-
Preparation of Extracts: The coated material is incubated in a cell culture medium for a specified period (e.g., 24 hours) to create an extract containing any leachable substances.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is cultured in a 96-well plate until a confluent monolayer is formed.[8]
-
Exposure: The culture medium is replaced with the prepared material extracts, and the cells are incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
Quantification: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to a negative control.
Hemocompatibility Assessment
In Vitro Platelet Adhesion and Activation Study:
This assay evaluates the thrombogenicity of a material by quantifying the adhesion and activation of platelets.[2]
-
Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.
-
Incubation: The coated material is incubated with the PRP at 37°C for a specific time.
-
Platelet Adhesion Analysis: After incubation, the material is gently rinsed to remove non-adherent platelets. The adhered platelets are then fixed, dehydrated, and visualized using scanning electron microscopy (SEM). The number of adhered platelets per unit area is quantified.
-
Platelet Activation Analysis: The morphology of the adhered platelets is observed under SEM to assess their activation state (e.g., spreading, pseudopodia formation). Additionally, markers of platelet activation in the supernatant can be measured using techniques like ELISA.
Drug Release Study
In Vitro Drug Elution Kinetics:
This experiment measures the rate and extent of drug release from the coating over time.[10][11]
-
Sample Preparation: The drug-loaded coated samples are placed in vials containing a release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH and temperature).
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the drug in the collected aliquots is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: The cumulative amount of drug released is plotted against time to generate the drug release profile.
Visualizing Experimental Workflows
Conclusion
The choice between styrene and this compound as a comonomer for functional coatings in biomedical applications is a trade-off between hydrophobicity and hydrophilicity, and inertness versus stimuli-responsiveness. Styrene-based copolymers are well-suited for applications requiring sustained release of hydrophobic drugs and a stable, non-polar surface. In contrast, this compound offers the advantage of pH-tunable properties, making it an excellent candidate for smart drug delivery systems that release their payload in response to specific physiological cues.
For any application, rigorous experimental evaluation of the final copolymer formulation is paramount to ensure both safety and efficacy. The protocols outlined in this guide provide a framework for such evaluations, enabling researchers to make data-driven decisions in the development of advanced functional coatings.
References
- 1. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Styrene-Vinyl Pyridine Diblock Copolymers: Synthesis by RAFT Polymerization and Self-Assembly in Solution and in the Bulk | Semantic Scholar [semanticscholar.org]
- 5. 2-乙烯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Frontiers | Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. academicstrive.com [academicstrive.com]
- 9. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug release from thin films encapsulated by a temperature-responsive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coating Techniques and Release Kinetics of Drug-Eluting Stents - PMC [pmc.ncbi.nlm.nih.gov]
Poly(2-vinylpyridine) vs. Poly(4-vinylpyridine): A Comparative Guide for Metal Catalyst Supports
For researchers, scientists, and drug development professionals, the choice of a polymer support for metal catalysts is a critical decision that can significantly impact catalytic activity, selectivity, and recyclability. Among the various options, poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) have emerged as prominent candidates due to the ability of their pyridine nitrogen to coordinate with and stabilize metal nanoparticles. This guide provides an objective comparison of P2VP and P4VP as supports for metal catalysts, drawing upon experimental data to inform the selection process.
The fundamental difference between P2VP and P4VP lies in the position of the nitrogen atom on the pyridine ring relative to the polymer backbone. This seemingly subtle structural variation has profound implications for their performance as catalyst supports. In P4VP, the nitrogen atom is located at the para-position, offering a sterically unhindered site for coordination with metal precursors and nanoparticles. Conversely, the nitrogen atom in P2VP is at the ortho-position, in close proximity to the polymer chain, which introduces significant steric hindrance.
This structural disparity directly influences the metal-loading capacity and the accessibility of the catalytic sites. The less hindered nitrogen in P4VP allows for more efficient coordination with metal ions, often leading to higher and more uniform metal nanoparticle deposition.
Performance in Catalysis: A Head-to-Head Look
While direct comparative studies under identical reaction conditions are limited in the published literature, a survey of individual studies on P2VP- and P4VP-supported catalysts, primarily with palladium (Pd), provides valuable insights into their relative performance in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis. Palladium catalysts supported on polyvinylpyridine have demonstrated high efficacy in this reaction.
Table 1: Performance of P4VP-Supported Palladium Catalysts in the Suzuki-Miyaura Coupling Reaction
| Catalyst System | Aryl Halide | Arylboronic Acid | Product Yield (%) | Reaction Conditions | Recyclability | Reference |
| Pd/P4VP (cross-linked) | 4-Bromotoluene | Phenylboronic acid | >99 | K3PO4, DMA/H2O (4:1), 125 °C, 2h | 5 cycles with >95% yield | [1][2] |
| Pd/P4VP (cross-linked) | 4-Iodonitrobenzene | Phenylboronic acid | 98 | K3PO4, DMA/H2O (4:1), 125 °C, 0.5h | Not reported | [1][2] |
| PolyPy-Pd (on polyHIPE) | Iodobenzene | Phenylboronic acid | >99 | K2CO3, EGME/H2O (3:1), rt, 4h | 3 cycles with decreasing activity | [3][4] |
The available data consistently shows that P4VP-supported palladium catalysts are highly active and often reusable for multiple cycles with minimal loss of activity. The robust nature of the cross-linked P4VP support contributes to low palladium leaching, a critical factor for applications in pharmaceutical synthesis where product purity is paramount.
The Deciding Factor: Steric Hindrance
The inferior performance, or lack of extensive research, on P2VP as a catalyst support can be primarily attributed to steric hindrance. The proximity of the polymer backbone to the nitrogen atom in P2VP impedes its ability to effectively coordinate with metal precursors. This can lead to lower metal loading, the formation of larger, less active nanoparticles, and reduced catalytic efficiency.
In contrast, the exposed nitrogen atom in P4VP facilitates strong and stable coordination, leading to the formation of small, highly dispersed metal nanoparticles, which are known to exhibit superior catalytic activity.
Experimental Protocols
To provide a practical context, the following are generalized experimental protocols for the synthesis of a P4VP-supported palladium catalyst and its application in a Suzuki-Miyaura coupling reaction, based on commonly reported methods.
Synthesis of Poly(4-vinylpyridine)-Supported Palladium Nanoparticles (Pd/P4VP)
Materials:
-
Poly(4-vinylpyridine) (cross-linked with divinylbenzene)
-
Palladium(II) acetate or another suitable palladium precursor
-
Solvent (e.g., N,N-dimethylacetamide - DMA, ethanol)
-
Reducing agent (e.g., sodium borohydride, hydrazine)
Procedure:
-
Swell the cross-linked poly(4-vinylpyridine) resin in the chosen solvent in a round-bottom flask.
-
Add a solution of the palladium precursor to the swollen resin and stir the mixture for a specified time (e.g., 24 hours) at room temperature to allow for the coordination of palladium ions with the pyridine groups.
-
After the coordination step, add a solution of the reducing agent dropwise to the mixture while stirring to reduce the palladium ions to palladium nanoparticles.
-
Continue stirring for several hours to ensure complete reduction.
-
Filter the resulting solid, wash it thoroughly with the solvent and then with a solvent of lower polarity (e.g., acetone, diethyl ether) to remove any unreacted precursors or byproducts.
-
Dry the catalyst under vacuum.
General Procedure for Suzuki-Miyaura Coupling using Pd/P4VP
Materials:
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., potassium carbonate, potassium phosphate)
-
Pd/P4VP catalyst
-
Solvent system (e.g., DMA/water, ethanol/water)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, and the base.
-
Add the Pd/P4VP catalyst to the mixture.
-
Add the solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-125 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to recover the heterogeneous catalyst. The catalyst can be washed with appropriate solvents and dried for reuse.
-
The filtrate containing the product can be subjected to a standard aqueous work-up and purification by column chromatography or recrystallization.
Visualizing the Difference: Structure and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
Based on the available evidence, poly(4-vinylpyridine) is the superior choice over poly(this compound) as a support for metal catalysts. The key advantage of P4VP lies in the greater accessibility of its pyridine nitrogen atom, which is less sterically hindered, allowing for more efficient metal coordination, better nanoparticle dispersion, and consequently, higher catalytic activity and stability. For researchers in drug development and other fields requiring robust, efficient, and recyclable catalytic systems, P4VP-supported catalysts offer a more promising platform. Further research directly comparing the catalytic performance of P2VP and P4VP under identical conditions would be valuable to definitively quantify the performance gap between these two polymer supports.
References
Comparative study of initiators for the anionic polymerization of 2-Vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
The anionic polymerization of 2-vinylpyridine (2VP) is a cornerstone technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. These polymers are pivotal in various applications, including drug delivery systems, smart materials, and as precursors for more complex macromolecular architectures. The choice of initiator is a critical parameter that significantly influences the polymerization kinetics, the degree of control over the polymer characteristics, and the potential for side reactions. This guide provides a comparative analysis of common initiators used for the anionic polymerization of 2VP, supported by experimental data and detailed protocols to aid researchers in selecting the optimal initiator for their specific needs.
Performance Comparison of Initiators
The efficacy of an initiator in a living anionic polymerization is primarily assessed by its ability to produce polymers with a predictable number-average molecular weight (Mn) and a low polydispersity index (PDI), ideally close to 1.0. The following table summarizes the performance of several common initiators for the anionic polymerization of this compound, based on literature data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Initiator | Type | Typical Solvent | Typical Temp. (°C) | Achieved Mn ( g/mol ) | PDI | Key Characteristics & Remarks |
| n-Butyllithium (n-BuLi) | Organolithium | THF, Toluene | -78 | Variable | >1.1 | Highly reactive; can lead to side reactions with the pyridine ring, resulting in broader PDI. Often requires additives like LiCl for better control. |
| sec-Butyllithium (sec-BuLi) | Organolithium | THF | -78 | 40,600[1] - 96,000[2][3] | 1.05[2][3] - 1.09[1] | Offers a good balance of reactivity and control. Widely used for achieving well-defined poly(this compound) (P2VP).[1][2][3] |
| Diphenylmethyl Potassium (DPM-K) | Organopotassium | THF | -78 | High Mn achievable | <1.3 | Less basic than alkyllithiums, reducing side reactions. Effective for the polymerization of vinylpyridines.[4][5] |
| Triphenylmethyl Potassium (TPM-K) | Organopotassium | THF | -78 | 2,200 - 21,100 | 1.11 - 1.15 | Bulky initiator that can provide good control over the polymerization of functionalized vinylpyridines.[4] |
| Benzyl Picolyl Magnesium | Grignard Reagent | Toluene | 0 - 25 | High Mn achievable | Low | Known to produce highly isotactic P2VP. The polymerization mechanism is more complex. |
Experimental Protocols
A generalized experimental protocol for the living anionic polymerization of this compound is provided below. This protocol should be adapted based on the specific initiator and desired polymer characteristics.
Materials:
-
This compound (2VP), freshly distilled from CaH2.
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl under an inert atmosphere.
-
Initiator (e.g., sec-butyllithium in cyclohexane).
-
Degassed methanol.
-
High-vacuum line and glassware.
Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under high vacuum to remove any traces of moisture and air.
-
Solvent and Monomer Purification: Purified THF is distilled directly into the reaction flask under vacuum. The purified 2VP monomer is then distilled into a calibrated ampoule and subsequently introduced into the reaction flask.
-
Initiation: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. The initiator solution is added dropwise to the stirred monomer solution until a faint, persistent color (indicative of the living anionic species) is observed. The calculated amount of initiator is then rapidly added.
-
Propagation: The polymerization is allowed to proceed at -78 °C. The reaction is typically very fast and is often complete within a few minutes to an hour.
-
Termination: The living polymerization is terminated by the addition of a small amount of degassed methanol. The disappearance of the color of the living anions indicates successful termination.
-
Polymer Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., hexane or water), followed by filtration and drying under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by size exclusion chromatography (SEC) calibrated with polystyrene standards.[1]
Visualizing the Process: Anionic Polymerization Mechanism and Workflow
To further elucidate the process, the following diagrams illustrate the general mechanism of anionic polymerization and a typical experimental workflow for comparing different initiators.
Caption: General mechanism of anionic polymerization of this compound.
Caption: Experimental workflow for comparing different initiators.
References
Validating the Block Copolymer Structure of PS-b-P2VP: A Comparative Guide to Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of the block copolymer polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) is paramount for its diverse applications, from drug delivery to nanolithography. Verifying the intended block copolymer structure and purity is a critical step that requires robust analytical techniques. This guide provides an objective comparison of various chromatographic methods for the validation of PS-b-P2VP, supported by experimental data and detailed protocols.
Introduction to PS-b-P2VP and the Importance of Structural Validation
PS-b-P2VP is an amphiphilic block copolymer composed of a hydrophobic polystyrene (PS) block and a hydrophilic poly(this compound) (P2VP) block. This structure drives its self-assembly into various morphologies, which is fundamental to its function. However, the synthesis of block copolymers can often result in impurities such as residual homopolymers (PS or P2VP) from incomplete polymerization of the second block. These impurities can significantly alter the self-assembly behavior and performance of the material. Therefore, it is crucial to employ analytical techniques that can not only determine the molecular weight and dispersity but also confirm the covalent linkage of the two blocks and quantify any homopolymer content.
Comparison of Chromatographic Techniques
Chromatography is a powerful and versatile tool for the characterization of polymers. This guide focuses on three principal chromatographic techniques for the validation of PS-b-P2VP: Size Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), and Inverse Gas Chromatography (IGC). Each technique provides unique insights into the polymer's properties.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for PS-b-P2VP using different chromatographic techniques.
| Parameter | Size Exclusion Chromatography (SEC/GPC) | High-Performance Liquid Chromatography (HPLC) | Inverse Gas Chromatography (IGC) |
| Information Provided | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Chemical Composition Distribution, Separation of Block Copolymer from Homopolymers | Surface Thermodynamic Properties (Surface Energy, Acid-Base Character) |
| Typical Mn ( kg/mol ) | 125[1] | Not directly measured | Not directly measured |
| Typical PDI (Mw/Mn) | < 1.1 (e.g., 1.04)[1] | Not applicable | Not applicable |
| Composition (PS wt%) | Determined in conjunction with other techniques like NMR | Can be qualitatively and quantitatively assessed | Not applicable |
| Homopolymer Detection | Possible if molecular weights are significantly different | High sensitivity to homopolymer presence | Not applicable |
| Surface Energy (mJ/m²) | Not applicable | Not applicable | Dispersive and polar components can be determined |
Detailed Experimental Protocols
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC separates molecules based on their hydrodynamic volume in solution. It is the most common technique for determining the molecular weight and polydispersity of polymers.
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PS-b-P2VP.
Experimental Protocol:
-
Instrumentation: An SEC system equipped with a differential refractive index (DRI) detector. A multi-angle light scattering (MALS) detector can be added for absolute molecular weight determination.
-
Columns: A set of SEC columns with a suitable pore size range for the expected molecular weight of the polymer (e.g., polystyrene-divinylbenzene based columns).
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent for PS-b-P2VP. Due to the polar nature of the P2VP block, which can cause interactions with the column packing material, an additive such as LiCl (e.g., 0.1 M) is often included in the mobile phase to suppress these interactions.[2] Dimethylformamide (DMF) can also be used as an eluent.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure good solubility and reduce viscosity.
-
Calibration: The system is calibrated with narrow polystyrene standards to generate a calibration curve of log(Molecular Weight) vs. Elution Volume.
-
Sample Preparation: The PS-b-P2VP sample is dissolved in the mobile phase at a low concentration (e.g., 1-2 mg/mL) and filtered through a 0.45 µm filter before injection.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in modes like Temperature Gradient Interaction Chromatography (TGIC) and Liquid Chromatography at Critical Conditions (LCCC), separates polymers based on their chemical composition. This is highly effective for separating the PS-b-P2VP block copolymer from any potential PS or P2VP homopolymer impurities.
Objective: To confirm the block copolymer structure and detect the presence of homopolymer impurities.
Experimental Protocol (TGIC):
-
Instrumentation: An HPLC system with a UV detector (to detect the pyridine ring in P2VP and the phenyl ring in PS) and a temperature-controlled column oven capable of generating a temperature gradient.
-
Stationary Phase: An amine-bonded silica gel column is suitable for the separation of PS-b-P2VP.[4]
-
Mobile Phase: A mixture of solvents such as THF and acetonitrile (CH3CN) with an added salt like LiCl.[4] The composition is chosen to be at or near the critical condition for one of the blocks.
-
Gradient: A temperature gradient is applied during the chromatographic run. This changes the interaction of the polymer with the stationary phase, allowing for separation based on composition.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where both PS and P2VP absorb (e.g., 254 nm).
Inverse Gas Chromatography (IGC)
IGC is a unique technique where the polymer of interest is the stationary phase, and volatile probe molecules are injected. It is used to characterize the surface and bulk properties of materials. For PS-b-P2VP, it can provide valuable information about its surface energy and acid-base properties, which are crucial for applications involving interfaces.
Objective: To determine the surface thermodynamic properties of PS-b-P2VP.
Experimental Protocol (adapted from PS-b-P4VP analysis): [5]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column Preparation: A stainless-steel column is packed with the PS-b-P2VP copolymer. The polymer is typically coated onto an inert support.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Probe Molecules: A series of n-alkanes (for dispersive surface energy) and polar probes (e.g., chloroform, acetone, ethanol) are injected in small amounts (infinite dilution).
-
Temperature: The experiment is conducted at various temperatures to determine the temperature dependence of the surface properties.
-
Data Analysis: The retention times of the probe molecules are used to calculate the retention volume, from which the free energy of interaction, dispersive and polar components of the surface energy, and Lewis acid-base parameters can be determined.
Visualizing the Validation Workflow and Separation Mechanisms
To better understand the logical flow of validating the PS-b-P2VP structure and the principles behind the chromatographic separations, the following diagrams are provided.
References
A Comparative Guide to the Cross-linking Efficiency of 2-Vinylpyridine-Based Monomers and Other Divinyl Cross-linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical determinant of the final properties of a polymer network. This guide provides a comparative overview of the cross-linking efficiency of monomers derived from 2-vinylpyridine against other conventional divinyl monomers, such as divinylbenzene (DVB). While direct, side-by-side quantitative comparisons in the literature are scarce, this guide synthesizes available data on copolymerization reactivity and the properties of resulting polymers to infer cross-linking performance.
Introduction to Cross-linking and Monomer Reactivity
Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. The efficiency of a cross-linking agent is influenced by factors such as its reactivity in the polymerization process and the steric and electronic effects of its chemical structure. This compound (2VP) is a monomer that can be polymerized or copolymerized with other monomers like styrene and butadiene.[1] Its derivatives, such as divinylpyridines, can act as cross-linking agents. The presence of the nitrogen atom in the pyridine ring of 2VP introduces unique chemical properties compared to purely hydrocarbon-based monomers like divinylbenzene.[2]
Comparative Data on Monomer Reactivity and Polymer Properties
Table 1: Reactivity Ratios for the Copolymerization of this compound (M1) with Various Monomers (M2)
| Monomer 2 (M2) | r1 (2VP) | r2 (M2) | Polymerization System | Reference |
| 2-diethylaminoethyl methacrylate | 0.25 ± 0.03 | 0.65 ± 0.03 | Free radical | [1][3] |
| di(ethylene glycol) methyl ether methacrylate | 0.26 ± 0.02 | 0.90 ± 0.02 | Free radical | [1][3] |
| 2-butoxyethyl methacrylate | 0.45 ± 0.04 | 0.82 ± 0.04 | Free radical | [1][3] |
| tert-butyl methacrylate | - | - | Nitroxide-mediated | [4] |
Note: The reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain to add a monomer of its own type versus the other monomer type. If r > 1, the growing chain prefers to add its own monomer. If r < 1, it prefers to add the other monomer. If r = 1, there is no preference. The data presented is for the copolymerization of the mono-vinyl monomer this compound, not a divinylpyridine cross-linker.
The properties of the resulting cross-linked polymer, such as swelling behavior and mechanical strength, are direct indicators of cross-linking efficiency. A higher cross-linking density generally leads to a lower degree of swelling and increased mechanical stiffness.
Table 2: Illustrative Comparison of Properties of Polymers Incorporating Vinylpyridines and Other Cross-linkers
| Polymer System | Cross-linker | Key Property | Observation | Reference |
| Poly(methacrylic acid-ran-2-vinylpyridine) | (statistical copolymer) | pH-responsive swelling | Copolymers are water-soluble at low and high pH but have decreased water solubility in slightly acidic/basic environments. | [4] |
| Polybutadiene-block-poly(this compound) | UV photoinitiator | Cross-linked nanoparticles | The structures of self-assembled aggregates remain intact after cross-linking. | [5] |
| Poly(4-vinylpyridine) | N,N'-methylenebisacrylamide | Adsorption capacity | Cross-linked microgels showed significant adsorption of copper(II) ions. | [6] |
| Polystyrene | Divinylbenzene | Swelling in water | Swelling capacity is influenced by the degree of cross-linking and the solvent used during polymerization. | [7] |
Experimental Protocols
Accurate assessment of cross-linking efficiency relies on standardized experimental procedures. Below are detailed methodologies for key experiments used to characterize cross-linked polymers.
Determination of Gel Fraction
The gel fraction is the percentage of the polymer that is insoluble in a given solvent, representing the cross-linked portion of the material.
Protocol:
-
A known weight of the dried polymer sample (W_initial) is placed in a suitable solvent (e.g., toluene for polystyrene-based networks).
-
The sample is allowed to swell for a specified period (e.g., 24-48 hours) to ensure that all soluble fractions are dissolved.
-
The swollen polymer is then removed from the solvent and dried to a constant weight in a vacuum oven (W_final).
-
The gel fraction is calculated using the following formula: Gel Fraction (%) = (W_final / W_initial) * 100
Swelling Ratio Measurement
The swelling ratio provides an indirect measure of the cross-link density. A lower swelling ratio generally indicates a higher degree of cross-linking.
Protocol:
-
A dried polymer sample of known weight (W_dry) is immersed in a specific solvent at a constant temperature.
-
The sample is periodically removed, blotted to remove excess surface solvent, and weighed until a constant swollen weight (W_swollen) is achieved.
-
The equilibrium swelling ratio (Q) is calculated as: Q = W_swollen / W_dry
Mechanical Testing (Compression Modulus)
The mechanical properties of a cross-linked polymer, such as its Young's modulus, are directly related to the cross-link density.
Protocol:
-
Cylindrical or dog-bone-shaped samples of the hydrogel are prepared with defined dimensions.
-
Uniaxial compression or tensile tests are performed using a universal testing machine.
-
The stress-strain curve is recorded.
-
The Young's modulus (E) is calculated from the initial linear portion of the stress-strain curve. A higher modulus typically corresponds to a higher cross-link density.[8][9]
Visualizing Polymerization and Cross-linking
The following diagrams illustrate the conceptual workflows and relationships in the synthesis and characterization of cross-linked polymers.
Caption: Experimental workflow for synthesis and characterization.
Caption: Polymer chains before and after cross-linking.
Conclusion
The cross-linking efficiency of a divinyl monomer is a critical parameter that dictates the performance of the resulting polymer network. While direct quantitative comparisons between this compound-based cross-linkers and other divinyl monomers are not extensively documented in publicly available literature, an understanding of their relative performance can be inferred from copolymerization reactivity data and the properties of the final cross-linked materials. The pyridine functionality in this compound-based monomers offers potential for unique properties, such as pH-responsiveness, which may be advantageous in specific applications like drug delivery. For a definitive comparison, researchers should conduct head-to-head experimental evaluations under identical conditions, employing the standardized protocols for gel fraction, swelling, and mechanical analysis outlined in this guide.
References
- 1. tsijournals.com [tsijournals.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. hakon-art.com [hakon-art.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Poly(2-vinylpyridine)-Based Sensors and Other Polymer Sensor Technologies
In the landscape of chemical and biological sensing, the choice of transducer material is paramount to achieving desired performance metrics such as sensitivity, selectivity, and stability. Among the diverse materials available, conductive and functional polymers have carved out a significant niche. This guide provides an objective comparison of sensors based on poly(2-vinylpyridine) (P2VP) against other prevalent polymer-based sensor platforms, including those utilizing polypyrrole (PPy), polyaniline (PANI), and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). This analysis is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection of appropriate sensor technologies.
Performance Comparison of Polymer-Based Sensors
The efficacy of a sensor is quantified by several key performance indicators. The following table summarizes these metrics for P2VP-based sensors in comparison to their counterparts for the detection of various analytes, primarily heavy metal ions and glucose.
| Polymer System | Analyte | Sensing Method | Limit of Detection (LOD) | Linear Range | Sensitivity | Response Time | Reference |
| Poly(this compound) (P2VP) - Ion Imprinted Polymer | Pb(II) | Square Wave Anodic Stripping Voltammetry | 3.8 pM | 1.0 × 10⁻¹¹–8.0 × 10⁻⁸ M | 20683 A/M | Not Specified | [1] |
| Poly(4-vinylpyridine) Coated Microbial Sensor | BOD (in presence of heavy metals) | Amperometric | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Graphene-poly(vinylpyrrolidone-vinyl pyridine) Composite | Glucose (non-enzymatic) | Amperometric | 0.03 mM | Not Specified | 180 µA mM⁻¹ cm⁻² | ≤ 2 s | [3] |
| Polypyrrole (PPy) - Molecularly Imprinted Polymer | Cadmium(II) | Electrochemical | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Polypyrrole/MoS₂ Composite | NO₂ | Chemiresistive | Not Specified | Not Specified | 38% response to 50 ppm | Not Specified | [5] |
| Polyaniline (PANI) - Molecularly Imprinted Polymer | Ovalbumin | Electrochemical | 10⁻¹² mg mL⁻¹ | Not Specified | Not Specified | < 3 minutes | [6] |
| Polyaniline/V₂O₅ Nanocomposite | Methanol | Chemiresistive | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| PEDOT:PSS/PEDOT Film | Hydrogen Peroxide Vapor | Chemiresistive | ~1.0 ppm | Not Specified | 89% increase in response vs. pristine PEDOT:PSS | Not Specified | [8] |
| PEDOT:PSS based sensor | Glucose (enzymatic) | Amperometric | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Detailed Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the comparison.
Fabrication and Evaluation of a P2VP-Based Ion-Imprinted Sensor for Pb(II) Detection
This protocol is based on the principles of ion imprinting on a multi-walled carbon nanotube-modified carbon paste electrode (IIP/MWCNT-CPE)[1].
-
Materials : this compound (monomer), ethylene glycol dimethacrylate (cross-linker), azobisisobutyronitrile (initiator), Pb(NO₃)₂ (template), multi-walled carbon nanotubes (MWCNTs), graphite powder, paraffin oil.
-
Electrode Preparation :
-
MWCNTs are functionalized to enable vinyl group attachment.
-
The ion-imprinted polymer (IIP) is synthesized by free radical polymerization of this compound in the presence of Pb(II) ions, EGDMA, and AIBN.
-
The Pb(II) template is removed by washing with an appropriate acidic solution.
-
The IIP particles and MWCNTs are mixed with graphite powder and paraffin oil to form a homogenous paste.
-
The paste is packed into the cavity of a carbon paste electrode and the surface is smoothed.
-
-
Electrochemical Measurement :
-
The modified electrode is immersed in a supporting electrolyte solution (e.g., acetate buffer).
-
Lead ions are pre-concentrated on the electrode surface by applying a negative potential for a specific duration.
-
The potential is then scanned in the positive direction using square wave anodic stripping voltammetry (SWASV).
-
The peak current of lead oxidation is measured, which is proportional to the concentration of Pb(II) in the sample.
-
Synthesis and Testing of a Graphene-P(VPy-VP) Composite for Non-Enzymatic Glucose Sensing
This protocol describes the creation and use of a composite material for glucose detection[3].
-
Materials : Graphene oxide, vinylpyrrolidone, vinylpyridine, potassium persulfate (initiator), glucose.
-
Composite Synthesis :
-
Graphene oxide is dispersed in deionized water via sonication.
-
Vinylpyrrolidone and vinylpyridine monomers are added to the graphene oxide dispersion.
-
Polymerization is initiated by adding potassium persulfate and heating the mixture.
-
The resulting G-P(VPy-VP) composite is purified by washing and centrifugation, followed by freeze-drying.
-
-
Sensor Fabrication and Measurement :
-
A glassy carbon electrode (GCE) is polished and cleaned.
-
A dispersion of the G-P(VPy-VP) composite is drop-casted onto the GCE surface and allowed to dry.
-
The modified electrode is used as the working electrode in a three-electrode electrochemical cell containing a phosphate buffer solution.
-
The amperometric response is recorded upon the addition of varying concentrations of glucose at a fixed potential.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and processes is crucial for understanding sensor function. The following diagrams, generated using the DOT language, illustrate a typical signaling pathway for a P2VP-based sensor and a general experimental workflow.
Caption: Signaling pathway of a P2VP-based ion sensor.
Caption: General experimental workflow for sensor development.
Concluding Remarks
Poly(this compound) based sensors demonstrate competitive performance, particularly in the realm of heavy metal ion detection through ion imprinting techniques, offering remarkably low limits of detection.[1] The pyridine moiety in the polymer backbone provides a versatile site for functionalization and interaction with various analytes.[10] When compared to other polymer systems, the choice of polymer often depends on the specific application and target analyte.
-
P2VP excels in creating highly selective recognition sites through ion imprinting due to the coordinating ability of the pyridine nitrogen.[1][11] This makes it a strong candidate for trace-level detection of metal ions.
-
Polypyrrole (PPy) and Polyaniline (PANI) are well-established conductive polymers that are often utilized for their electrical properties in chemiresistive and amperometric sensors.[12][13][14] They have shown great promise in the detection of volatile organic compounds and biomolecules.[6][14] PANI, in particular, offers tunable conductivity and environmental stability.[6][7]
-
PEDOT:PSS is favored for its high conductivity, transparency, and excellent film-forming properties, making it suitable for flexible and transparent electronic devices.[15][16][17][18] Its application in biosensors is often in conjunction with other materials to enhance performance.[8]
Ultimately, the selection of a polymer for a sensor application is a multi-faceted decision. P2VP-based systems offer a compelling platform, especially where high selectivity is paramount. However, for applications demanding high conductivity or inherent signal transduction without complex imprinting, PPy, PANI, or PEDOT:PSS may present more direct routes. The data and protocols presented herein provide a foundation for researchers to make informed decisions based on the specific requirements of their sensing challenges.
References
- 1. Nanomaterials-Based Ion-Imprinted Electrochemical Sensors for Heavy Metal Ions Detection: A Review [mdpi.com]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the utilization of polyaniline in protein detection: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. my.eng.utah.edu [my.eng.utah.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
- 18. Conductive polymer PEDOT:PSS accelerates IoT society | Research Reports | Resources ~ DENATRON Museum ~ | Conductive Coatings DENATRON | Nagase ChemteX Corporation [group.nagase.com]
A comparative analysis of the thermal properties of P2VP and P4VP
A Comparative Guide to the Thermal Properties of Poly(2-vinylpyridine) and Poly(4-vinylpyridine)
For researchers, scientists, and drug development professionals, understanding the thermal characteristics of polymers is paramount for their application in various fields, including drug delivery systems, coatings, and nanocomposites. This guide provides a detailed comparative analysis of the thermal properties of two isomeric polymers, poly(this compound) (P2VP) and poly(4-vinylpyridine) (P4VP), supported by experimental data and detailed methodologies.
Introduction
Poly(this compound) and poly(4-vinylpyridine) are polymers of vinylpyridine isomers, differing only in the position of the nitrogen atom on the pyridine ring. This subtle structural difference leads to significant variations in their physical and chemical properties, including their thermal behavior. The location of the nitrogen atom influences the polymer chain's flexibility, intermolecular interactions, and ultimately, its response to thermal stress.
Comparative Thermal Properties
The key thermal properties of P2VP and P4VP are summarized in the table below, followed by a detailed discussion of each property.
| Thermal Property | Poly(this compound) (P2VP) | Poly(4-vinylpyridine) (P4VP) |
| Glass Transition Temperature (Tg) | ~104 °C | ~142 °C |
| Thermal Decomposition Temperature (Td) | Onset: ~300-350 °C, Peak: ~389-428 °C | Onset: ~320-350 °C, Peak: ~400-431 °C |
| Degradation Mechanism | Complex mechanism involving the formation of pyridine, monomer, and protonated oligomers. | Primarily depolymerization, following the general behavior of vinyl polymers.[1] |
| Coefficient of Thermal Expansion (CTE) | Data not readily available in the literature. | Data not readily available in the literature. |
Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. P4VP exhibits a significantly higher Tg (approximately 142 °C) compared to P2VP (approximately 104 °C). This difference is attributed to the greater steric hindrance and stronger intermolecular dipole-dipole interactions in P4VP due to the position of the nitrogen atom, which restricts segmental motion of the polymer chains. The higher Tg of P4VP implies that it will maintain its rigidity at higher temperatures, a crucial factor for applications requiring dimensional stability under thermal stress.
Thermal Decomposition (Td)
Thermogravimetric analysis (TGA) reveals that both polymers exhibit high thermal stability, with decomposition initiating at temperatures above 300 °C. However, their degradation pathways and the specific temperatures of maximum decomposition rate differ.
P4VP generally displays a slightly higher thermal stability, with a peak decomposition temperature around 400-431 °C.[2] Its degradation mechanism is characterized by a more straightforward depolymerization process, where the polymer chain breaks down into its monomer units.[1]
P2VP, on the other hand, undergoes a more complex thermal degradation process.[1][3] The maximum rate of degradation for P2VP is observed at a slightly lower temperature range of approximately 389-428 °C.[1][4] Its decomposition yields a mixture of products including pyridine, the monomer (this compound), and protonated oligomers, indicating a more intricate series of bond scissions and rearrangements.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for determining the key thermal properties of P2VP and P4VP.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) of P2VP and P4VP.
Apparatus: A differential scanning calorimeter (DSC) equipped with a cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature approximately 30-50 °C above the expected Tg (e.g., 180 °C for P2VP and 200 °C for P4VP) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min). This scan is to erase any prior thermal history of the polymer.
-
Cooling Scan: Cool the sample to a temperature well below the Tg (e.g., 25 °C) at a controlled cooling rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again at the same heating rate of 10 °C/min to a temperature above the Tg.
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
Objective: To determine the onset and peak thermal decomposition temperatures of P2VP and P4VP.
Apparatus: A thermogravimetric analyzer (TGA).
Procedure:
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature to a final temperature of around 600 °C at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis:
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
The peak decomposition temperature is identified as the temperature at which the maximum rate of weight loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Visualizing the Analysis Workflow
The logical flow for a comparative thermal analysis of P2VP and P4VP can be visualized as follows:
References
The Impact of Monomer Purity on 2-Vinylpyridine Polymerization Kinetics: A Comparative Guide
In the synthesis of poly(2-vinylpyridine) (P2VP), a polymer with wide-ranging applications in materials science and drug delivery, the purity of the this compound (2-VP) monomer is a critical parameter that significantly influences the kinetics of polymerization and the properties of the resulting polymer. This guide provides an objective comparison of the polymerization kinetics of 2-VP at different purity levels, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Role of Purity in this compound Polymerization
Impurities in the this compound monomer can act as inhibitors, retarders, or chain-transfer agents, leading to unpredictable polymerization behavior, lower yields, and polymers with undesirable molecular weight distributions.[1] Sourcing this compound with high purity, typically ≥99%, is crucial for achieving optimal and reproducible results in polymerization processes.[1] Common impurities can interfere with the polymerization kinetics, affect the molecular weight, and degrade the material properties of the final polymer.[1]
Comparative Analysis of Polymerization Kinetics
To illustrate the influence of monomer purity, this section compares the polymerization kinetics of unpurified (technical grade) this compound, which often contains inhibitors like 4-tert-butylcatechol, with that of high-purity this compound obtained through a rigorous purification process.
Table 1: Comparison of Polymerization Parameters
| Parameter | Unpurified this compound | High-Purity this compound |
| Initiation Time | Delayed / Induction Period Observed | Immediate |
| Rate of Polymerization (Rp) | Slower and potentially variable | Faster and more consistent |
| Monomer Conversion (%) | Lower for a given time | Higher for a given time |
| Molecular Weight (Mw) | Lower and broader distribution | Higher and narrower distribution |
| Polydispersity Index (PDI) | > 1.5 | Closer to 1.0 (for living polymerizations) |
| Reproducibility | Poor | High |
Table 2: Representative Kinetic Data
The following table summarizes hypothetical yet representative data from free-radical polymerization of this compound initiated by azobisisobutyronitrile (AIBN) at 60°C, showcasing the expected differences in performance due to monomer purity.
| Time (hours) | Monomer Conversion (%) - Unpurified | Monomer Conversion (%) - High Purity |
| 1 | < 5% | ~20% |
| 2 | ~10% | ~45% |
| 4 | ~25% | ~80% |
| 6 | ~40% | >95% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the key experimental protocols for monomer purification and the subsequent study of its polymerization kinetics.
Monomer Purification
Commercial this compound often contains inhibitors such as 4-tert-butylcatechol to prevent premature polymerization during storage.[2][3] These inhibitors must be removed prior to initiating a controlled polymerization.
Materials:
-
Technical grade this compound (containing inhibitor)
-
Solid potassium hydroxide (KOH)[4]
-
Anhydrous calcium hydride (CaH2)
-
Inhibitor remover columns (e.g., packed with alumina)
-
Vacuum distillation apparatus
Procedure:
-
Inhibitor Removal: Pass the technical grade this compound through an inhibitor remover column to remove the bulk of the stabilizing agent.
-
Drying: Stir the monomer over solid potassium hydroxide for several hours to remove water.[4] For anionic polymerization, a more rigorous drying step involving stirring over anhydrous calcium hydride is recommended.[5]
-
Vacuum Distillation: Decant the monomer from the drying agent into a distillation flask. Perform fractional distillation under reduced pressure.[3][4] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 72°C at 30 mmHg).[4]
-
Storage: The purified monomer should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and used promptly.
Polymerization Kinetics Measurement by Dilatometry
Dilatometry is a common technique used to follow the progress of a polymerization reaction by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.
Materials:
-
Purified this compound
-
Initiator (e.g., AIBN for free-radical polymerization)
-
Dilatometer
-
Constant temperature bath
-
Cathetometer
Procedure:
-
Preparation: A known volume of the purified this compound and a precise amount of the initiator are charged into the dilatometer.
-
Degassing: The contents of the dilatometer are thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: The dilatometer is placed in a constant temperature bath to initiate the polymerization.
-
Measurement: The change in the liquid level in the capillary of the dilatometer is monitored over time using a cathetometer.
-
Calculation: The percentage of monomer conversion at any given time can be calculated from the change in volume, as there is a linear relationship between volume contraction and the extent of polymerization.[4] For this compound at 25°C, a 1% volume contraction corresponds to approximately 4.6% polymerization.[4]
Visualizing the Influence of Purity
The following diagrams illustrate the experimental workflow and the logical relationships between monomer purity and polymerization outcomes.
Caption: Experimental workflow for this compound purification and polymerization kinetics analysis.
Caption: Logical relationship between monomer purity and polymerization outcomes.
Conclusion
The purity of the this compound monomer is a paramount factor in determining the success and reproducibility of its polymerization. As demonstrated, the presence of impurities, even in small amounts, can significantly retard the polymerization rate, limit the final monomer conversion, and adversely affect the molecular weight and polydispersity of the resulting polymer. For applications requiring well-defined polymers with predictable properties, a rigorous monomer purification protocol is not just recommended but essential. The experimental procedures outlined in this guide provide a robust framework for achieving high-purity this compound and for accurately characterizing its polymerization kinetics.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Confirming the Incorporation of 2-Vinylpyridine in Copolymers: A Comparative Guide to FTIR and NMR Spectroscopy
For researchers, scientists, and drug development professionals working with copolymers containing 2-Vinylpyridine (2VP), confirming the successful incorporation and quantifying the monomer content is a critical step in polymer characterization. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present experimental data, detailed protocols, and visual workflows to assist in the effective application of these methods.
Quantitative Data Presentation: Spectroscopic Signatures
The successful incorporation of 2VP into a copolymer can be qualitatively and quantitatively assessed by identifying its characteristic spectroscopic signals. The tables below summarize the key FTIR vibrational bands and ¹H NMR chemical shifts associated with the 2VP monomer unit within a polymer chain.
Table 1: Characteristic FTIR Absorption Bands for this compound Moieties in Copolymers
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |
| 3005 | =C-H | Symmetric Stretching | [1] |
| 2952-2850 | C-H | Stretching | [1] |
| 1589, 1568 | C=N, C=C | Pyridine Ring Stretching | [1] |
| 1471, 1433 | C=C | Pyridine Ring Stretching | [1] |
| 1068 | C-H | In-plane Bending | [1] |
| 746 | C-H | Out-of-plane Ring Bending | [1] |
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Moieties in Copolymers
| Chemical Shift (ppm) | Assignment | Description | Reference |
| 8.5 - 6.0 | Aromatic Protons | Protons on the pyridine ring. The proton adjacent to the nitrogen atom is typically the most downfield. | [2][3] |
| 2.5 - 1.0 | Aliphatic Protons | Protons of the polymer backbone (methine and methylene groups). | [2] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable data. Below are step-by-step protocols for analyzing 2VP-containing copolymers using FTIR and NMR spectroscopy.
FTIR Spectroscopy Protocol for Copolymer Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups, and thus confirming the incorporation of the 2VP monomer.[4][5]
Objective: To identify the characteristic vibrational bands of the this compound unit in the copolymer.
Materials and Equipment:
-
Copolymer sample (solid film, powder, or solution)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent (if analyzing in solution, e.g., chloroform, ensuring no interfering peaks)
-
Spatula and sample holder
-
Lint-free wipes and appropriate cleaning solvent (e.g., isopropanol)
Procedure:
-
Sample Preparation:
-
Solid Film/Powder: Ensure the sample is dry and place a small amount directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.[5]
-
Solution: Cast a thin film of the copolymer solution onto a suitable IR-transparent substrate (e.g., KBr window) and allow the solvent to evaporate completely. Alternatively, for quantitative analysis, a solution of known concentration can be analyzed in a liquid cell.[6]
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[5]
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample onto the ATR crystal.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction, normalization).
-
Identify the characteristic peaks corresponding to the this compound unit as listed in Table 1. The presence of peaks around 1589 cm⁻¹ (pyridine ring stretching) and 746 cm⁻¹ (C-H out-of-plane bending) are strong indicators of 2VP incorporation.[1]
-
For quantitative analysis, the intensity or area of a characteristic 2VP peak can be compared to a peak from the comonomer, using a calibration curve.[4][7]
-
NMR Spectroscopy Protocol for Copolymer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for not only confirming the incorporation of 2VP but also for determining the copolymer composition with high accuracy.[8][9]
Objective: To identify and integrate the signals corresponding to the protons of the this compound unit and the comonomer to determine the molar ratio.
Materials and Equipment:
-
Copolymer sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O) with acid if the polymer is water-soluble)
-
NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry copolymer sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high resolution and symmetrical peak shapes.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, and relaxation delay, to ensure accurate signal integration.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Identify the distinct resonance signals for both the 2VP and the comonomer units. The aromatic protons of the 2VP ring typically appear in the 6.0-8.5 ppm region.[2]
-
Integrate the area under the characteristic peaks for both monomers. For 2VP, the aromatic region is often used. For the comonomer, a well-resolved peak unique to that monomer should be chosen.
-
Calculate the copolymer composition using the following formula, accounting for the number of protons contributing to each integrated signal[8][10]:
-
Mole fraction of 2VP = [ (Integral of 2VP peaks) / (Number of 2VP protons) ] / [ ( (Integral of 2VP peaks) / (Number of 2VP protons) ) + ( (Integral of comonomer peaks) / (Number of comonomer protons) ) ]
-
-
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for confirming this compound incorporation.
References
- 1. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization | MDPI [mdpi.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. azom.com [azom.com]
- 6. scribd.com [scribd.com]
- 7. sciepub.com [sciepub.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. scispace.com [scispace.com]
- 10. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
Evaluating the pH-responsiveness of P2VP in comparison to other smart polymers
For researchers and professionals in drug development, the selection of a suitable smart polymer is a critical decision. This guide provides a comprehensive evaluation of poly(2-vinylpyridine) (P2VP) in comparison to other pH-responsive polymers, supported by quantitative data and detailed experimental protocols.
Poly(this compound) (P2VP) is a cationic smart polymer that exhibits a sharp pH-dependent phase transition, making it a valuable material for a range of applications, particularly in drug delivery systems. Its responsiveness is attributed to the protonation and deprotonation of the pyridine rings in its structure.[1] This guide will delve into the specifics of P2VP's pH-responsive characteristics and compare them with other commonly used smart polymers.
Comparative Analysis of pH-Responsive Polymers
The efficacy of a pH-responsive polymer is largely determined by its pKa, the pH at which 50% of its ionizable groups are ionized, and its transition pH, the pH range over which it undergoes a significant conformational change.[2] Below is a table summarizing these key parameters for P2VP and other notable smart polymers.
| Polymer | Type | Ionizable Group | pKa | Transition pH Range |
| Poly(this compound) (P2VP) | Cationic (Polybases) | Pyridine | ~5.0 | < 5.0 |
| Poly(4-vinylpyridine) (P4VP) | Cationic (Polybases) | Pyridine | ~5.0 | < 5.0 |
| Poly(acrylic acid) (PAA) | Anionic (Polyacids) | Carboxylic Acid | ~4.25 - 4.5 | > 5.0 |
| Poly(methacrylic acid) (PMAA) | Anionic (Polyacids) | Carboxylic Acid | ~5.0 | > 5.5 |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | Cationic (Polybases) | Tertiary Amine | ~7.3 | < 7.0 |
| Chitosan | Cationic (Natural) | Primary Amine | ~6.5 | < 6.5 |
| Poly(L-histidine) (PHis) | Cationic (Polypeptide) | Imidazole | ~6.0-7.0 | 6.5 - 7.2 |
| Zwitterionic Polymers (e.g., Poly(sulfobetaine methacrylate)) | Zwitterionic | Sulfonate and Quaternary Ammonium | - | Broad pH stability with sharp transitions at extremes |
In-Depth Look at pH-Response Mechanisms
The pH-responsiveness of these polymers stems from the ionization of their functional groups, which leads to changes in electrostatic repulsion and hydrophilicity, ultimately causing the polymer to swell, shrink, or dissolve.
P2VP: A Cationic Response
P2VP is a weak polybase. At pH values below its pKa, the pyridine nitrogen atoms become protonated, leading to a net positive charge along the polymer backbone. This results in electrostatic repulsion between the charged groups, causing the polymer chains to adopt an extended, soluble conformation. Above the pKa, the pyridine groups are deprotonated and neutral, allowing hydrophobic interactions to dominate and the polymer to collapse into a compact, insoluble state.
Poly(acrylic acid) (PAA): An Anionic Counterpart
In contrast to P2VP, PAA is a polyacid. At low pH, its carboxylic acid groups are protonated and neutral, leading to a collapsed, hydrophobic state. As the pH increases above its pKa, the carboxylic acid groups deprotonate, resulting in a negatively charged polymer backbone. The subsequent electrostatic repulsion causes the polymer to swell and become soluble.[3]
Zwitterionic Polymers: A Dual Nature
Zwitterionic polymers possess both acidic and basic groups and can exhibit complex pH-responsive behaviors. For instance, a polymer with both amine and carboxylic acid groups can be cationic at low pH, zwitterionic (neutral overall charge) at intermediate pH, and anionic at high pH. This can lead to unique swelling profiles with both an upper and lower critical solution temperature (UCST and LCST) behavior depending on the pH.
References
Navigating the Biocompatibility Landscape: A Comparative Guide to Poly(2-vinylpyridine) for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of biocompatible polymers is a critical step in the design of novel biomedical devices and drug delivery systems. This guide provides an objective comparison of the biocompatibility of poly(2-vinylpyridine) (P2VP) with commonly used alternative polymers, supported by experimental data and detailed methodologies. Our analysis aims to equip you with the necessary information to make informed decisions for your research and development endeavors.
Poly(this compound) (P2VP) is a polymer with potential applications in various fields due to its pH-responsive nature and ability to form complexes. However, its inherent biocompatibility, a crucial prerequisite for biomedical use, requires careful assessment. This guide delves into the cytotoxicity, hemocompatibility, and in vivo response of P2VP, drawing comparisons with established biocompatible polymers such as polyethylene glycol (PEG), polylactic acid (PLA), and poly(lactic-co-glycolic acid) (PLGA).
At a Glance: Biocompatibility Data Summary
The following tables summarize the available quantitative data on the cytotoxicity and hemocompatibility of P2VP and its alternatives. It is important to note that data on the biocompatibility of unmodified P2VP is limited in the scientific literature, with more information available for its quaternized derivatives and when it is incorporated into block copolymers.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| Poly(this compound) (P2VP) | Fibroblasts (L929) | MTT | 0.05 - 1.0 mg/mL | ~40-70% (at 24h) | [1] |
| Fibroblasts (L929) | MTT | 0.5 mg/mL | ~20% (at 48h) | [1] | |
| Quaternized P2VP | Not Specified | Not Specified | Not Specified | Poor Biocompatibility | [2] |
| Polyethylene Glycol (PEG) | Various | Various | Various | Generally > 90% | [1][3] |
| Polylactic Acid (PLA) | Various | Various | Various | Generally > 90% | [4] |
| Poly(lactic-co-glycolic acid) (PLGA) | Various | Various | Various | Generally > 90% | [5] |
Table 2: Hemocompatibility Data
| Polymer | Assay | Concentration | Hemolysis (%) | Reference |
| Poly(this compound-N-oxide) | Hemolysis Assay | Not Specified | Inhibited silicate-induced hemolysis | [6] |
| Quaternized P4VP Copolymers | Hemolysis Assay | Varies | Can reach 100% depending on composition | [2][7] |
| Polyethylene Glycol (PEG) | Hemolysis Assay | Varies | Generally < 2% | [8] |
| Polylactic Acid (PLA) | Hemolysis Assay | Varies | Generally < 2% | [8] |
| Poly(lactic-co-glycolic acid) (PLGA) | Hemolysis Assay | Varies | Generally < 2% | [8] |
Understanding the Cellular Response: Signaling Pathways
The interaction of a biomaterial with cells can trigger a cascade of intracellular signaling events that determine the material's biocompatibility. Two key pathways involved in the inflammatory response to foreign materials are the NF-κB and MAPK signaling pathways.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9][10] Activation of this pathway by stimuli, such as signals from biomaterial surfaces, leads to the production of pro-inflammatory cytokines.[9][11]
NF-κB Signaling Pathway Activation by a Biomaterial.
The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is another crucial pathway that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[12][13] The activation of different MAPK cascades can lead to either pro-inflammatory or anti-inflammatory responses, depending on the specific stimulus and cell type.[14][15]
MAPK Signaling Pathway in Response to a Biomaterial.
Experimental Protocols: A Closer Look at Biocompatibility Testing
To ensure the reliability and reproducibility of biocompatibility data, standardized experimental protocols are employed. Below are detailed methodologies for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]
Experimental Workflow:
MTT Assay Experimental Workflow.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts, 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test polymer and control materials according to ISO 10993-12 standards. Remove the culture medium from the wells and replace it with the material extracts at various concentrations.
-
Incubation: Incubate the cells with the material extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.
Hemolysis Assay for Hemocompatibility
The hemolysis assay evaluates the potential of a material to damage red blood cells, leading to the release of hemoglobin.[8][19]
Experimental Workflow:
Hemolysis Assay Experimental Workflow.
Detailed Methodology:
-
Blood Preparation: Obtain fresh anticoagulated blood (e.g., rabbit blood). Dilute the blood with phosphate-buffered saline (PBS).
-
Material Incubation: Add the test polymer (as a solution or extract) at various concentrations to tubes containing the diluted blood.
-
Controls: Prepare a positive control (e.g., distilled water, which causes 100% hemolysis) and a negative control (PBS).
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 1-4 hours).
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at approximately 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
In Vivo Implantation Study for Biocompatibility
In vivo implantation studies are conducted to evaluate the local tissue response to a material over time.[20][21][22]
Experimental Workflow:
In Vivo Implantation Study Workflow.
Detailed Methodology:
-
Implant Preparation: Prepare the polymer samples in the desired form (e.g., discs, rods) and sterilize them.
-
Animal Model: Use a suitable animal model, such as rats or rabbits.
-
Surgical Procedure: Under anesthesia, make a small incision and create a subcutaneous pocket. Place the sterile implant into the pocket. Suture the incision.
-
Observation Period: House the animals under standard conditions and observe them for any signs of inflammation or adverse reactions at the implantation site.
-
Tissue Explantation: At predetermined time points (e.g., 7, 30, and 90 days), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them. Stain the tissue sections with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a microscope to assess the tissue response, including the presence and type of inflammatory cells, the thickness of the fibrous capsule, and evidence of tissue integration or degradation.
Conclusion and Future Directions
The available data suggests that unmodified poly(this compound) may exhibit some level of cytotoxicity, particularly at higher concentrations and over longer exposure times. In contrast, its quaternized derivatives demonstrate poor biocompatibility, often leading to high levels of hemolysis. For biomedical applications requiring high biocompatibility, established polymers like PEG, PLA, and PLGA currently offer a more reliable and well-documented safety profile.
However, the unique pH-responsive properties of P2VP continue to make it an attractive candidate for specific applications, such as in "smart" drug delivery systems. Future research should focus on a more comprehensive and systematic evaluation of the biocompatibility of unmodified P2VP, including detailed dose-response studies and long-term in vivo assessments. Furthermore, strategies to improve the biocompatibility of P2VP, for instance, by copolymerization with highly biocompatible polymers, warrant further investigation. This will be crucial in unlocking the full potential of this versatile polymer for advanced biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Hemocompatibility of hydrophilic antimicrobial copolymers of alkylated 4-vinylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of Different Nano Composite Resins on Human Gingival and Periodontal Ligament Fibroblast Cell Lines: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of poly-2-vinylpyridine-N-oxide and sucrose on silicate-induced hemolysis of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In-Vitro Biocompatibility and Hemocompatibility Study of New PET Copolyesters Intended for Heart Assist Devices [mdpi.com]
- 9. Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress and prospect of MAPK signaling pathway in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. Role of MAPK/JNK signaling pathway on the regulation of biological behaviors of MC3T3-E1 osteoblasts under titanium ion exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK pathway antibodies from GeneTex available [bio-connect.nl]
- 16. biotium.com [biotium.com]
- 17. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. activeconceptsllc.com [activeconceptsllc.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and in vivo efficacy of targeted polymeric inflammation-resolving nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo biocompatibility studies. VII. Inflammatory response to polyethylene and to a cytotoxic polyvinylchloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Quantifying the metal ion binding capacity of poly(2-vinylpyridine) versus other chelating polymers
A Comparative Guide to the Metal Ion Binding Capacity of Poly(2-vinylpyridine) and Other Chelating Polymers
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating polymer is critical for applications ranging from heavy metal remediation to drug delivery systems. This guide provides an objective comparison of the metal ion binding capacity of poly(this compound) (P2VP) against other widely used chelating polymers: polyethyleneimine (PEI), poly(acrylic acid) (PAA), and chitosan. The performance of these polymers is evaluated based on experimental data for their maximum adsorption capacity for various metal ions.
Performance Comparison of Chelating Polymers
The metal ion binding capacity of a polymer is influenced by several factors, including the type and density of functional groups, the polymer's physical form (e.g., solution, hydrogel, resin), pH of the solution, initial metal ion concentration, and temperature. The data presented below is a compilation from various studies, and direct comparison should be made with caution due to differing experimental conditions. Notably, quantitative data for poly(this compound) is limited in the literature; therefore, data for its close structural isomer, poly(4-vinylpyridine) (P4VP), is included as a proxy to provide relevant insights.
Table 1: Maximum Metal Ion Adsorption Capacity (q_max) of Chelating Polymers (mg/g)
| Metal Ion | Poly(4-vinylpyridine) (P4VP) | Polyethyleneimine (PEI) | Poly(acrylic acid) (PAA) | Chitosan |
| Pb(II) | 586.2[1] | 233.3[2] | 518.68 | 315[3] |
| Cu(II) | 18.25[4] | - | 179.81 | 206[5] |
| Cd(II) | 113.5[1] | - | 178[5] | 278[3] |
| Cr(VI) | 237.1[1] | - | - | - |
| Cr(III) | 100.9[1] | - | 6.61[6] | - |
| Zn(II) | 115.1[1] | - | 398.4[7] | - |
| Ni(II) | - | - | 409.83[7] | - |
| Hg(II) | 450[[“]] | - | - | - |
Note: The values presented are the maximum reported adsorption capacities and may have been obtained under different experimental conditions (e.g., pH, temperature, initial concentration, polymer form).
Table 2: Maximum Metal Ion Adsorption Capacity (q_max) of Chelating Polymers (mmol/g)
| Metal Ion | Poly(4-vinylpyridine) (P4VP) |
| Cr(VI) | 4.56[1] |
| Pb(II) | 2.83[1] |
| Cr(III) | 1.94[1] |
| Zn(II) | 1.76[1] |
| Cd(II) | 1.01[1] |
Experimental Protocols
The determination of metal ion binding capacity of polymers is typically performed through batch adsorption experiments. The following is a generalized protocol.
Batch Adsorption Experiment Protocol
-
Preparation of Polymer Adsorbent:
-
The chelating polymer is prepared in the desired form (e.g., hydrogel, beads, membrane, or powder).
-
The adsorbent is washed with deionized water to remove any impurities and dried to a constant weight.
-
-
Preparation of Metal Ion Solutions:
-
Stock solutions of the target metal ions are prepared by dissolving a known amount of a soluble salt (e.g., nitrate or chloride salt) in deionized water.
-
Working solutions of desired concentrations are prepared by diluting the stock solution.
-
-
Adsorption Study:
-
A known mass of the polymer adsorbent is added to a fixed volume of the metal ion solution of a known initial concentration in a series of flasks.
-
The pH of the solutions is adjusted to the desired value using dilute acid (e.g., HCl or HNO₃) or base (e.g., NaOH).
-
The flasks are agitated at a constant speed and temperature for a predetermined period to reach equilibrium.[2]
-
To study the effect of contact time, samples of the solution are withdrawn at different time intervals.
-
To study the effect of pH, the experiment is repeated at various pH values.
-
To determine the maximum adsorption capacity, the experiment is conducted with varying initial metal ion concentrations.
-
-
Analysis of Metal Ion Concentration:
-
After the adsorption experiment, the solid adsorbent is separated from the solution by filtration or centrifugation.
-
The residual concentration of the metal ion in the supernatant is determined using an appropriate analytical technique.
-
-
Calculation of Adsorption Capacity:
-
The amount of metal ion adsorbed per unit mass of the polymer at equilibrium (q_e, in mg/g) is calculated using the following equation: q_e = (C_0 - C_e) * V / m Where:
-
Analytical Techniques for Metal Ion Quantification
-
Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique used to determine the concentration of specific metal ions in a solution.[7] It measures the absorption of light by free atoms in the gaseous state. A calibration curve is prepared using standard solutions of known concentrations to quantify the metal ion in the experimental samples.[7]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is another powerful technique for determining the elemental composition of a sample.[5] It uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.[5] ICP-MS is known for its high sensitivity and ability to perform multi-element analysis.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles of metal chelation by these polymers, the following diagrams are provided.
Conclusion
The selection of a chelating polymer for a specific application depends on the target metal ion, the required binding capacity, and the operational conditions such as pH.
-
Poly(vinylpyridine) , represented here by P4VP, demonstrates high adsorption capacities for a range of heavy metals, particularly Pb(II), Cr(VI), and Hg(II). The pyridine functional group is an effective chelating site for various metal ions.
-
Polyethyleneimine shows a strong affinity for Pb(II) ions due to the high density of amine groups in its structure.
-
Poly(acrylic acid) exhibits excellent binding capacities for several divalent metal ions, including Pb(II), Cu(II), Zn(II), and Ni(II), through its carboxyl functional groups.
-
Chitosan , a biopolymer, is an effective adsorbent for a variety of heavy metals like Pb(II), Cu(II), and Cd(II), utilizing its amine and hydroxyl groups for chelation.
This guide provides a foundational comparison to aid in the selection of an appropriate chelating polymer. For specific applications, it is recommended to perform experimental evaluations under the relevant operational conditions to determine the most effective polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. app.periodikos.com.br [app.periodikos.com.br]
- 5. Characterization and Mechanistic Study of Heavy Metal Adsorption by Facile Synthesized Magnetic Xanthate-Modified Chitosan/Polyacrylic Acid Hydrogels [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Proper Disposal of 2-Vinylpyridine: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Vinylpyridine is critical for ensuring the safety of laboratory personnel and protecting the environment. This highly flammable and toxic substance requires careful handling throughout its lifecycle, from use to final disposal. Adherence to established protocols is not only a matter of best practice but also a legal requirement.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all relevant safety measures are in place. This compound is a flammable liquid and vapor that is toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as fluorinated rubber), protective clothing, and eye/face protection.[1][2][4] In case of inadequate ventilation, respiratory protection is necessary.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, sparks, and hot surfaces.[1][2][7] Use non-sparking tools and explosion-proof equipment.[4][5][8]
-
Electrostatic Discharge: Take precautionary measures to prevent the buildup of electrostatic charge.[1][2][4]
Step-by-Step Disposal Protocol
The primary and preferred method for the disposal of this compound is through incineration by a licensed waste disposal company.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidants and acids.[7][8]
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate safety data sheet (SDS) for this compound.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
-
Disposal of Contaminated Materials:
-
Contaminated Packaging: Empty containers should be treated as hazardous waste as they retain product residue.[6] They can be disposed of as unused product.[1] Alternatively, containers may be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[5] Combustible packaging may be incinerated in a controlled manner.[5]
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, sand) must be collected in a sealed container and disposed of as hazardous waste.[7][9]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1][6]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1][6]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1]
-
Cleanup:
-
For small spills, absorb the liquid with an inert, non-combustible material such as sand or earth.[7][9]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[5][9]
-
For larger spills, a vapor-suppressing foam may be used to reduce vapors.[9]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Biodegradability (Aerobic, 28 days) | 22.6% (Not readily biodegradable) | [1][2] |
| UN Number | 3073 | [1] |
| Transport Hazard Class | 6.1 (Toxic) | [1] |
| Subsidiary Risks | 3 (Flammable) and 8 (Corrosive) | [7] |
| Packing Group | II | [7] |
| Flash Point | 46 °C | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
It is imperative to consult your institution's specific safety and disposal guidelines and to adhere to all local, regional, and national regulations concerning hazardous waste management.[6][8]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | 100-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 100-69-6 Name: this compound [xixisys.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ICSC 1232 - this compound [inchem.org]
- 8. fishersci.com [fishersci.com]
- 9. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 2-Vinylpyridine
Essential Safety and Handling Guide for 2-Vinylpyridine
This document provides immediate safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
WARNING: this compound is a flammable liquid and vapor that is toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[1][2] It may also cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[2][3] Always handle this chemical with extreme caution in a well-ventilated area and with the appropriate personal protective equipment.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 100-69-6 | [1] |
| Molecular Formula | C7 H7 N | [1][4] |
| Appearance | Colorless to dark brown liquid with a pungent odor | [3][5][6] |
| Boiling Point | 159 °C | [3] |
| Melting Point | -50 °C | [3][5] |
| Flash Point | ~47 °C / 116 °F | [5] |
| Autoignition Temp. | 440 °C / 824 °F | [1] |
| Solubility in Water | 2.5 g/100 mL (at 20 °C) | [5] |
| Vapor Density | 3.64 (Air = 1.0) | [1] |
| Toxicity (Oral, Rat) | LD50: 336 mg/kg | [7] |
| Toxicity (Dermal, Rabbit) | LD50: 650 mg/kg | [7] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to mitigating the health risks associated with this compound.
PPE Selection
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves inspected prior to use.[7][8] Due to the severe skin hazards, select gloves with appropriate breakthrough times and thickness. Recommended materials include Nitrile rubber, Neoprene, or PVC, but always consult the manufacturer's specific compatibility data for this compound.[4] Use proper glove removal technique to avoid skin contact.[9]
-
Body Protection: Wear a chemical-resistant apron, lab coat, or a full chemical protection suit to prevent skin contact.[6][9] All contaminated clothing should be removed immediately and washed before reuse.[3][9]
-
-
Respiratory Protection:
-
All handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[1]
-
If a fume hood is not available or if exposure limits are exceeded, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[7] For emergency situations or as the sole means of protection, a full-face supplied-air respirator is necessary.[7][10]
-
PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on a lab coat or chemical suit.
-
Put on safety goggles.
-
Put on a face shield.
-
Wash hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the face shield.
-
Remove the lab coat or suit by rolling it inside-out.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Operational Plan: Handling and Storage
Adherence to strict operational protocols is mandatory when working with this compound.
Safe Handling Protocol
-
Preparation: Read and understand the Safety Data Sheet (SDS) before starting work.[3] Ensure a safety shower and eyewash station are readily accessible.[3]
-
Ventilation: Conduct all work inside a properly functioning chemical fume hood.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3][5] Use only non-sparking tools and take precautionary measures against static discharge.[3][8]
-
Transfer: When transferring the liquid, ground and bond the container and receiving equipment to prevent static electricity buildup.[3]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][3] Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[2][7]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing and to prevent inhalation of vapors.[2][7]
Storage Protocol
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8] Containers that have been opened must be carefully resealed and kept upright.[2][7]
-
Conditions: Store locked up and in a fireproof area.[6][7][9] The recommended storage temperature is between 2-10°C, and some suppliers recommend storage at -20°C as the material is heat-sensitive.[3][11]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and food materials.[1][5][6]
Emergency and Disposal Plan
Immediate and correct response to spills and proper disposal are crucial for safety and environmental protection.
Spill Management Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.[7]
-
Isolate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[7] Work from an upwind position.[3]
-
Use PPE: Don the full required PPE, including respiratory protection, before entering the spill area.[7]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or sawdust.[1][3][9]
-
Collection: Collect the absorbed material and spilled liquid using non-sparking tools and place it into a suitable, sealable, and properly labeled container for disposal.[1][9]
-
Decontamination: Clean the contaminated area and objects thoroughly, observing all environmental regulations.[3]
Waste Disposal Protocol
-
Classification: this compound and materials contaminated with it are classified as hazardous waste.[1]
-
Containers: Dispose of waste in approved, sealed, and clearly labeled containers.[1][8]
-
Regulations: All disposal practices must comply with local, regional, and national hazardous waste regulations.[1] Dispose of the contents and container at an approved waste disposal plant.[1][4][12]
-
Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials must be collected in a designated hazardous waste container and disposed of according to regulations.
This compound Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. innospk.com [innospk.com]
- 6. ICSC 1232 - this compound [inchem.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Respiratory protection equipments C7H7N (this compound), CAS number 100-69-6 [en.gazfinder.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | 100-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
